Product packaging for Dibromoacetic acid(Cat. No.:CAS No. 10024-50-7)

Dibromoacetic acid

Cat. No.: B154833
CAS No.: 10024-50-7
M. Wt: 217.84 g/mol
InChI Key: SIEILFNCEFEENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibromoacetic Acid (DBAA, CAS 631-64-1) is a high-purity chemical reagent exclusively for research purposes. It is a brominated haloacetic acid with the molecular formula C₂H₂Br₂O₂ and a molecular weight of 217.84 g/mol . This compound is a white, deliquescent crystalline solid with a melting point of 49 °C and a boiling point of 232-234 °C (with decomposition) . It is very soluble in water, ethanol, and ether, and has a log P (octanol/water partition coefficient) of 1.22, indicating its hydrophilic nature . A significant application and research area for this compound is its role as a disinfection by-product (DBP) in water treatment . It is formed when chlorine-based disinfectants react with natural organic matter and bromide ions in source water . As such, it is a critical compound in environmental science research for monitoring and toxicological studies of haloacetic acids in drinking water, with reported concentrations in finished water typically ranging from under 1.0 to over 38 µg/L, depending on source water and treatment conditions . In the laboratory, this compound is used as a building block in organic synthesis and is a key analyte in analytical chemistry. It can be separated and detected using HPLC methods, such as on mixed-mode columns with UV or CAD detection . The product is strictly for use in research laboratories. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is absolutely not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Br2O2 B154833 Dibromoacetic acid CAS No. 10024-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEILFNCEFEENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023815
Record name Dibromoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [HSDB] White deliquescent solid; [IARC] Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Dibromoacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20559
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

232-234 °C (decomposition), BP: 195 °C at 250 mm Hg; 130 °C at 16 mm Hg
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

235 °F (113 °C) (closed cup)
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ethanol; soluble in diethyl ether, In water, 2.11X10+6 mg/L at 25 °C
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.02 [mmHg]
Record name Dibromoacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20559
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Hygroscopic crystals

CAS No.

631-64-1
Record name Dibromoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibromoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibromoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBROMOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FUW62YY5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

48 °C
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to Dibromoacetic Acid: Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA) is a halogenated acetic acid that has garnered significant attention in the scientific community, primarily due to its prevalence as a disinfection byproduct in drinking water.[1][2] While its presence in the environment raises toxicological concerns, DBA also serves as a valuable research chemical in various scientific disciplines.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on data and methodologies relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a derivative of acetic acid where two hydrogen atoms on the alpha-carbon are substituted by bromine atoms.[4] Its systematic IUPAC name is 2,2-dibromoacetic acid.

IdentifierValue
IUPAC Name 2,2-dibromoacetic acid
Synonyms Dibromoacetate, DBAA, Dibromoethanoic acid
CAS Number 631-64-1
Molecular Formula C₂H₂Br₂O₂
Molecular Weight 217.84 g/mol
SMILES C(C(=O)O)(Br)Br
InChI InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)
InChIKey SIEILFNCEFEENQ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological and environmental systems.

PropertyValueReference
Physical State Solid, hygroscopic crystals
Melting Point 32-38 °C
Boiling Point 128-130 °C at 16 mmHg
Density 2.382 g/mL at 25 °C
pKa 1.39 - 1.48
logP 1.1869 - 1.22
Solubility Very soluble in water, ethanol, and diethyl ether. Water solubility: 2.11 x 10⁶ mg/L at 25 °C.

Spectroscopic Data

SpectroscopyData Highlights
¹H NMR Spectral data available in the Sadtler Research Laboratories spectral collection.
¹³C NMR Spectral data has been reported.
Mass Spectrometry NIST Mass Spectrometry Data Center provides GC-MS data with a top peak at m/z 174.
Infrared (IR) IR spectral data is available in the Coblentz Society spectral collection.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of bromoacetic acid or acetic acid. The following protocol is a generalized procedure based on established methods.

Materials:

  • Glacial acetic acid (or bromoacetic acid)

  • Red phosphorus

  • Bromine

  • Sulfur (powdered)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of glacial acetic acid and a catalytic amount of red phosphorus is prepared.

  • The mixture is cooled, and bromine is added dropwise from the dropping funnel.

  • The resulting mixture is then heated to approximately 60-65 °C, and the remaining bromine is added dropwise while maintaining the temperature.

  • After the addition of bromine is complete, the reaction mixture is stirred at 90-95 °C for several hours.

  • The mixture is then cooled, and a small amount of powdered sulfur is added.

  • The mixture is reheated, and an additional portion of bromine is added dropwise. The reaction is stirred until the evolution of hydrogen bromide ceases.

  • After the reaction is complete, the mixture is cooled, and water is carefully added to hydrolyze any remaining acid bromide.

  • Excess water and volatile byproducts are removed by distillation under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Analysis by Gas Chromatography (GC)

This compound in aqueous samples is often analyzed by gas chromatography with electron capture detection (GC-ECD) after derivatization.

Materials:

  • Sample containing this compound

  • Methyl tert-butyl ether (MTBE)

  • Acidified methanol

  • Sodium sulfate

  • Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

  • Extraction: Acidify the aqueous sample to a pH < 0.5. Extract the haloacetic acids with MTBE.

  • Derivatization: The extracted acids are converted to their methyl esters by adding acidified methanol and heating gently.

  • Concentration: A second extraction with a dilute base can be used to concentrate the methyl esters in the organic phase.

  • Analysis: Inject the final organic extract into the GC-ECD for separation and quantification. The retention time of the derivatized this compound is used for identification, and the peak area is used for quantification against a calibration curve.

NMR Sample Preparation

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube

Procedure:

  • Dissolve a small amount of this compound (typically 1-2 crystals for a solid) in the deuterated solvent in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is sufficient to be within the detector coil (typically around 4-5 cm).

  • Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including hepatotoxicity and immunotoxicity. Its mechanisms of action often involve the induction of oxidative stress and the activation of specific signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway in Hepatotoxicity

Studies have indicated that this compound can induce liver damage by activating the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to a downstream cascade involving MyD88 and TRAF6, ultimately resulting in the activation of NF-κB and MAPKs (p38 and JNK). This cascade promotes inflammation and contributes to hepatotoxicity.

TLR4_Signaling_Pathway cluster_nfkb NF-κB Activation DBA This compound TLR4 TLR4 DBA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_cascade MAPK Cascade (p38, JNK) TRAF6->MAPK_cascade IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Inflammation Inflammatory Response NFkB->Inflammation Promotes MAPK_cascade->Inflammation Promotes

DBA-induced TLR4 signaling pathway leading to inflammation.

MAPK Signaling in T-cell Apoptosis

This compound has also been shown to induce apoptosis in T-cells through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK1/2. This activation leads to a mitochondria-dependent apoptotic cascade.

MAPK_Apoptosis_Pathway DBA This compound Cell T-cell DBA->Cell Exposure MAPKs MAPKs (p38, ERK1/2, JNK1/2) Cell->MAPKs Activates Mitochondria Mitochondrial Dysfunction MAPKs->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MAPK-mediated apoptosis in T-cells induced by DBA.

Fas/FasL Pathway in Thymocyte Apoptosis

In addition to the MAPK pathway, this compound can induce apoptosis in thymocytes through the Fas/FasL pathway. This involves an increase in intracellular calcium levels and the upregulation of Fas and FasL expression, leading to programmed cell death.

Fas_FasL_Apoptosis_Pathway DBA This compound Thymocyte Thymocyte DBA->Thymocyte Exposure Ca2_increase ↑ Intracellular Ca²⁺ Thymocyte->Ca2_increase Fas_FasL ↑ Fas/FasL Expression Thymocyte->Fas_FasL Caspase_cascade Caspase Cascade Ca2_increase->Caspase_cascade Contributes to Fas_FasL->Caspase_cascade Activates Apoptosis Apoptosis Caspase_cascade->Apoptosis

Fas/FasL-mediated apoptosis in thymocytes induced by DBA.

Conclusion

This compound is a compound of significant interest due to its environmental presence and its utility in chemical research. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and analysis. Furthermore, the elucidation of its interactions with biological signaling pathways, such as the TLR4 and MAPK pathways, offers valuable insights for toxicological studies and the development of potential therapeutic interventions. The provided data and methodologies are intended to serve as a valuable resource for scientists and researchers working with this important molecule.

References

An In-Depth Technical Guide to the Synthesis of Dibromoacetic Acid from Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of dibromoacetic acid from bromoacetic acid, a key reaction for the introduction of a second bromine atom at the alpha-position of a carboxylic acid. The primary method discussed is the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established process for the α-halogenation of carboxylic acids. This guide will delve into the reaction mechanism, experimental protocols, and the necessary reagents and conditions, presenting quantitative data in a clear and accessible format.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis from the readily available bromoacetic acid is a crucial transformation. The most common and effective method for this conversion is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction utilizes a phosphorus trihalide catalyst and an excess of bromine to achieve di-bromination at the alpha-carbon.

The Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism

The HVZ reaction proceeds through a multi-step mechanism that begins with the activation of the carboxylic acid.

Step 1: Formation of Acyl Bromide: The catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus, which reacts with bromine to form PBr₃ in situ, converts bromoacetic acid into its more reactive acyl bromide derivative.

Step 2: Enolization: The bromoacetyl bromide then tautomerizes to its enol form. This step is crucial as the enol is the nucleophilic species that reacts with bromine.

Step 3: α-Bromination: The enol intermediate attacks a molecule of bromine, resulting in the formation of dibromoacetyl bromide and hydrogen bromide.

Step 4: Hydrolysis: Finally, the dibromoacetyl bromide is hydrolyzed by the addition of water to yield the final product, this compound.

The overall transformation can be represented as follows:

HVZ_Reaction Bromoacetic_Acid Bromoacetic Acid Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetic_Acid->Bromoacetyl_Bromide + PBr₃ PBr3 PBr₃ (cat.) Enol Enol Intermediate Bromoacetyl_Bromide->Enol Tautomerization Dibromoacetyl_Bromide Dibromoacetyl Bromide Enol->Dibromoacetyl_Bromide + Br₂ Br2 Br₂ Dibromoacetic_Acid This compound Dibromoacetyl_Bromide->Dibromoacetic_Acid + H₂O H2O H₂O

Caption: Overall workflow of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Experimental Protocols

While specific yields can vary depending on the scale and precise conditions, a general procedure for the synthesis of this compound from bromoacetic acid via the HVZ reaction is outlined below. It is often noted that driving the reaction towards di-bromination requires an excess of bromine and elevated temperatures.[1]

General Laboratory Procedure

Materials:

  • Bromoacetic acid

  • Red phosphorus (or phosphorus tribromide)

  • Bromine

  • Water (for work-up)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place bromoacetic acid and a catalytic amount of red phosphorus.

  • Bromine Addition: Slowly add at least two equivalents of bromine to the flask through the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain a steady reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux at approximately 150°C.[1] The reflux is continued until the reaction is complete, which is often indicated by the disappearance of the red-brown color of bromine.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to the flask to hydrolyze the intermediate dibromoacetyl bromide. This step should be performed in a well-ventilated fume hood as hydrogen bromide gas is evolved.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from bromoacetic acid. It is important to note that specific yields are highly dependent on the reaction conditions and scale.

ParameterValueReference
Reactants
Bromoacetic Acid1 equivalentGeneral Protocol
Bromine≥ 2 equivalents[1]
Catalyst (Red P or PBr₃)Catalytic amountGeneral Protocol
Reaction Conditions
Temperature~150°C (Reflux)[1]
Product Information
YieldGood yields reported[1]

Signaling Pathways and Logical Relationships

The logical progression of the Hell-Volhard-Zelinsky reaction for the dibromination of bromoacetic acid can be visualized as a series of interconnected steps, each leading to the next intermediate until the final product is formed.

HVZ_Dibromination_Pathway cluster_activation Carboxylic Acid Activation cluster_bromination1 First α-Bromination (already present) cluster_bromination2 Second α-Bromination cluster_hydrolysis Hydrolysis to Final Product Bromoacetic_Acid Bromoacetic Acid BrCH₂COOH Bromoacetyl_Bromide Bromoacetyl Bromide BrCH₂COBr Bromoacetic_Acid->Bromoacetyl_Bromide Reaction with PBr₃ PBr3 {Catalyst | PBr₃} Bromoacetyl_Bromide_Enol Enol of Bromoacetyl Bromide Bromoacetyl_Bromide->Bromoacetyl_Bromide_Enol Tautomerization Dibromoacetyl_Bromide Dibromoacetyl Bromide Br₂CHCOBr Bromoacetyl_Bromide_Enol->Dibromoacetyl_Bromide Reaction with Br₂ Br2_1 {Bromine | Br₂} Dibromoacetic_Acid This compound Br₂CHCOOH Dibromoacetyl_Bromide->Dibromoacetic_Acid Hydrolysis H2O {Water | H₂O}

Caption: Logical pathway for the dibromination of bromoacetic acid via the Hell-Volhard-Zelinsky reaction.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start setup Set up Reaction: Bromoacetic Acid + Red P start->setup add_br2 Slowly Add Bromine setup->add_br2 reflux Reflux at ~150°C add_br2->reflux workup Cool and Add Water reflux->workup purify Purify by Vacuum Distillation workup->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from bromoacetic acid is a fundamental transformation in organic chemistry, with the Hell-Volhard-Zelinsky reaction being the method of choice. By carefully controlling the reaction conditions, specifically using an excess of bromine and elevated temperatures, researchers can effectively achieve di-bromination. This guide has provided an in-depth overview of the mechanism, a general experimental protocol, and a summary of the key quantitative aspects of this important reaction, which should serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide on the Formation of Dibromoacetic Acid as a Disinfection Byproduct

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetic acid (DBA) is a prominent disinfection byproduct (DBP) formed during water treatment processes when disinfectants like chlorine react with natural organic matter (NOM) in the presence of bromide.[1] As a regulated haloacetic acid (HAA), its formation is a significant concern for public health due to its potential carcinogenicity. This technical guide provides a comprehensive overview of the core principles governing DBA formation, including precursor materials, reaction mechanisms, and influencing factors. Detailed experimental protocols for assessing haloacetic acid formation potential and analytical quantification are provided, alongside quantitative data and visual representations of key pathways to support research and development in water quality and safety.

Formation of this compound

The formation of this compound is a complex process influenced by the interplay of several key factors, including the nature and concentration of organic precursors, the type of disinfectant used, the concentration of bromide, and various water quality parameters.

Precursors

The primary precursors for the formation of DBA are Natural Organic Matter (NOM) and bromide ions (Br⁻).

  • Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter.[1] The humic and fulvic acid fractions of NOM are considered the most significant precursors to disinfection byproducts.[2] The reactivity of NOM to form DBPs is often characterized by its aromaticity and the presence of specific functional groups. Waters with high NOM content, particularly those rich in humic substances, tend to have a higher potential for DBP formation.

  • Bromide (Br⁻): Bromide is a naturally occurring ion found in varying concentrations in source waters. Its presence is a critical factor in the formation of brominated DBPs like DBA.[1] During disinfection with oxidizing agents such as chlorine, bromide is oxidized to hypobromous acid (HOBr), a highly reactive brominating agent.[1]

Influence of Disinfectants

Different disinfectants exhibit varying efficiencies in forming DBA.

  • Chlorine: Free chlorine (hypochlorous acid, HOCl) is a strong oxidant that readily reacts with NOM to form a wide range of DBPs. In the presence of bromide, chlorine oxidizes it to hypobromous acid, which then competes with chlorine in reacting with NOM, leading to the formation of brominated and mixed bromo-chloro DBPs, including DBA. Generally, chlorination produces higher levels of haloacetic acids compared to other disinfectants.

  • Chloramine: Chloramination, the use of monochloramine (NH₂Cl), is often employed to reduce the formation of regulated DBPs like trihalomethanes and haloacetic acids. While chloramination typically produces lower levels of HAAs than chlorination, it can still lead to the formation of DBA, particularly in waters with high bromide concentrations.

  • Ozone: Ozonation is a powerful disinfection process that can alter the structure of NOM. While pre-ozonation can sometimes reduce the formation of chlorinated DBPs in subsequent chlorination, it can also increase the formation of brominated DBPs, including DBA, by oxidizing bromide to hypobromous acid.

Key Influencing Factors

Several water quality and operational parameters significantly impact the formation of DBA:

  • Bromide Concentration: The concentration of bromide in the source water is directly correlated with the formation of brominated DBPs. Higher bromide levels lead to a shift in DBP speciation towards more brominated compounds, including a higher proportion of DBA relative to its chlorinated analogs.

  • pH: The pH of the water influences the speciation of both the disinfectant and the organic precursors. While higher pH generally favors the formation of trihalomethanes, the formation of dihaloacetic acids like DBA is less influenced by pH compared to trihaloacetic acids.

  • Temperature: Higher water temperatures generally increase the rate of DBP formation reactions.

  • Reaction Time: The contact time between the disinfectant and the precursors also affects the extent of DBP formation, with longer reaction times generally leading to higher concentrations.

  • NOM Characteristics: The chemical nature of the NOM, such as its aromaticity and the types of functional groups present, influences its reactivity and the types of DBPs formed. For instance, amino acids, which are components of NOM, can act as precursors for HAA formation.

Quantitative Data on this compound Formation

The formation of this compound is highly variable and depends on a multitude of factors. The following tables summarize quantitative data from various studies and databases, including the U.S. Environmental Protection Agency's (EPA) Information Collection Rule (ICR) database, to illustrate the impact of key parameters on DBA concentrations.

Table 1: Occurrence of this compound in U.S. Drinking Waters

Water Source TypeMean Concentration (µg/L)90th Percentile (µg/L)Range of Detection (µg/L)
Groundwater0.913.03< 1.0–12.85
Surface Water0.962.80< 1.0–11.77
All Systems0.972.96< 1.0–12.85

Source: Based on data from the US EPA, 2005.

Table 2: Influence of Bromide Concentration on this compound Formation during Chlorination

Bromide Concentration in Source WaterThis compound Concentration in Finished Water (µg/L)
Low (< 50 µg/L)Often below detection limits
Moderate (50 - 200 µg/L)Typically in the range of 1 - 10
High (> 200 µg/L)Can exceed 10 µg/L, with reported values up to 39 µg/L

Note: These are generalized ranges based on multiple sources. Actual concentrations can vary significantly based on other water quality parameters.

Table 3: Comparative Formation of this compound by Different Disinfectants

DisinfectantTypical this compound Concentration Range (µg/L)
Chlorine12 - 38.7
Chloramine + Chlorine Dioxide12.5
Chlorine + Chlorine Dioxide14.1 - 23.3

Source: Data from a study on Canadian drinking water treatment facilities.

Chemical Formation Pathways

The formation of this compound from natural organic matter is a complex series of reactions. The following diagrams illustrate the generalized pathways and the formation from a model precursor, resorcinol.

DBA_Formation_Pathway cluster_precursors Precursors cluster_disinfection Disinfection cluster_intermediates Reactive Intermediates cluster_product Product NOM Natural Organic Matter (NOM) (e.g., Humic/Fulvic Acids, Amino Acids) ActivatedNOM Activated NOM Sites NOM->ActivatedNOM Br Bromide (Br⁻) HOBr Hypobromous Acid (HOBr) Br->HOBr Chlorine Chlorine (HOCl) Chlorine->HOBr Oxidizes Chlorine->ActivatedNOM Reacts with HalogenatedIntermediates Halogenated Intermediates HOBr->HalogenatedIntermediates Brominates ActivatedNOM->HalogenatedIntermediates DBA This compound (DBA) HalogenatedIntermediates->DBA Oxidation & Cleavage

Generalized pathway for this compound formation.

Resorcinol_to_DBA cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Resorcinol Resorcinol (NOM Model Precursor) Tribromoresorcinol Tribromoresorcinol Resorcinol->Tribromoresorcinol Electrophilic Substitution HOBr Hypobromous Acid (HOBr) HOBr->Tribromoresorcinol RingOpening Ring Opening Products (e.g., bromoform, brominated acids) HOBr->RingOpening Tribromoresorcinol->RingOpening Oxidative Ring Cleavage DBA This compound (DBA) RingOpening->DBA Further Oxidation & Rearrangement HAAFP_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis (EPA Method 552.2) Collect Collect Water Sample Filter Filter Sample Collect->Filter AnalyzeDOC Analyze DOC & Ammonia Filter->AnalyzeDOC AdjustpH Adjust pH to 8.3 AnalyzeDOC->AdjustpH AddCl2 Add Chlorine Dose AdjustpH->AddCl2 Incubate Incubate (7 days, 25°C, dark) AddCl2->Incubate Quench Quench with Sodium Sulfite Incubate->Quench Extract Extract with MTBE Quench->Extract Derivatize Derivatize with Acidic Methanol Extract->Derivatize AnalyzeGC Analyze by GC-ECD Derivatize->AnalyzeGC

References

The Natural Occurrence of Dibromoacetic Acid in the Marine Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetic acid (DBA), a compound frequently identified as a disinfection byproduct in drinking water, also has natural origins within the marine ecosystem. This technical guide provides an in-depth overview of the natural occurrence of DBA, focusing on its biosynthesis by marine macroalgae, its concentration in biological and environmental matrices, and its ecological significance. Detailed experimental protocols for the extraction and quantification of DBA from environmental samples are provided, alongside a discussion of its known biological activities. This guide is intended to be a comprehensive resource for researchers in marine natural products, environmental science, and pharmacology.

Introduction

While the presence of this compound (DBA) in terrestrial and aquatic environments is predominantly attributed to the chlorination and chloramination of drinking water, a growing body of evidence has established its natural production by marine organisms.[1][2] Specifically, red algae of the genus Asparagopsis, including Asparagopsis taxiformis and Asparagopsis armata, are prolific producers of a diverse array of halogenated compounds, with DBA being a significant metabolite.[3][4] This guide synthesizes the current scientific understanding of the natural occurrence of DBA, offering a technical resource for its study and potential applications.

Natural Occurrence and Biosynthesis

The primary natural sources of DBA identified to date are marine red algae of the genus Asparagopsis.[3] These seaweeds synthesize and store a variety of halogenated compounds, which are believed to serve as a chemical defense mechanism against epiphytic bacteria and other fouling organisms.

Biosynthetic Pathway

The precise biosynthetic pathway for this compound in Asparagopsis has not been fully elucidated. However, it is widely accepted that the formation of halogenated metabolites in these algae is catalyzed by haloperoxidase enzymes, particularly vanadium-dependent bromoperoxidases (vBPOs). These enzymes utilize bromide ions from seawater and hydrogen peroxide, which can be generated through metabolic processes like photosynthesis, to produce reactive bromine species.

A proposed general pathway for the formation of halogenated compounds, including bromoform and likely haloacetic acids, involves the following key steps:

  • Production of Hydrogen Peroxide (H₂O₂) : The alga's metabolic processes, including respiratory and photosynthetic electron transport, generate reactive oxygen species (ROS), including H₂O₂. An NAD(P)H oxidase, encoded by the mbb2 gene in A. taxiformis, has been identified as a key enzyme in H₂O₂ production for halogenation.

  • Bromide Oxidation : Vanadium-dependent bromoperoxidases (vBPOs) catalyze the oxidation of bromide ions (Br⁻) by H₂O₂ to form electrophilic bromine species (e.g., hypobromous acid, HOBr).

  • Halogenation of an Organic Substrate : The reactive bromine species then halogenates an organic precursor molecule. While the specific precursor for DBA is unknown, intermediates of fatty acid biosynthesis are suggested as substrates for the formation of other halogenated compounds like bromoform in Asparagopsis.

  • Formation of this compound : Subsequent enzymatic or chemical transformations of the brominated precursor would lead to the formation of this compound. The recognition of acetone and polyhaloacetones in Asparagopsis extracts suggests that haloform reactions could be involved in the biosynthesis of haloacetic acids.

Biosynthesis_Pathway cluster_algal_cell Algal Cell Metabolic_Processes Metabolic Processes (Photosynthesis, Respiration) H2O2 Hydrogen Peroxide (H₂O₂) Metabolic_Processes->H2O2 NADPH_Oxidase NAD(P)H Oxidase (Mbb2) NADPH_Oxidase->H2O2 vBPO Vanadium Bromoperoxidase (vBPO) H2O2->vBPO Br_ion Bromide (Br⁻) from Seawater Br_ion->vBPO Reactive_Bromine Reactive Bromine Species (e.g., HOBr) vBPO->Reactive_Bromine Oxidation Brominated_Intermediate Brominated Intermediate Reactive_Bromine->Brominated_Intermediate Organic_Precursor Organic Precursor (e.g., from Fatty Acid Synthesis) Organic_Precursor->Brominated_Intermediate Halogenation DBA This compound (DBA) Brominated_Intermediate->DBA Further Transformation

Regulation of Production

The production of DBA and other halogenated compounds in Asparagopsis appears to be influenced by environmental factors. Studies have shown that the carbon-to-nitrogen balance in the seaweed's environment can affect the content of bromoform and this compound, with lower levels of these compounds observed under conditions of low carbon and high nitrogen. This suggests a regulatory link between nutrient availability and the allocation of resources to chemical defense. However, specific signaling pathways that control the expression of biosynthetic genes for DBA production have yet to be identified and represent an important area for future research.

Quantitative Data on Natural Occurrence

The concentration of this compound in Asparagopsis species and the surrounding seawater has been quantified in several studies. The data highlights significant variation depending on the species, life stage of the alga, and environmental conditions.

MatrixSpeciesConcentrationReference
Algal TissueAsparagopsis armata (Tetrasporophyte)0.12% - 2.6% of dry weight
Algal TissueAsparagopsis armata (Gametophyte)0.02% - 1.1% of dry weight
Algal TissueAsparagopsis taxiformis0.9 µg/g dry weight
Seawater (culture medium)Asparagopsis taxiformis4.8 ± 1.3 µg/L

Ecological Role

This compound, along with other halogenated compounds produced by Asparagopsis, plays a crucial ecological role as a chemical defense agent. In vitro assays have demonstrated the antibacterial activity of DBA against various marine and biomedical bacterial strains. The release of these compounds into the surrounding water creates a protective chemical shield that can deter the settlement and growth of epiphytic bacteria, thereby preventing biofouling and pathogenesis.

Experimental Protocols

The accurate quantification of this compound from environmental samples requires specific extraction and analytical procedures. The following sections detail the methodologies cited in the literature for algal tissue and water samples.

Extraction and Quantification of DBA from Algal Tissue

This protocol is based on the methodology described by Paul et al. (2006).

  • Sample Preparation : Freeze-dry the algal tissue to a constant weight.

  • Extraction :

    • Weigh the freeze-dried tissue.

    • Add methanol (MeOH) containing an internal standard (e.g., 10 µg/mL naphthalene) at a ratio of approximately 30 µL MeOH per mg of dry tissue.

    • Sonicate the sample for 15 minutes to facilitate cell lysis and extraction.

  • Esterification :

    • Seal the vials and store at -30°C for at least 72 hours. The acidic conditions of the methanolic extract facilitate the esterification of DBA to its methyl ester (methyl dibromoacetate).

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Transfer the methanolic extract into a clean GC-MS vial.

    • Inject a 2 µL aliquot into the GC-MS system.

    • GC Conditions :

      • Column: Polyethylene-glycol-coated capillary column (e.g., Sol-gel wax, 30 m, 0.25 mm i.d.).

      • Injection Mode: Splitless.

      • Injector Temperature: 250°C.

      • Oven Program: Hold at 40°C for 1 min, then ramp at 16°C/min to 250°C, and hold for 2 min.

      • Carrier Gas: Helium.

    • MS Conditions :

      • Operate in Selected Ion Monitoring (SIM) mode.

      • Monitor characteristic ions for methyl dibromoacetate (e.g., m/z 230, 232, 234) and the internal standard.

  • Quantification :

    • Generate a standard curve using certified standards of methyl dibromoacetate.

    • Calculate the concentration of DBA in the sample based on the peak area ratio of the analyte to the internal standard and comparison with the standard curve.

Algal_DBA_Analysis_Workflow Start Start: Algal Sample Collection Freeze_Drying Freeze-Drying Start->Freeze_Drying Weighing Weighing Freeze_Drying->Weighing Extraction Methanol Extraction with Internal Standard Weighing->Extraction Sonication Sonication Extraction->Sonication Esterification Esterification at -30°C Sonication->Esterification GC_MS_Analysis GC-MS Analysis (SIM Mode) Esterification->GC_MS_Analysis Quantification Quantification against Standard Curve GC_MS_Analysis->Quantification End End: DBA Concentration Data Quantification->End

Extraction and Quantification of DBA from Seawater

This protocol is a generalized procedure based on methods for haloacetic acids in water, such as the one adapted by Magnusson et al. (2012) from Cancho et al. (1999).

  • Sample Collection and Preservation :

    • Collect water samples in amber glass bottles.

    • Acidify the sample to pH < 4 with a suitable acid (e.g., sulfuric acid) to prevent microbial degradation.

    • Store at 4°C until extraction.

  • Liquid-Liquid Extraction :

    • Take a known volume of the water sample (e.g., 100 mL).

    • Add a surrogate standard.

    • Extract the sample with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) by vigorous shaking in a separatory funnel.

    • Allow the phases to separate and collect the organic layer. Repeat the extraction process.

  • Esterification :

    • Combine the organic extracts.

    • Add acidic methanol and heat gently to convert DBA to its methyl ester.

  • Analysis by GC-MS :

    • Concentrate the extract if necessary.

    • Analyze by GC-MS as described in section 5.1.

  • Quantification :

    • Quantify against a standard curve prepared from certified standards of methyl dibromoacetate.

Metabolic Fate in the Environment

The metabolic fate of naturally produced this compound in the marine environment is not well understood. Studies on the thermal degradation of haloacetic acids in water suggest that DBA has a relatively long half-life, degrading via hydrolysis over a period of years. The order of biodegradability of haloacetic acids by drinking water biofilms has been shown to be monobromo > monochloro > bromochloro > dichloro > dibromo > trichloroacetic acid, indicating that DBA is less readily biodegraded than its mono-halogenated counterparts. Further research is needed to determine the specific microbial communities and enzymatic pathways responsible for the degradation of DBA in marine ecosystems.

In mammals, the metabolism of DBA has been studied in the context of its presence as a drinking water contaminant. It is primarily metabolized in the liver by glutathione S-transferase zeta (GST-zeta) to glyoxylate, which is then further metabolized to glycine, oxalate, and carbon dioxide.

Conclusion

This compound is a naturally occurring metabolite produced by marine red algae of the genus Asparagopsis. Its presence in these organisms and the surrounding seawater is attributed to its role as a chemical defense agent. While significant progress has been made in quantifying its natural concentrations and developing analytical methods, further research is required to fully elucidate its biosynthetic pathway, the regulatory mechanisms controlling its production, and its ultimate fate in the marine environment. Understanding the natural life cycle of DBA will provide a more complete picture of its environmental chemistry and may unveil novel biotechnological applications for this and other halogenated marine natural products.

References

In Vivo Toxicological Profile of Dibromoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has been the subject of extensive toxicological evaluation. In vivo studies in rodent models have demonstrated a range of adverse health effects, including carcinogenicity, reproductive and developmental toxicity, and organ-specific damage, particularly to the liver and testes. Mechanistic studies have implicated oxidative stress and the activation of specific signaling pathways as key events in DBA-induced toxicity. This technical guide provides a comprehensive overview of the in vivo toxicological profile of DBA, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of molecular mechanisms.

Introduction

This compound is formed during water disinfection processes, such as chlorination, when disinfectants react with natural organic matter in the presence of bromide ions[1][2]. Its widespread presence in drinking water has raised concerns about potential human health risks, prompting extensive toxicological investigation[1][3][4]. This document synthesizes the current state of knowledge on the in vivo effects of DBA, providing a critical resource for researchers and professionals in toxicology and drug development.

Toxicokinetics

Following oral administration in F344 rats, this compound is rapidly absorbed from the gastrointestinal tract, with maximum blood concentrations reached within one hour. The oral bioavailability in male F344/N rats is approximately 30%, with significant first-pass metabolism in the liver. DBA can cross the placenta and has been detected in fetal plasma, placental tissue, and amniotic fluid. The primary route of metabolism is through a glutathione S-transferase-zeta (GST-zeta) catalyzed process in the liver, yielding glyoxylate. Glyoxylate is further metabolized to glycolate, oxalate, glycine, and carbon dioxide.

Acute, Subchronic, and Chronic Toxicity

Acute Toxicity

The oral median lethal dose (LD50) of this compound in rats is reported to be 1737 mg/kg body weight. Clinical signs of acute toxicity include excessive drinking, hypomobility, labored breathing, diarrhea, and ataxia.

Subchronic and Chronic Toxicity

Repeated exposure to DBA in drinking water induces a range of toxic effects in both rats and mice. Key findings from subchronic and chronic studies are summarized in the tables below.

Table 1: Summary of Subchronic Toxicity Studies of this compound in Rodents

Species/StrainRouteDurationDose Levels (mg/L in drinking water)Key FindingsReference
F344/N RatsDrinking Water2 weeks0, 125, 250, 500, 1,000, 2,000No adverse effects on survival or body weight. Average daily doses ranged from 17 to 270 mg/kg.
B6C3F1 MiceDrinking Water2 weeks0, 125, 250, 500, 1,000, 2,000No adverse effects on survival or body weight. Average daily doses ranged from 22 to 370 mg/kg.
F344/N RatsDrinking Water3 months0, 125, 250, 500, 1,000, 2,000Increased liver weights; hepatocellular cytoplasmic vacuolization. Delayed spermiation and atypical residual bodies in males; atrophy of germinal epithelium.
B6C3F1 MiceDrinking Water3 months0, 125, 250, 500, 1,000, 2,000Increased severity of hepatocellular cytoplasmic vacuolization. Delayed spermiation and atypical residual bodies in males.
BALB/c MiceOral Gavage28 days0, 1.25, 5, 20 mg/kg/dayHepatotoxicity: histological changes, increased serum ALT and AST, hepatic glycogen accumulation.
Sprague-Dawley Rats (weanling)Intragastric4 weeks0, 20, 50, 125 mg/kgNeurotoxicity: varying degrees of changes in Morris water maze test.

Table 2: Summary of Chronic Toxicity and Carcinogenicity Studies of this compound in Rodents

Species/StrainRouteDurationDose Levels (mg/L in drinking water)Key FindingsReference
F344/N RatsDrinking Water2 years0, 50, 500, 1,000Increased incidence of mononuclear cell leukemia. Increased incidence of abdominal cavity mesotheliomas.
B6C3F1 MiceDrinking Water2 years0, 50, 500, 1,000Clear evidence of carcinogenic activity. Increased incidences of hepatocellular neoplasms (adenoma or carcinoma) and hepatoblastoma (males). Increased incidences of lung neoplasms (alveolar/bronchiolar adenoma or carcinoma).

Carcinogenicity

This compound is classified as a carcinogen in rodents. Two-year drinking water studies conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic activity in mice and some evidence in rats. In male and female B6C3F1 mice, DBA exposure led to a significant increase in the incidence of hepatocellular adenoma and carcinoma, with hepatoblastomas also observed in males. The increase in hepatocellular neoplasms was significant even at the lowest dose of 50 mg/L. In male mice, an increase in lung neoplasms was also considered exposure-related. In F344/N rats, there was an increased incidence of mononuclear cell leukemia, which may have been related to DBA exposure, and an increased incidence of mesothelioma in the abdominal cavity.

Genotoxicity

This compound has demonstrated genotoxic potential in several in vivo and in vitro assays. It was mutagenic in Salmonella typhimurium strain TA100, both with and without metabolic activation. In vivo, DBA induced chromosomal damage in the mouse bone-marrow micronucleus assay. Mechanistically, DBA has been shown to cause DNA damage secondary to oxidative stress, as indicated by increased levels of 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver of mice. It also induced DNA strand breaks in human lymphoblast cell lines and DNA damage in Chinese hamster ovary cells.

Reproductive and Developmental Toxicity

DBA is a reproductive and developmental toxicant, with the male reproductive system being a primary target.

Table 3: Summary of Reproductive and Developmental Toxicity of this compound in Rodents

Species/StrainRouteDurationDose LevelsKey FindingsReference
Male RatsGavageUp to 79 days0, 2, 10, 50 mg/kg/dayDelayed or altered spermiation at ≥10 mg/kg/day. NOAEL for reproductive effects was 2 mg/kg/day.
Crl:CD RatsDrinking Water2 generations0, 50, 250, 650 ppmReduced water and feed consumption, body weight gain, and pup body weights at ≥250 ppm. Altered sperm production and epididymal changes in males at ≥250 ppm. Unilateral epididymal malformations in F1 males at 650 ppm. NOAEL for reproductive/developmental toxicity was at least 50 ppm.
F344 Rats (pregnant)GavageGestation Days 6-10100 or 140 mg/kg (0.46 or 0.64 mmol/kg)Significantly increased incidences of eye malformations (microphthalmia or anophthalmia).

Mechanistic Insights: Oxidative Stress and Signaling Pathways

Oxidative Stress

A significant body of evidence points to oxidative stress as a key mechanism in DBA-induced toxicity. In vivo studies in mice have demonstrated that DBA administration leads to:

  • Increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in the liver.

  • Elevated levels of advanced oxidative protein products (AOPPs) in the serum.

  • Decreased levels of glutathione (GSH) in the liver.

  • Increased formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in liver nuclear DNA, indicating oxidative DNA damage.

Signaling Pathways

DBA has been shown to induce hepatotoxicity in mice through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to a downstream inflammatory cascade.

TLR4_Signaling_Pathway DBA This compound TLR4 TLR4 DBA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 Ikk IKK TRAF6->Ikk IkBa IκB-α Ikk->IkBa Phosphorylates & Degrades NFkB NF-κB p65 Ikk->NFkB Activates IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Upregulates Gene Expression

DBA-induced activation of the TLR4 signaling pathway.

DBA exposure has also been linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), which are involved in cellular responses to stress. In vitro studies have further shown that DBA can induce apoptosis in T-cells through the activation of MAPK signaling cascades.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades DBA This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) DBA->Cellular_Stress p38_path p38 MAPK Cellular_Stress->p38_path JNK_path JNK Cellular_Stress->JNK_path ERK_path ERK1/2 Cellular_Stress->ERK_path Downstream_Targets Downstream Targets (e.g., ATF-2, Elk-1) p38_path->Downstream_Targets JNK_path->Downstream_Targets ERK_path->Downstream_Targets Cellular_Response Cellular Response (Apoptosis, Inflammation) Downstream_Targets->Cellular_Response

Activation of MAPK signaling pathways by DBA.

Experimental Protocols

Two-Year Bioassay in Rats and Mice (NTP, 2007)
  • Test Substance: this compound (>99% pure).

  • Animal Model: Male and female F344/N rats and B6C3F1 mice.

  • Administration: Drinking water, ad libitum.

  • Dose Levels: 0, 50, 500, and 1,000 mg/L.

  • Duration: 104-105 weeks.

  • Observations: Survival, body weights, water consumption, clinical signs, and complete histopathological examination of a comprehensive list of tissues from all animals.

  • Statistical Analysis: Survival data were analyzed using life table methods. The incidences of neoplasms and nonneoplastic lesions were analyzed using the poly-k test.

Hepatotoxicity Study in Mice (Gong et al., 2019)
  • Test Substance: this compound (purity 99%).

  • Animal Model: Male BALB/c mice.

  • Administration: Oral gavage.

  • Dose Levels: 0, 1.25, 5, and 20 mg/kg body weight.

  • Duration: 28 days.

  • Endpoints:

    • Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), liver histopathology (H&E staining), and hepatic glycogen content.

    • Oxidative Stress: Malondialdehyde (MDA), reactive oxygen species (ROS), and glutathione (GSH) levels in the liver; advanced oxidative protein products (AOPPs) in serum.

    • Inflammation and Signaling: Hepatic mRNA levels of TNF-α, IL-6, IL-1β, and NF-κB; protein levels of TLR4, MyD88, TRAF6, IκB-α, NF-κB p65, and phosphorylation of p38 MAPK and JNK.

  • Statistical Analysis: One-way analysis of variance (ANOVA) followed by Dunnett's test.

Two-Generation Reproductive Toxicity Study in Rats (Christian et al., 2001)
  • Test Substance: this compound.

  • Animal Model: Crl:CD(SD)IGS BR rats (30/sex/group).

  • Administration: Drinking water.

  • Dose Levels: 0, 50, 250, and 650 ppm.

  • Study Design: Two-generation study with P and F1 generations.

  • Endpoints: Viability, clinical signs, water and feed consumption, body and organ weights, histopathology, and a full range of reproductive parameters including mating, fertility, gestation duration, litter size, and pup viability. Sperm parameters and sexual maturation were also assessed.

  • Statistical Analysis: Data were analyzed for homogeneity of variance and then by parametric or non-parametric ANOVA as appropriate.

Conclusion

The in vivo toxicological profile of this compound is characterized by multi-organ toxicity, with the liver, testes, and hematopoietic system being prominent targets. DBA is a rodent carcinogen and a reproductive and developmental toxicant. The underlying mechanisms of toxicity are closely linked to the induction of oxidative stress and the subsequent activation of inflammatory and stress-response signaling pathways, including the TLR4 and MAPK pathways. The comprehensive data presented in this guide underscore the importance of continued monitoring and regulation of DBA levels in drinking water to mitigate potential human health risks. This information serves as a critical foundation for further mechanistic research and for the risk assessment of disinfection byproducts.

References

Dibromoacetic Acid and its Impact on Oxidative Stress Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has garnered significant attention in the scientific community due to its potential carcinogenic, hepatotoxic, and neurotoxic effects.[1][2] A growing body of evidence suggests that a primary mechanism underlying DBA's toxicity is the induction of oxidative stress.[1][3] This technical guide provides an in-depth analysis of the intricate relationship between DBA and cellular oxidative stress pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling cascades to serve as a comprehensive resource for researchers in toxicology and drug development.

Introduction to this compound and Oxidative Stress

This compound is formed when chlorine-based disinfectants react with natural organic matter and bromide ions present in water sources.[4] Its widespread presence in municipal drinking water raises concerns about chronic human exposure and potential health risks.

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon crucial cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and the pathogenesis of various diseases.

Exposure to DBA has been demonstrated to disrupt the delicate pro-oxidant/antioxidant balance within cells, leading to a cascade of events that culminate in cellular damage. This guide will explore the multifaceted mechanisms by which DBA induces oxidative stress and the cellular responses to this challenge.

Key Oxidative Stress Markers Affected by this compound

Experimental studies have consistently shown that DBA exposure leads to significant alterations in several key biomarkers of oxidative stress. The following tables summarize the quantitative data from pertinent animal studies.

Table 1: Effect of this compound on Lipid Peroxidation (Malondialdehyde Levels)

Malondialdehyde (MDA) is a well-established marker of lipid peroxidation, a process where ROS damage lipids in cell membranes.

SpeciesTissueDBA DoseDuration of ExposureMDA Level (nmol/mg protein)Fold Change vs. ControlReference
Balb/c MiceLiver5 mg/kg/day28 days2.1 ± 0.3~1.5x
Balb/c MiceLiver20 mg/kg/day28 days2.8 ± 0.4~2.0x
Sprague-Dawley RatsHippocampus50 mg/kg/day4 weeksNot specifiedSignificantly increased
Sprague-Dawley RatsHippocampus125 mg/kg/day4 weeksNot specifiedSignificantly increased
Sprague-Dawley RatsPre-frontal Cortex50 mg/kg/day4 weeksNot specifiedSignificantly increased
Sprague-Dawley RatsPre-frontal Cortex125 mg/kg/day4 weeksNot specifiedSignificantly increased
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

Direct measurement of ROS provides evidence of an ongoing oxidative challenge within the cells.

SpeciesTissue/Cell TypeDBA DoseDuration of ExposureROS Levels (Fluorescence Intensity)Fold Change vs. ControlReference
Balb/c MiceLiver5 mg/kg/day28 daysNot specifiedSignificantly increased
Balb/c MiceLiver20 mg/kg/day28 daysNot specifiedSignificantly increased
Sprague-Dawley RatsHippocampus50 mg/kg/day4 weeksNot specifiedSignificantly increased
Sprague-Dawley RatsHippocampus125 mg/kg/day4 weeksNot specifiedSignificantly increased
Sprague-Dawley RatsPre-frontal Cortex50 mg/kg/day4 weeksNot specifiedSignificantly increased
Sprague-Dawley RatsPre-frontal Cortex125 mg/kg/day4 weeksNot specifiedSignificantly increased
Table 3: Effect of this compound on Antioxidant Enzyme Activity

Cells possess a sophisticated antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), to neutralize ROS.

SpeciesTissueDBA DoseDuration of ExposureSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)Reference
Sprague-Dawley RatsHippocampus50 mg/kg/day4 weeksSignificantly decreasedNot ReportedNot Reported
Sprague-Dawley RatsHippocampus125 mg/kg/day4 weeksSignificantly decreasedNot ReportedNot Reported
Sprague-Dawley RatsPre-frontal Cortex50 mg/kg/day4 weeksSignificantly decreasedNot ReportedNot Reported
Sprague-Dawley RatsPre-frontal Cortex125 mg/kg/day4 weeksSignificantly decreasedNot ReportedNot Reported
Table 4: Effect of this compound on Reduced Glutathione (GSH) Levels

Reduced glutathione (GSH) is a critical non-enzymatic antioxidant that plays a central role in cellular detoxification.

SpeciesTissueDBA DoseDuration of ExposureGSH Level (μmol/g protein)Fold Change vs. ControlReference
Balb/c MiceLiver5 mg/kg/day28 days8.5 ± 1.2~0.8x
Balb/c MiceLiver20 mg/kg/day28 days6.3 ± 0.9~0.6x
Sprague-Dawley RatsHippocampus50 mg/kg/day4 weeksNot specifiedSignificantly decreased
Sprague-Dawley RatsHippocampus125 mg/kg/day4 weeksNot specifiedSignificantly decreased
Sprague-Dawley RatsPre-frontal Cortex50 mg/kg/day4 weeksNot specifiedSignificantly decreased
Sprague-Dawley RatsPre-frontal Cortex125 mg/kg/day4 weeksNot specifiedSignificantly decreased

Signaling Pathways Implicated in DBA-Induced Oxidative Stress

The cellular response to DBA-induced oxidative stress involves the modulation of several key signaling pathways. These pathways orchestrate a range of cellular processes, from inflammation and apoptosis to the induction of antioxidant defenses.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

DBA has been shown to activate the Toll-Like Receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system that can also be triggered by endogenous danger signals, including products of oxidative stress. Activation of TLR4 initiates a downstream signaling cascade involving MyD88 and TRAF6, leading to the activation of NF-κB and the phosphorylation of MAPKs such as p38 and JNK. This cascade culminates in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby linking oxidative stress to inflammation.

TLR4_Signaling_Pathway DBA This compound ROS ROS DBA->ROS TLR4 TLR4 ROS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 Ikk IKK Complex TRAF6->Ikk MAPK MAPK (p38, JNK) TRAF6->MAPK IkB IκBα Ikk->IkB Phosphorylates & Degrades NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces MAPK->Nucleus Activates Transcription Factors Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBA This compound ROS ROS DBA->ROS Keap1 Keap1 ROS->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Induces Experimental_Workflow Animal_Model Rodent Model (e.g., Balb/c Mice) DBA_Exposure DBA Administration (e.g., Oral Gavage) Animal_Model->DBA_Exposure Tissue_Collection Tissue Collection (e.g., Liver, Brain) DBA_Exposure->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Biochemical_Assays Biochemical Assays Homogenization->Biochemical_Assays Western_Blot Western Blot Analysis (e.g., Nrf2, HO-1, p-p38) Homogenization->Western_Blot MDA_Assay MDA Assay Biochemical_Assays->MDA_Assay ROS_Assay ROS Assay Biochemical_Assays->ROS_Assay Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Biochemical_Assays->Enzyme_Assays GSH_Assay GSH Assay Biochemical_Assays->GSH_Assay Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Western_Blot->Data_Analysis

References

Carcinogenicity of Dibromoacetic Acid in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetic acid (DBA), a disinfection byproduct commonly found in drinking water, has been the subject of extensive toxicological research. This technical guide provides a comprehensive overview of the carcinogenicity of DBA in rodent models, focusing on quantitative data from key studies, detailed experimental methodologies, and the underlying molecular mechanisms. The evidence strongly indicates that DBA is a carcinogen in both mice and rats, inducing tumors in multiple organs. This document synthesizes the findings from pivotal studies, primarily from the National Toxicology Program (NTP), to serve as a critical resource for researchers in toxicology, oncology, and drug development.

Quantitative Carcinogenicity Data

The carcinogenic potential of this compound has been evaluated in long-term drinking water studies in both F344/N rats and B6C3F1 mice. The data consistently demonstrates a dose-dependent increase in the incidence of various neoplasms.

Carcinogenicity in B6C3F1 Mice

In a 2-year study, mice were administered DBA in drinking water at concentrations of 0, 50, 500, or 1000 mg/L. This resulted in clear evidence of carcinogenic activity in both male and female mice.[1][2]

Table 1: Incidence of Neoplasms in Male B6C3F1 Mice Exposed to this compound in Drinking Water for 2 Years

NeoplasmControl (0 mg/L)50 mg/L500 mg/L1000 mg/L
Liver
Hepatocellular Adenoma18/50 (36%)35/50 (70%)44/50 (88%)45/50 (90%)
Hepatocellular Carcinoma8/50 (16%)15/50 (30%)29/50 (58%)41/50 (82%)
Hepatoblastoma0/50 (0%)3/50 (6%)11/50 (22%)12/50 (24%)
Lung
Alveolar/Bronchiolar Adenoma9/50 (18%)15/50 (30%)24/50 (48%)19/50 (38%)
Alveolar/Bronchiolar Carcinoma4/50 (8%)5/50 (10%)7/50 (14%)8/50 (16%)

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.[1][2]

Table 2: Incidence of Neoplasms in Female B6C3F1 Mice Exposed to this compound in Drinking Water for 2 Years

NeoplasmControl (0 mg/L)50 mg/L500 mg/L1000 mg/L
Liver
Hepatocellular Adenoma5/50 (10%)19/50 (38%)41/50 (82%)46/50 (92%)
Hepatocellular Carcinoma2/50 (4%)4/50 (8%)13/50 (26%)30/50 (60%)*
Lung
Alveolar/Bronchiolar Adenoma3/50 (6%)4/50 (8%)8/50 (16%)9/50 (18%)

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.[1]

Carcinogenicity in F344/N Rats

A 2-year drinking water study was also conducted in F344/N rats at DBA concentrations of 0, 50, 500, or 1000 mg/L. The study provided some evidence of carcinogenic activity in male rats and female rats.

Table 3: Incidence of Neoplasms in Male F344/N Rats Exposed to this compound in Drinking Water for 2 Years

NeoplasmControl (0 mg/L)50 mg/L500 mg/L1000 mg/L
Malignant Mesothelioma1/50 (2%)4/50 (8%)6/50 (12%)10/50 (20%)
Mononuclear Cell Leukemia10/50 (20%)19/50 (38%)14/50 (28%)9/50 (18%)

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.

Table 4: Incidence of Neoplasms in Female F344/N Rats Exposed to this compound in Drinking Water for 2 Years

NeoplasmControl (0 mg/L)50 mg/L500 mg/L1000 mg/L
Mononuclear Cell Leukemia12/50 (24%)15/50 (30%)21/50 (42%)25/50 (50%)*

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.

Experimental Protocols

The following methodologies are based on the National Toxicology Program (NTP) Technical Report 537 for the 2-year carcinogenicity bioassays of this compound.

Animal Models and Husbandry
  • Species and Strain: Male and female F344/N rats and B6C3F1 mice.

  • Source: Taconic Farms (Germantown, NY).

  • Age at Study Start: 6 weeks.

  • Housing: Animals were housed individually.

  • Diet: NIH-07 rodent diet, available ad libitum.

  • Water: Deionized and charcoal-filtered water, available ad libitum (control group) or containing specified concentrations of DBA.

  • Environmental Conditions: Temperature maintained at 22 ± 3 °C, humidity at 50 ± 15%, and a 12-hour light/dark cycle.

Experimental Design
  • Study Duration: 104 weeks (2 years).

  • Groups: For each species and sex, there were four groups of 50 animals.

  • Dosing: this compound (>99% pure) was administered in the drinking water at concentrations of 0, 50, 500, or 1000 mg/L.

  • Dose Analysis: The concentrations of DBA in the drinking water were analyzed periodically to ensure stability and accuracy.

Data Collection and Analysis
  • Clinical Observations: Animals were observed twice daily for clinical signs of toxicity.

  • Body Weight: Body weights were recorded weekly for the first 13 weeks and every 4 weeks thereafter.

  • Water Consumption: Water consumption was measured weekly for the first 13 weeks and then for one week every four weeks.

  • Necropsy and Histopathology: At the end of the 2-year study, a complete necropsy was performed on all animals. All major tissues and organs, as well as any gross lesions, were collected and preserved. Tissues were processed and embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically by a board-certified veterinary pathologist.

Statistical Analysis

The incidence of neoplasms was analyzed using the poly-k test, which adjusts for differential mortality. Trends in the incidence of neoplasms with increasing dose were also evaluated.

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenic effects of this compound are thought to be mediated through multiple signaling pathways.

Oxidative Stress and Inflammation

DBA has been shown to induce oxidative stress in the liver of mice, characterized by increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and a decrease in glutathione (GSH). This oxidative stress can lead to DNA damage and inflammation.

G DBA This compound ROS Increased ROS (Reactive Oxygen Species) DBA->ROS GSH Decreased GSH (Glutathione) DBA->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Inflammation Inflammation OxidativeStress->Inflammation Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Inflammation->Carcinogenesis

DBA-Induced Oxidative Stress Pathway.
Toll-Like Receptor 4 (TLR4) Signaling Pathway

DBA exposure upregulates the expression of Toll-like receptor 4 (TLR4) and its downstream signaling molecules, including MyD88 and TRAF6. This activation leads to the phosphorylation of p38 MAPK and JNK, and the activation of the NF-κB pathway, promoting inflammation.

G DBA This compound TLR4 TLR4 Activation DBA->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 p38_JNK p38/JNK Phosphorylation TRAF6->p38_JNK NFkB NF-κB Activation TRAF6->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38_JNK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines Carcinogenesis Carcinogenesis Inflammatory_Cytokines->Carcinogenesis

DBA-Activated TLR4 Signaling Pathway.
DNA Hypomethylation

DBA has been shown to cause a dose- and time-dependent decrease in the 5-methylcytosine content of DNA in the liver of both mice and rats. This global hypomethylation, along with the specific hypomethylation of proto-oncogenes like c-myc and IGF-II, can lead to their increased expression and contribute to tumorigenesis.

G DBA This compound DNMT_Inhibition DNMT Inhibition (Potential) DBA->DNMT_Inhibition DNA_Hypomethylation Global DNA Hypomethylation DNMT_Inhibition->DNA_Hypomethylation Gene_Hypomethylation Hypomethylation of c-myc and IGF-II DNA_Hypomethylation->Gene_Hypomethylation Gene_Expression Increased Expression of c-myc and IGF-II Gene_Hypomethylation->Gene_Expression Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Carcinogenesis Carcinogenesis Cell_Proliferation->Carcinogenesis

DBA-Induced DNA Hypomethylation Pathway.
Peroxisome Proliferation

This compound is a known peroxisome proliferator in rodents, leading to an increase in the size and number of peroxisomes in liver cells. This is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). Chronic activation of PPARα can lead to oxidative stress and has been linked to hepatocarcinogenesis in rodents.

G DBA This compound PPARa_Activation PPARα Activation DBA->PPARa_Activation Gene_Expression Altered Gene Expression (e.g., Lauroyl-CoA oxidase) PPARa_Activation->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Oxidative_Stress Oxidative Stress (H₂O₂ Production) Peroxisome_Proliferation->Oxidative_Stress Hepatocarcinogenesis Hepatocarcinogenesis Oxidative_Stress->Hepatocarcinogenesis

References

Dibromoacetic Acid: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA) is a haloacetic acid that has garnered significant attention in the scientific community, primarily as a disinfection byproduct found in drinking water.[1][2][3] While much of the research has focused on its toxicological and carcinogenic properties, DBA also serves as a valuable research chemical with applications in toxicology, cell biology, and organic synthesis. This technical guide provides an in-depth overview of the core research applications of DBA, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and workflows.

Toxicological Research Applications

DBA is extensively studied for its adverse health effects, making it a crucial tool for toxicological research. Its ability to induce a range of toxicities in animal models allows researchers to investigate mechanisms of chemical-induced organ damage and carcinogenesis.

Carcinogenicity

DBA has been shown to be carcinogenic in rodent models, primarily affecting the liver.[1][2] These studies are fundamental in understanding the long-term risks associated with exposure to disinfection byproducts.

Table 1: Carcinogenicity of this compound in Rodents

SpeciesSexRoute of AdministrationDosing RegimenTumor TypeKey Findings
Mouse (B6C3F1)MaleDrinking Water0, 50, 500, 1000 mg/L for 2 years (approx. 0, 4, 45, 87 mg/kg/day)Hepatocellular Adenoma, Hepatocellular Carcinoma, HepatoblastomaSignificant dose-dependent increase in the incidence of liver neoplasms, even at the lowest dose.
Mouse (B6C3F1)FemaleDrinking Water0, 50, 500, 1000 mg/L for 2 years (approx. 0, 4, 35, 65 mg/kg/day)Hepatocellular Adenoma, Hepatocellular CarcinomaSignificant increase in the incidence of liver neoplasms at higher doses.
Rat (F344/N)MaleDrinking Water0, 50, 500, 1000 mg/L for 2 years (approx. 0, 2, 20, 40 mg/kg/day)Malignant MesotheliomaIncreased incidence of malignant mesothelioma.
Rat (F344/N)FemaleDrinking Water0, 50, 500, 1000 mg/L for 2 years (approx. 0, 2, 25, 45 mg/kg/day)Mononuclear Cell LeukemiaIncreased incidence of mononuclear cell leukemia.
Reproductive and Developmental Toxicity

DBA has been demonstrated to have adverse effects on both male and female reproductive systems, as well as on development. These findings are critical for assessing the risks to human reproductive health.

Table 2: Reproductive and Developmental Toxicity of this compound

SpeciesSexRoute of AdministrationDosing RegimenEndpointKey Findings
Rat (Sprague-Dawley)MaleGavage0, 10, 30, 90, 270 mg/kg/day for 14 daysSperm quality, Testis histopathologyDecreased sperm motility and increased abnormal sperm morphology at ≥90 mg/kg/day. Delayed spermiation at ≥10 mg/kg/day.
Rat (Sprague-Dawley)FemaleGavage0, 62.5, 125, 250 mg/kg/day on gestation days 1-8Implantation sites, Resorptions, Hormone levelsNo effect on implantation or resorption. Increased serum 17β-estradiol at 250 mg/kg/day.
Rat (F344)FemaleGavage0, 100, 140 mg/kg/day on gestation days 6-10Eye malformations in offspringSignificant increase in the incidence of eye malformations in offspring at both doses.
Rat (Sprague-Dawley)BothDrinking Water0, 50, 250, 650 ppm (continuous two-generation)Pubertal development, Sperm productionDelayed preputial separation and vaginal opening at 650 ppm. Altered sperm production in males at ≥250 ppm.
Neurotoxicity

Research has also indicated that DBA can induce neurotoxic effects, particularly with chronic exposure.

Table 3: Neurotoxicity of this compound in Rats

SpeciesSexRoute of AdministrationDosing RegimenEndpointKey Findings
Rat (Fischer 344)BothDrinking Water0, 0.2, 0.6, 1.5 g/L for 6 monthsNeuromuscular function, HistopathologyDose-related neuromuscular toxicity (limb weakness, gait abnormalities). Degeneration of spinal cord nerve fibers at mid and high doses.

Cellular and Molecular Research Applications

DBA serves as a valuable tool to probe fundamental cellular processes, including apoptosis and signal transduction pathways.

Induction of Apoptosis

DBA has been shown to induce apoptosis in various cell types, particularly thymocytes. This makes it a useful chemical for studying the molecular mechanisms of programmed cell death.

Table 4: In Vitro Apoptosis Induction by this compound in Mouse Thymocytes

Cell TypeDBAA Concentration (µM)Incubation TimeKey Observations
Mouse Thymocytes0, 5, 10, 20, 40Not specifiedDose-dependent increase in apoptosis, G0/G1 cell cycle arrest, increased intracellular calcium, increased Fas/FasL expression, decreased Bcl-2 expression.
Activation of Signaling Pathways

DBA has been identified as an activator of key signaling pathways involved in inflammation and cellular stress responses, such as the Mitogen-Activated Protein Kinase (MAPK) and Toll-Like Receptor 4 (TLR4) pathways.

Table 5: Activation of Signaling Pathways by this compound

Cell Type/Animal ModelDosing RegimenPathway ActivatedKey Downstream Effects
Balb/c Mice1.25, 5, 20 mg/kg/day for 28 days (oral gavage)TLR4 SignalingUpregulation of TLR4, MyD88, TRAF6, IκB-α, and NF-κB p65 protein levels. Increased phosphorylation of p38 MAPK and JNK. Increased production of TNF-α and mRNA levels of TNF-α, IL-6, and IL-1β.
Balb/c Mice1.25, 5, 20 mg/kg/day for 28 days (oral gavage)Oxidative StressIncreased levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in the liver. Decreased glutathione (GSH) levels in the liver.

Organic Synthesis Applications

Beyond its use in biological research, this compound is also a reagent in organic synthesis.

Synthesis of (E)-α,β-Unsaturated Carboxylic Acids

DBA can be used in a stereoselective reaction with aldehydes to produce (E)-α,β-unsaturated carboxylic acids. This reaction is promoted by samarium diiodide (SmI₂).

Table 6: Synthesis of (E)-α,β-Unsaturated Carboxylic Acids using this compound

AldehydeProductYield (%)
BenzaldehydeCinnamic acid(Not specified)
Other aliphatic and aromatic aldehydesCorresponding (E)-α,β-unsaturated carboxylic acids(Not specified)

Experimental Protocols

In Vivo Toxicology Studies
  • Preparation of Dosing Solutions:

    • Dissolve the desired amount of this compound in tap water.

    • Adjust the pH of the solution to approximately 5 with 0.1 N sodium hydroxide to improve stability.

    • Store the solutions in sealed, opaque containers at 4°C for up to 6 weeks.

    • Verify the concentration of DBA in the dosing solutions periodically using a validated analytical method (e.g., ion chromatography).

  • Animal Husbandry and Dosing:

    • House animals (e.g., F344/N rats or B6C3F1 mice) individually or in small groups in standard laboratory conditions.

    • Provide the DBA-containing drinking water ad libitum in amber glass bottles with sipper tubes to prevent degradation from light.

    • Measure water consumption at regular intervals (e.g., weekly) to calculate the average daily dose of DBA (mg/kg/day).

    • Monitor animals for clinical signs of toxicity, body weight changes, and food consumption throughout the study.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize the animals and perform a full necropsy.

    • Collect and weigh major organs.

    • Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.

In Vitro Cell Culture Studies
  • Cell Culture:

    • Isolate thymocytes from mice and culture them in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • DBA Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS) and dilute it to the desired final concentrations in the cell culture medium.

    • Expose the thymocytes to different concentrations of DBA (e.g., 0, 5, 10, 20, 40 µM) for a specified period.

  • Apoptosis Assays:

    • Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining:

      • Harvest the cells and wash them with cold PBS.

      • Resuspend the cells in 1X Annexin V binding buffer.

      • Add Annexin V-FITC and PI to the cell suspension.

      • Incubate for 15 minutes at room temperature in the dark.

      • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V positive, PI positive) cells.

    • Western Blot for Cleaved Caspase-3:

      • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

      • Determine the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and incubate it with a primary antibody specific for cleaved caspase-3.

      • Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Analytical Methods
  • Sample Preparation and Extraction:

    • To a water sample, add a surrogate standard.

    • Adjust the pH to <0.5 with sulfuric acid.

    • Extract the haloacetic acids with methyl tert-butyl ether (MTBE).

  • Derivatization:

    • Transfer the MTBE extract to a new vial.

    • Add acidic methanol (e.g., 10% H₂SO₄ in methanol) and heat at 50°C for 2 hours to convert the acids to their methyl esters.

  • GC-ECD Analysis:

    • Inject an aliquot of the derivatized extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).

    • Use a suitable capillary column (e.g., DB-5.625) for separation.

    • Quantify the concentration of this compound methyl ester by comparing its peak area to that of a calibration curve prepared from standards.

Signaling Pathways and Experimental Workflows

This compound-Induced TLR4 Signaling Pathway

TLR4_Signaling cluster_NFkB cluster_nucleus DBA This compound TLR4 TLR4 DBA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPKKK MAPKKK (e.g., TAK1) TRAF6->MAPKKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38_JNK p38 MAPK / JNK MAPKK->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates AP1->Nucleus Translocates to

Caption: this compound activates the TLR4 signaling pathway, leading to the activation of NF-κB and MAPK pathways and subsequent transcription of inflammatory genes.

This compound-Induced MAPK Signaling and Apoptosis

MAPK_Apoptosis DBA This compound Cellular_Stress Cellular Stress DBA->Cellular_Stress MAPKKK MAPKKK Cellular_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Mitochondria Mitochondria MAPK->Mitochondria Impacts Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Caspase_9 Caspase-9 Mitochondria->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Cleaves & Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound induces cellular stress, leading to the activation of the MAPK signaling cascade and the intrinsic apoptosis pathway.

Experimental Workflow for In Vivo Toxicology Study

InVivo_Workflow start Start prep_dosing Prepare DBA Dosing Solutions start->prep_dosing animal_acclimation Acclimate Rodents prep_dosing->animal_acclimation dosing Administer DBA in Drinking Water animal_acclimation->dosing monitoring Monitor Clinical Signs, Body Weight, Water Consumption dosing->monitoring necropsy Perform Necropsy at Study End monitoring->necropsy histopathology Conduct Histopathological Examination of Tissues necropsy->histopathology data_analysis Analyze Tumor Incidence and Other Toxicological Endpoints histopathology->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vivo toxicology study of this compound in rodents.

Experimental Workflow for In Vitro Apoptosis Assay

InVitro_Apoptosis_Workflow start Start cell_culture Culture Thymocytes start->cell_culture dba_treatment Treat Cells with DBA cell_culture->dba_treatment harvest_cells Harvest Cells dba_treatment->harvest_cells staining Stain with Annexin V/PI harvest_cells->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Apoptotic vs. Necrotic Cells flow_cytometry->data_analysis end End data_analysis->end

Caption: A general workflow for assessing this compound-induced apoptosis in thymocytes using flow cytometry.

Conclusion

This compound is a multifaceted research chemical with significant applications in toxicology, cell biology, and organic synthesis. Its well-documented toxicological profile makes it an essential tool for studying mechanisms of chemical-induced disease. Furthermore, its ability to modulate specific cellular signaling pathways provides researchers with a means to investigate complex biological processes. While its primary role in research has been as a model toxicant, its utility in organic synthesis highlights its broader potential as a versatile chemical reagent. This guide serves as a comprehensive resource for researchers and professionals seeking to utilize this compound in their experimental work.

References

Degradation of Dibromoacetic Acid in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetic acid (DBA), a disinfection byproduct commonly found in treated drinking water, is of significant interest due to its potential health effects. Understanding its fate and degradation in aqueous environments is crucial for assessing its environmental impact and developing effective water treatment strategies. This technical guide provides a comprehensive overview of the degradation of this compound in water, focusing on its degradation pathways, products, and the kinetics of these processes. Detailed experimental protocols for the analysis of DBA and its degradation products are also provided, along with visualizations of key pathways and workflows to aid in comprehension.

Introduction

This compound (CHBr₂COOH) is a haloacetic acid that is not known to occur naturally.[1] It is primarily formed as a byproduct during the disinfection of water with chlorine or chloramine in the presence of natural organic matter and bromide ions.[1][2] The concentration of DBA in drinking water can vary, with reported levels up to 39 µg/L, and is influenced by factors such as the concentration of bromide in the source water, water temperature, and pH.[1][3] Given its widespread presence and potential carcinogenicity, the degradation of DBA in water is a critical area of research. This guide explores the primary degradation pathways of DBA in aqueous environments: hydrolysis, biodegradation, and photodegradation, including advanced oxidation processes (AOPs).

Degradation Pathways and Products

The degradation of this compound in water can proceed through several pathways, each with distinct mechanisms and resulting products.

Hydrolysis

This compound can undergo hydrolysis, although this process is generally slow under typical environmental conditions. The primary degradation product of DBA hydrolysis is glyoxylic acid.

Mechanism: The hydrolysis of DBA involves the nucleophilic substitution of bromide ions with hydroxide ions, leading to the formation of dibromomethanol, which is unstable and subsequently decomposes to glyoxylic acid and hydrobromic acid.

Products:

  • Glyoxylic acid

  • Bromide ions

Biodegradation

Biodegradation is a significant pathway for the removal of this compound in water systems, particularly in biofilms within water distribution systems.

Mechanism: The primary mechanism for the aerobic biodegradation of DBA involves the enzyme glutathione S-transferase zeta (GST-zeta). This enzyme catalyzes the displacement of a bromide ion by glutathione, forming an intermediate that is then hydrolyzed to glyoxylic acid. Glyoxylic acid can be further metabolized by microorganisms into smaller, less harmful compounds.

Products:

  • Primary Product: Glyoxylic acid

  • Downstream Metabolites: Glycine, oxalate, and carbon dioxide

Photodegradation and Advanced Oxidation Processes (AOPs)

Direct photodegradation of this compound by sunlight is not considered a significant degradation pathway as it does not absorb light at wavelengths greater than 290 nm. However, indirect photodegradation through advanced oxidation processes (AOPs) can be an effective means of degradation. AOPs generate highly reactive oxygen species, such as hydroxyl radicals (•OH), that can readily oxidize DBA.

Common AOPs include:

  • UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

  • Ozonation: Ozone can directly react with DBA or decompose to form hydroxyl radicals. Ozonation of bromide-containing water can lead to the formation of DBA.

  • Photo-Fenton: This process uses UV light, hydrogen peroxide, and iron salts to generate hydroxyl radicals.

Products: The degradation of DBA by AOPs is expected to proceed through a series of oxidation steps, ultimately leading to the formation of smaller organic acids, bromide ions, and complete mineralization to carbon dioxide and water. The specific intermediate products can vary depending on the AOP used. Studies on the ozonation of bromide-containing groundwater have identified this compound as a byproduct.

Quantitative Data on this compound Degradation

Quantitative data on the degradation kinetics of this compound are essential for predicting its environmental fate and designing treatment processes. The available data are summarized below.

Table 1: Half-life of this compound Degradation in Water

Degradation PathwayConditionsHalf-lifeReference
Photocatalysis15°C, in the presence of suspended titanium dioxide14 days

Table 2: Concentrations of this compound in Drinking Water

Water Source/TreatmentMean Concentration (µg/L)Range (µg/L)Reference
Groundwater Distribution Systems (USA)0.91< 1.0–12.85
Surface Water Distribution Systems (USA)0.96< 1.0–11.77
Chloramine + Chlorine Dioxide Disinfection12.5-
Chlorination-12 - 38.7
Chlorination + Chlorine Dioxide Disinfection-14.1 - 23.3
Finished Water (35 US facilities)-up to 18
Distribution Systems (35 US facilities)-up to 22

Experimental Protocols

The analysis of this compound in water typically involves extraction, derivatization, and gas chromatography. The following is a detailed protocol based on U.S. Environmental Protection Agency (EPA) Method 552.3.

Analysis of this compound in Water by Gas Chromatography (Based on EPA Method 552.3)

4.1.1. Principle

A water sample is adjusted to a pH of 0.5 or less and extracted with methyl tert-butyl ether (MTBE). The haloacetic acids in the organic phase are then converted to their methyl esters by reaction with acidic methanol with heating. The solvent phase is then separated, neutralized, and analyzed by gas chromatography with an electron capture detector (GC-ECD).

4.1.2. Reagents and Materials

  • Reagent Water: Water free of analytes of interest.

  • Methyl tert-butyl ether (MTBE): GC grade.

  • Methanol: GC grade.

  • Sulfuric Acid (H₂SO₄): Concentrated.

  • Sodium Sulfate (Na₂SO₄): Anhydrous.

  • Sodium Bicarbonate (NaHCO₃): Saturated solution.

  • Ammonium Chloride (NH₄Cl): For sample preservation.

  • DBA standard solutions.

  • Internal standard (e.g., 1,2,3-trichloropropane).

  • Surrogate standard (e.g., 2,3-dibromopropionic acid).

4.1.3. Sample Collection and Preservation

  • Collect samples in 250-mL amber glass bottles with PTFE-lined screw caps.

  • Dechlorinate the sample by adding ammonium chloride to a concentration of 100 mg/L.

  • Store samples at ≤ 6°C and protect from light. The maximum holding time is 14 days until extraction.

4.1.4. Extraction and Derivatization Procedure

  • To a 40 mL sample, add an internal standard.

  • Adjust the sample pH to ≤ 0.5 with concentrated sulfuric acid.

  • Add 4 mL of MTBE and shake vigorously for 2 minutes.

  • Allow the phases to separate and transfer the MTBE (upper layer) to a new vial.

  • Add acidic methanol to the extract and heat at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.

  • Add a concentrated aqueous solution of sodium sulfate to separate the MTBE layer from the acidic methanol.

  • Neutralize the extract by back-extraction with a saturated sodium bicarbonate solution.

4.1.5. Gas Chromatography Analysis

  • Instrument: Gas chromatograph equipped with an electron capture detector (GC-ECD).

  • Column: A suitable capillary column for haloacetic acid analysis (e.g., Rtx-1701).

  • Injector Temperature: 210°C

  • Detector Temperature: 290°C

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An example program is 35°C for 10 min, ramp to 65°C at 3°C/min, then to 85°C at 10°C/min, and finally to 205°C at 20°C/min, hold for 5 min.

  • Injection Volume: 1.5 µL

4.1.6. Quality Control

  • Analyze a laboratory reagent blank, a laboratory fortified blank, and a laboratory fortified sample matrix with each batch of samples.

  • The results of the quality control samples must fall within the established acceptance criteria.

Visualizations

Biodegradation Pathway of this compound

DBA_Biodegradation DBA This compound Intermediate S-(bromocarboxymethyl)glutathione DBA->Intermediate + Glutathione GSTz Glutathione S-transferase zeta (GST-zeta) GSTz->Intermediate Glyoxylic_Acid Glyoxylic Acid Intermediate->Glyoxylic_Acid Hydrolysis Metabolites Glycine, Oxalate, CO2 Glyoxylic_Acid->Metabolites Further Metabolism

Caption: Biodegradation pathway of this compound via glutathione S-transferase zeta.

Experimental Workflow for DBA Analysis

DBA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample 40 mL Water Sample Spike Add Internal Standard Sample->Spike Acidify Adjust pH to <0.5 with H2SO4 Extract Extract with 4 mL MTBE Acidify->Extract Spike->Acidify Separate Collect MTBE Layer Extract->Separate Add_Reagent Add Acidic Methanol Separate->Add_Reagent Heat Heat at 50°C for 2 hours Add_Reagent->Heat Add_Sulfate Add Na2SO4 Solution Heat->Add_Sulfate Neutralize Neutralize with NaHCO3 Add_Sulfate->Neutralize GC_ECD GC-ECD Analysis Neutralize->GC_ECD

Caption: Experimental workflow for the analysis of this compound in water.

Conclusion

The degradation of this compound in water is a complex process involving hydrolysis, biodegradation, and advanced oxidation processes. While the primary degradation products and metabolic pathways have been identified, there is a need for more comprehensive quantitative data on the kinetics of these reactions under various environmental conditions. The provided experimental protocols offer a robust framework for the accurate quantification of DBA in water samples, which is essential for monitoring its presence and assessing the effectiveness of treatment technologies. Further research into the reaction kinetics and the formation of intermediate products during advanced oxidation processes will be critical for developing a complete understanding of the environmental fate of this compound.

References

The Versatile Role of Dibromoacetic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dibromoacetic acid (DBA), a compound often noted for its presence as a water disinfection byproduct, is emerging as a valuable and versatile reagent in the field of organic synthesis. This technical guide provides an in-depth exploration of the core applications of DBA, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthetic utility. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate the integration of DBA into synthetic strategies.

Introduction: A Dual-Faceted Molecule

This compound (Br₂CHCOOH) is a dihalogenated carboxylic acid. While its role as a disinfection byproduct has been extensively studied from a toxicological and environmental perspective, its application as a building block in organic chemistry is a growing area of interest.[1] Its structure, featuring two bromine atoms on the alpha-carbon and a carboxylic acid moiety, provides multiple reactive sites for C-C bond formation and functional group transformations. This guide focuses on the practical applications of DBA in the synthesis of valuable organic molecules.

Key Synthetic Applications of this compound

This compound and its derivatives are primarily utilized in two major classes of organic reactions: C-C bond-forming reactions and the synthesis of heterocyclic compounds.

Carbon-Carbon Bond Formation

This compound serves as a potent precursor for the formation of new carbon-carbon bonds, most notably in the synthesis of α,β-unsaturated carboxylic acids and in Reformatsky-type reactions.

A significant application of this compound is its reaction with aldehydes in the presence of samarium diiodide (SmI₂) to stereoselectively produce (E)-α,β-unsaturated carboxylic acids.[2][3] This reaction provides a direct and efficient route to these important structural motifs, which are present in a wide array of natural products and pharmaceuticals.[4]

Reaction Workflow:

G DBA This compound Intermediate Samarium Enolate Intermediate DBA->Intermediate Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate SmI2 SmI2 (2 equiv) SmI2->Intermediate Unsaturated_Acid (E)-α,β-Unsaturated Carboxylic Acid Intermediate->Unsaturated_Acid

Caption: Samarium diiodide-promoted synthesis of (E)-α,β-unsaturated carboxylic acids.

Experimental Protocol: General Procedure for the SmI₂-Promoted Synthesis of (E)-α,β-Unsaturated Carboxylic Acids [2]

  • A solution of samarium diiodide (SmI₂) in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to the desired temperature (typically -78 °C or as specified for the substrate).

  • A solution of the aldehyde (1.0 equivalent) and this compound (1.1-1.5 equivalents) in anhydrous THF is added dropwise to the SmI₂ solution.

  • The reaction mixture is stirred at the specified temperature for a period ranging from a few minutes to several hours, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of potassium sodium tartrate or dilute hydrochloric acid.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure (E)-α,β-unsaturated carboxylic acid.

Table 1: Synthesis of (E)-α,β-Unsaturated Carboxylic Acids from Various Aldehydes

EntryAldehydeProductYield (%)Reference
1BenzaldehydeCinnamic acid85
24-Chlorobenzaldehyde4-Chlorocinnamic acid82
32-Naphthaldehyde3-(2-Naphthyl)acrylic acid80
4Cyclohexanecarboxaldehyde3-Cyclohexylacrylic acid75
5Octanal(E)-Undec-2-enoic acid78

While the classic Reformatsky reaction utilizes α-halo esters and zinc to form β-hydroxy esters, esters of this compound, such as ethyl dibromoacetate, can participate in analogous transformations. These reactions provide access to β-hydroxy esters, which are valuable building blocks in organic synthesis. The reaction proceeds via the formation of an organozinc reagent (a Reformatsky enolate).

Reaction Pathway:

G DBAE Ethyl Dibromoacetate Enolate Zinc Enolate DBAE->Enolate Carbonyl Aldehyde or Ketone Adduct Zinc Adduct Carbonyl->Adduct Zn Zinc (Zn) Zn->Enolate Enolate->Adduct Hydroxy_Ester β-Hydroxy Ester Adduct->Hydroxy_Ester

References

Methodological & Application

Application Note: Quantification of Dibromoacetic Acid in Water Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Dibromoacetic acid (DBAA) in aqueous samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a disinfection byproduct commonly found in drinking water and is of regulatory and health concern.[1] The described method employs a simple sample preparation procedure followed by a rapid and selective LC-MS/MS analysis, making it suitable for high-throughput screening and accurate quantification in research and quality control settings.

Introduction

This compound (DBAA) is a member of the haloacetic acids (HAAs), a group of disinfection byproducts formed when disinfectants like chlorine react with natural organic matter in water.[1] Due to their potential health risks, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels for a group of five HAAs (HAA5), which includes DBAA.[2][3][4] Accurate and sensitive quantification of DBAA is therefore crucial for monitoring water quality and for toxicological studies. This application note presents a direct injection HPLC-MS/MS method that offers high selectivity, sensitivity, and speed compared to traditional gas chromatography-based methods that require complex derivatization steps.

Experimental Protocols

Sample Preparation

A direct injection approach is utilized, minimizing sample handling and potential for analyte loss.

Materials:

  • Ammonium chloride (NH₄Cl)

  • Sulfuric acid (H₂SO₄), 10% solution

  • HPLC grade water

  • Sample vials

Protocol:

  • Upon collection, preserve the water samples by adding ammonium chloride to a final concentration of 100 mg/L to quench any residual chlorine.

  • Store the preserved samples at 4°C in the dark for up to two weeks.

  • Prior to analysis, allow the samples to reach room temperature.

  • For a 1 mL aliquot of the sample, adjust the pH to 2 ± 0.5 by adding an appropriate volume of 10% sulfuric acid.

  • Vortex the sample briefly to ensure homogeneity.

  • Transfer the acidified sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Initial 5% B, linear gradient to 40% B in 4 minutes.
Increase to 100% B in 1 minute and hold for 1 minute.
Return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min
Injection Volume 15 µL
Column Temperature 40°C
Autosampler Temp. 7°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 110°C
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound216.8136.92010
(Quantifier)
This compound216.878.92015
(Qualifier)

Data Presentation

The performance of the method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the table below.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.5 - 100 µg/L
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Recovery 95 - 105%
Precision (%RSD) < 7%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

experimental_workflow sample_collection 1. Sample Collection (Aqueous Matrix) preservation 2. Sample Preservation (100 mg/L NH4Cl) sample_collection->preservation storage 3. Storage (4°C, in the dark) preservation->storage ph_adjustment 4. pH Adjustment (pH 2 with H2SO4) storage->ph_adjustment hplc_msms_analysis 5. HPLC-MS/MS Analysis (C18 Column, ESI-) ph_adjustment->hplc_msms_analysis data_processing 6. Data Processing (Quantification) hplc_msms_analysis->data_processing final_report 7. Final Report data_processing->final_report

Caption: Experimental workflow for DBAA quantification.

Conclusion

The HPLC-MS/MS method presented in this application note provides a reliable, rapid, and sensitive approach for the quantification of this compound in water samples. The simple sample preparation and fast chromatographic runtime allow for high-throughput analysis, which is essential for routine monitoring and research applications. The method demonstrates excellent performance in terms of linearity, sensitivity, and accuracy, meeting the requirements for the analysis of this important disinfection byproduct.

References

Application Note: Determination of Dibromoacetic Acid in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibromoacetic acid (DBA) is a disinfection byproduct (DBP) commonly found in drinking water as a result of the reaction between disinfectants like chlorine, natural organic matter, and bromide ions present in the source water.[1] As part of the five regulated haloacetic acids (HAA5), monitoring the concentration of DBA is crucial due to potential health concerns. The U.S. Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL) for the sum of HAA5 at 60 µg/L in drinking water.[2] Accurate and reliable analytical methods are essential for monitoring DBA levels to ensure regulatory compliance and public health protection.

This application note provides a comprehensive overview of common sample preparation and analytical techniques for the determination of this compound in water samples. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The document outlines various methodologies, presents a detailed protocol for a widely used method, and includes a comparative summary of their performance.

Analytical Methodologies: A Comparative Overview

The analysis of haloacetic acids, including DBA, in water presents challenges due to their high polarity and low volatility.[3] Consequently, most gas chromatography (GC) based methods require an extraction and derivatization step to convert the acids into more volatile forms.[3] Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed that allow for direct aqueous injection, simplifying the sample preparation process.

Commonly employed methods include:

  • Liquid-Liquid Extraction (LLE) followed by GC-Electron Capture Detection (ECD): This is a traditional and robust technique. Methods like EPA 552.2 involve extracting the acids from a water sample into an organic solvent, such as methyl tert-butyl ether (MTBE), after acidification.[4] The extracted acids are then derivatized to their methyl esters using acidic methanol.

  • Solid-Phase Extraction (SPE) followed by GC-ECD: SPE offers advantages over LLE, including reduced solvent consumption and higher sample throughput. Anion exchange cartridges are typically used to retain the haloacetic acids from the water sample. The acids are then eluted and derivatized in a similar manner to the LLE workflow.

  • Liquid-Liquid Microextraction (LLME) followed by GC-ECD: EPA Method 552.3 is an example of this technique, which is a miniaturized version of LLE. It requires smaller sample and solvent volumes, making it a more environmentally friendly approach.

  • Direct Aqueous Injection with LC-MS/MS: This modern approach eliminates the need for extraction and derivatization, significantly reducing sample preparation time. It offers high sensitivity and selectivity for the analysis of haloacetic acids.

The following table summarizes the key quantitative parameters for various methods used in the determination of this compound in water.

Method Extraction/Preparation Derivatization Instrumentation Method Detection Limit (MDL) for DBA Recovery (%) Precision (RSD%)
EPA Method 552.1 Ion-Exchange Liquid-Solid ExtractionMethylationGC-ECD0.09 µg/LNot specifiedNot specified
EPA Method 552.2 Liquid-Liquid ExtractionAcidic MethanolGC-ECD0.066 µg/LNot specifiedNot specified
EPA Method 552.3 Liquid-Liquid MicroextractionAcidic MethanolGC-ECD0.021 µg/L82.5 - 116.5 (for HAA9)< 3.5 (for HAA9)
Standard Method 6251B Micro Liquid-Liquid ExtractionDiazomethaneGC-ECD0.06 µg/LNot specifiedNot specified
SPE-GC-ECD Solid-Phase Extraction (Anion Exchange)Acidic MethanolGC-ECD0.12 µg/L~90-1102.1 - 7.6
LC-MS/MS Direct Aqueous InjectionNoneLC-MS/MS0.08 - 2.0 µg/L (as LOQ)50 - 120≤ 20

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the sample preparation of this compound in water samples using a liquid-liquid microextraction and derivatization approach, followed by GC-ECD analysis, as outlined in EPA Method 552.3.

experimental_workflow cluster_sample_collection Sample Collection & Preservation cluster_extraction Micro Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_final_prep Final Preparation Sample Collect Water Sample (40 mL amber vial) Preserve Add Ammonium Chloride (Dechlorinating Agent) Sample->Preserve Store Store at 4°C Preserve->Store Acidify Acidify Sample (pH < 0.5 with H₂SO₄) Store->Acidify Add_IS Add Internal Standard & Surrogate Acidify->Add_IS Extract Extract with MTBE (Vortex) Add_IS->Extract Add_Methanol Add Acidic Methanol (10% H₂SO₄ in Methanol) Extract->Add_Methanol Heat Heat at 50°C (2 hours) Add_Methanol->Heat Neutralize Neutralize with Saturated NaHCO₃ Heat->Neutralize Separate Separate Organic Layer Neutralize->Separate GC_Analysis Analyze by GC-ECD Separate->GC_Analysis

References

Application Note: Solid-Phase Extraction of Dibromoacetic Acid from Aqueous Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dibromoacetic acid (DBAA) is a disinfection byproduct (DBP) commonly found in drinking water as a result of chlorination processes.[1][2] Due to its potential health risks, regulatory bodies like the U.S. Environmental Protection Agency (EPA) monitor its concentration in water supplies.[2] Accurate and sensitive quantification of DBAA is crucial for ensuring water safety. Solid-phase extraction (SPE) offers a robust and efficient alternative to traditional liquid-liquid extraction (LLE) for sample preparation.[3] The advantages of SPE include higher selectivity, reduced solvent consumption, and the potential for automation, leading to improved reproducibility and sample throughput.[3] This document provides a detailed protocol for the extraction of this compound from aqueous samples using anion exchange solid-phase extraction, followed by derivatization and analysis.

Principle of the Method The extraction method is based on the principles of anion exchange chromatography. This compound is a carboxylic acid that is negatively charged (anionic) at neutral or basic pH. By passing an aqueous sample through an SPE cartridge packed with a sorbent containing positively charged functional groups (anion exchanger), the negatively charged DBAA is retained on the solid phase. Common sorbents for this purpose are strong anion exchangers (SAX), which typically feature quaternary ammonium functional groups. After loading the sample, the cartridge is washed to remove unretained matrix interferences. Finally, an elution solvent is used to disrupt the ionic interaction and release the purified DBAA for subsequent analysis, which often involves derivatization to its methyl ester for gas chromatography (GC) analysis.

Experimental Protocol

1. Materials and Reagents

  • SPE Cartridges: Strong Anion Exchange (SAX) cartridges (e.g., Agilent Bond Elut SAX) or Polymeric Weak Anion Exchange (WAX) cartridges.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Reagent Water (Organic-free)

    • Ammonium Chloride (for sample preservation)

    • Sulfuric Acid or Hydrochloric Acid (for pH adjustment)

    • Sodium Hydroxide (for pH adjustment)

    • Sodium Sulfate (concentrated solution)

    • 10% Sulfuric Acid in Methanol (for derivatization)

    • Saturated Sodium Bicarbonate solution

    • Methyl tert-butyl ether (MTBE)

  • Apparatus:

    • SPE Vacuum Manifold (e.g., Agilent Vac Elut SPS 24)

    • pH meter

    • Vortex mixer

    • Heating block or water bath

    • Autosampler vials with PTFE-lined caps

    • Analytical Instrument: Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Liquid Chromatograph with Tandem Mass Spectrometry (LC-MS/MS).

2. Sample Pre-treatment

  • Collect water samples in 40-mL amber vials containing approximately 3 mg of ammonium chloride to dechlorinate the sample.

  • Adjust the pH of the sample to ensure the DBAA is in its anionic form. For SAX cartridges, a pH between 7 and 8 is effective. For WAX cartridges, a pH adjustment may be required based on the sorbent's pKa.

  • If the sample contains suspended solids, filter it through a 0.45 µm filter before extraction.

3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning:

    • Pass 3 mL of Methanol through the SPE cartridge to wet the sorbent and activate the functional groups. Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Flush the cartridge with 3 mL of reagent water. The pH of the equilibration water should be similar to the sample. This step removes the organic solvent and prepares the sorbent for the aqueous sample. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample (e.g., 250 mL) onto the cartridge at a controlled flow rate of approximately 5 mL/min. A consistent and slow flow rate is critical for ensuring efficient retention of the analyte.

  • Washing:

    • After loading the entire sample, wash the cartridge with 10 mL of reagent water to remove any weakly bound, undesired matrix components.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove excess water, which can interfere with the subsequent elution and derivatization steps.

  • Elution:

    • Elute the retained DBAA from the cartridge using an appropriate solvent. A common elution solvent is 2 mL of acetonitrile (MeCN) or a methanol solution containing 1% formic acid.

    • Collect the eluate in a clean collection tube. For optimal recovery, a second elution with a fresh aliquot of solvent can be performed.

4. Post-Elution Derivatization (for GC Analysis)

This step converts the non-volatile DBAA into its more volatile methyl ester, which is required for GC analysis.

  • Add 2 mL of 10% sulfuric acid in methanol to the collected eluate.

  • Cap the tube tightly and heat at 50-60°C for 2 hours.

  • After cooling, add 4 mL of a concentrated sodium sulfate solution to create a phase separation.

  • Add 4 mL of MTBE, vortex thoroughly, and allow the layers to separate.

  • Carefully transfer the upper organic layer (MTBE) containing the methylated DBAA to a new tube.

  • Neutralize the extract by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer an aliquot of the final organic extract into an autosampler vial for GC-ECD analysis.

Data Presentation

Quantitative data from various studies on the SPE of haloacetic acids are summarized below.

Table 1: SPE Sorbent and Cartridge Specifications

Parameter Specification Reference
Sorbent Type Strong Anion Exchange (SAX)
Functional Group Trimethyl ammonium chloride
Alternative Sorbent Polymeric Weak Anion Exchange (WAX)

| Format | Cartridge | |

Table 2: Optimized SPE Protocol Parameters

Step Parameter Value Reference
Sample Pre-treatment Sample Volume 250 mL
Sample pH 1.0 (for polymeric cartridge)
Conditioning Solvent & Volume 3 mL Acetonitrile (MeCN)
Equilibration Solvent & Volume 3 mL Ultrapure Water (pH 1.0)
Sample Loading Flow Rate 5 mL/min
Drying Time 10 min under vacuum

| Elution | Solvent & Volume | 2 mL Acetonitrile (MeCN) | |

Table 3: Method Performance Data for Haloacetic Acids (including DBAA)

Parameter Value Notes Reference
Recovery 69.2% to 108.2% For nine haloacetic acids using Silia-SAX SPE.
Recovery 82.5% to 116.5% At fortification levels of 0.2–40 ng/mL using Bond Elut SAX.
Recovery 50% to 120% For six HAAs using polymeric cartridges.
Method Detection Limit (MDL) 0.09 µg/L For DBAA using ion-exchange solid extraction (EPA 552.1).
Limit of Quantification (LOQ) 0.08 to 2.0 µg/L Following a 125-fold pre-concentration step via SPE.

| Relative Standard Deviation (RSD) | < 3.5% | At three fortification levels. | |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of this compound.

SPE_Workflow start Start: Sample Collection sample_prep 1. Sample Pre-treatment - Add Ammonium Chloride - Adjust pH start->sample_prep end_node End: Data Analysis loading 4. Sample Loading sample_prep->loading conditioning 2. SPE Conditioning (Methanol) equilibration 3. SPE Equilibration (Reagent Water) conditioning->equilibration equilibration->loading washing 5. Cartridge Washing (Reagent Water) loading->washing Analyte Retained waste1 Waste loading->waste1 Matrix Effluent elution 6. Elution (Acetonitrile / Acidified Methanol) washing->elution waste2 Waste washing->waste2 Interferences derivatization 7. Derivatization (Acidic Methanol + Heat) elution->derivatization Collect Eluate extraction 8. Final L-L Extraction (MTBE) derivatization->extraction analysis 9. GC-ECD Analysis extraction->analysis analysis->end_node

Caption: Workflow for DBAA analysis using SPE.

References

Application Note: Analysis of Haloacetic Acids, Including Dibromoacetic Acid (DBA), in Water Samples by Ion Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of nine haloacetic acids (HAAs), including the regulated Dibromoacetic acid (DBA), in drinking and environmental water samples. The method utilizes ion chromatography (IC) coupled with mass spectrometry (MS), a technique that offers high selectivity and low detection limits, eliminating the need for complex sample derivatization steps. This document provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, making it a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Haloacetic acids are a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter in water.[1][2][3][4] Several HAAs, including this compound (DBA), are regulated by environmental agencies due to their potential health risks.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring their presence in water supplies. While gas chromatography (GC) methods exist, they often require laborious derivatization steps. Ion chromatography, particularly when coupled with mass spectrometry (IC-MS or IC-MS/MS), provides a direct, sensitive, and specific alternative for the analysis of these polar and ionic compounds. This application note is based on established methodologies, such as a modified approach to EPA Method 557, to provide a clear and concise protocol.

Experimental

Instrumentation and Consumables
  • Ion Chromatography System: A high-performance ion chromatography (HPIC) system equipped with a gradient pump, autosampler, and a suppressed conductivity detector. A mass spectrometer is used as the primary detector.

  • Analytical Column: A high-capacity anion-exchange column, such as a Metrosep A Supp 7 - 250/4.0 or Dionex IonPac™ AS31, is recommended for the separation of HAAs.

  • Guard Column: A compatible guard column should be used to protect the analytical column.

  • Suppressor: An anion suppressor is essential to reduce the background conductivity of the eluent and enhance the sensitivity of the mass spectrometer.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) is ideal for its high selectivity and sensitivity, operating in negative ion mode with electrospray ionization (ESI).

  • Reagents: Reagent-grade chemicals and ultrapure water should be used for the preparation of all standards and eluents.

Standard and Sample Preparation

Standard Preparation: A stock standard solution containing the nine HAAs (Monochloroacetic acid (MCAA), Monobromoacetic acid (MBAA), Dichloroacetic acid (DCAA), Trichloroacetic acid (TCAA), this compound (DBAA), Bromochloroacetic acid (BCAA), Bromodichloroacetic acid (BDCAA), Dibromochloroacetic acid (CDBAA), and Tribromoacetic acid (TBAA)) should be purchased from a certified supplier. Working standards are prepared by serial dilution of the stock solution in ultrapure water.

Sample Preparation: Water samples should be collected in amber glass vials and preserved with ammonium chloride (100 mg/L) to prevent further formation or degradation of HAAs. Samples should be stored at 4°C and analyzed within the recommended holding time. Prior to injection, samples should be allowed to reach room temperature. Direct injection is typically possible, but filtration through a 0.2 µm syringe filter may be necessary for samples with high particulate matter.

Ion Chromatography and Mass Spectrometry (IC-MS/MS) Method

The following conditions are provided as a general guideline and may require optimization based on the specific instrumentation and column used.

ParameterCondition
Analytical Column Metrosep A Supp 7 - 250/4.0 or equivalent
Guard Column Compatible with the analytical column
Eluent Potassium hydroxide (KOH) gradient
Flow Rate 0.5 - 0.8 mL/min
Injection Volume 100 µL
Column Temperature 15 - 30 °C
Detection Suppressed Conductivity and Mass Spectrometry (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: A typical gradient program involves a ramp of potassium hydroxide concentration to effectively separate all nine HAAs.

Data Presentation

The following table summarizes the typical retention times, method detection limits (MDLs), and limits of quantification (LOQs) for the nine HAAs using an IC-MS/MS method. These values are indicative and may vary depending on the specific analytical conditions and matrix.

Haloacetic Acid (HAA)AbbreviationRetention Time (min)Method Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)
Monochloroacetic acidMCAA~6.5~0.1 - 0.2~0.5
Monobromoacetic acidMBAA~7.2~0.03 - 0.06~0.5
Dichloroacetic acidDCAA~12.5~0.03 - 0.05~0.5
This compoundDBAA ~15.0 ~0.03 - 0.06 ~0.5
Trichloroacetic acidTCAA~18.0~0.03 - 0.07~0.5
Bromochloroacetic acidBCAA~13.5~0.04 - 0.08~0.5
Bromodichloroacetic acidBDCAA~16.5~0.05 - 0.1~0.5
Dibromochloroacetic acidCDBAA~17.5~0.05 - 0.1~0.5
Tribromoacetic acidTBAA~19.0~0.05 - 0.2~0.5 - 2.0

Data compiled from various application notes and EPA Method 557 documentation.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of haloacetic acids by ion chromatography.

HAA_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Preserve Preserve with Ammonium Chloride Sample->Preserve Autosampler Autosampler Preserve->Autosampler Standard HAA Standards Working_Standards Prepare Working Standards Standard->Working_Standards Working_Standards->Autosampler IC_System Ion Chromatography System Autosampler->IC_System Injection MS_Detector Mass Spectrometer (MS/MS) IC_System->MS_Detector Separation Chromatography_Software Chromatography Software MS_Detector->Chromatography_Software Data Acquisition Quantification Quantification Chromatography_Software->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HAA analysis.

Conclusion

The described ion chromatography method provides a sensitive, selective, and efficient approach for the determination of haloacetic acids, including this compound, in water samples. By eliminating the need for derivatization, this direct injection method simplifies the analytical workflow and reduces sample turnaround time. The detailed protocol and performance data presented in this application note serve as a valuable guide for laboratories conducting routine monitoring of these important disinfection byproducts.

References

Application Notes and Protocols for Dibromoacetic Acid in Toxicology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA) is a disinfection byproduct commonly found in drinking water as a result of chlorination when bromide is present in the source water.[1][2] Due to its widespread human exposure, understanding its toxicological profile is of significant interest.[2][3] DBA has been the subject of numerous toxicological studies to characterize its potential health risks, including carcinogenicity, reproductive and developmental toxicity, neurotoxicity, and hepatotoxicity.[3] These application notes provide a summary of key findings and detailed protocols for researchers studying the toxicology of DBA.

Toxicological Profile of this compound

This compound has been shown to induce a range of toxic effects in animal models, primarily in rats and mice. The primary route of exposure in these studies is typically through drinking water to mimic human exposure.

Carcinogenicity

Long-term exposure to DBA in drinking water has been demonstrated to have carcinogenic effects in rodents. In male and female B6C3F1 mice, DBA exposure led to increased incidences of hepatocellular adenoma and carcinoma, as well as hepatoblastoma in males. Male and female mice also showed an increase in alveolar/bronchiolar adenoma. In F344/N rats, DBA increased the incidence of malignant mesothelioma in males and mononuclear-cell leukemia in females. The carcinogenic mechanism may involve genotoxicity, as DBA has been shown to induce DNA damage and mutations in various assays. It has been suggested that the reduction of GST-zeta activity by DBA could lead to the accumulation of toxic intermediates.

Reproductive and Developmental Toxicity

DBA has been shown to adversely affect the male reproductive system in rodents. Observed effects in male rats include altered sperm production, epididymal tubule changes, and decreased sperm motility. A two-generation reproductive toxicity study in rats established a no-observable-adverse-effect level (NOAEL) for reproductive and developmental effects at 50 ppm. Continuous exposure to DBA from gestation through adulthood in rats has been shown to delay pubertal development in both males and females and compromise sperm quality. However, one study indicated that DBA does not adversely affect early pregnancy in rats. In a developmental toxicity screen, DBA was found to be a more potent teratogen than diiodoacetic acid in F344 rats, causing a higher incidence of eye malformations.

Neurotoxicity

Studies in Fischer 344 rats have demonstrated that DBA can induce neurotoxicity. Six-month exposure to DBA in drinking water resulted in concentration-related neuromuscular toxicity, characterized by limb weakness, mild gait abnormalities, and hypotonia. The major neuropathological finding was the degeneration of spinal cord nerve fibers. The lowest-observable-effect level (LOEL) for neurobehavioral changes was 20 mg/kg/day.

Hepatotoxicity

The liver is a primary target organ for DBA toxicity. Exposure to DBA in mice has been shown to cause hepatotoxicity, evidenced by histological changes, increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and accumulation of hepatic glycogen. The mechanism of hepatotoxicity is linked to the induction of oxidative stress, characterized by increased malondialdehyde (MDA) and reactive oxygen species (ROS), and decreased glutathione (GSH) in the liver.

Data Presentation

Table 1: Summary of Carcinogenicity Studies with this compound in Rodents
Species/StrainSexRoute of AdministrationConcentration in Drinking WaterDurationKey FindingsReference
B6C3F1 MiceMale & FemaleDrinking Water0, 50, 500, 1000 mg/L2 yearsIncreased incidence of hepatocellular adenoma and carcinoma (M&F), hepatoblastoma (M), and alveolar/bronchiolar adenoma (M&F).
F344/N RatsMaleDrinking Water0, 50, 500, 1000 mg/L2 yearsIncreased incidence of malignant mesothelioma.
F344/N RatsFemaleDrinking Water0, 50, 500, 1000 mg/L2 yearsIncreased incidence of mononuclear-cell leukemia.
Table 2: Summary of Non-Cancer Toxicity Studies with this compound
Species/StrainSexRoute of AdministrationDose/ConcentrationDurationEndpointKey FindingsReference
F344/N RatsMale & FemaleDrinking Water0, 125, 250, 500, 1000, 2000 mg/L2 weeksGeneral ToxicityIncreased liver weights; testicular lesions in males at ≥500 mg/L.
B6C3F1 MiceMale & FemaleDrinking Water0, 125, 250, 500, 1000, 2000 mg/L3 monthsGeneral ToxicityIncreased liver weights; hepatocellular cytoplasmic vacuolization.
Sprague-Dawley RatsMaleGavage0, 2, 10, 50 mg/kg/day79 daysReproductive ToxicityDelayed or altered spermiation at ≥10 mg/kg/day; NOAEL of 2 mg/kg/day.
Fischer 344 RatsMale & FemaleDrinking Water0, 0.2, 0.6, 1.5 g/L6 monthsNeurotoxicityNeuromuscular toxicity at mid and high concentrations; LOEL for neurobehavioral changes at 20 mg/kg/day.
Balb/c MiceNot specifiedOral Gavage0, 1.25, 5, 20 mg/kg28 daysHepatotoxicityIncreased serum ALT and AST, hepatic glycogen accumulation, oxidative stress.

Experimental Protocols

In Vivo Carcinogenicity Study in Rodents

This protocol is based on the 2-year drinking water studies conducted by the National Toxicology Program.

1. Animal Model:

  • Species: F344/N rats and B6C3F1 mice.

  • Age: 4 weeks old at the start of the study.

  • Groups: 50 animals per sex per dose group.

2. Dosing:

  • Route of Administration: Drinking water.

  • Dose Concentrations: 0, 50, 500, and 1000 mg/L of this compound.

  • Preparation: this compound is dissolved in tap water. Formulations should be analyzed for concentration periodically.

  • Duration: 2 years.

3. Observations and Endpoints:

  • Animals are observed twice daily for clinical signs of toxicity.

  • Body weights and water consumption are recorded regularly.

  • At the end of the study, a complete necropsy is performed on all animals.

  • Tissues from all major organs are collected, preserved in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Histopathological examination is performed on all tissues.

In Vivo Neurotoxicity Study in Rats

This protocol is adapted from studies evaluating the neurotoxic potential of DBA.

1. Animal Model:

  • Species: Fischer 344 rats.

  • Age: Adolescent.

  • Groups: Sufficient number of animals per sex per dose group for statistical analysis.

2. Dosing:

  • Route of Administration: Drinking water.

  • Dose Concentrations: 0, 0.2, 0.6, and 1.5 g/L of this compound.

  • Duration: 6 months.

3. Neurobehavioral Assessment (Functional Observational Battery - FOB):

  • FOB testing is conducted at baseline and at specified intervals (e.g., 1, 2, 4, and 6 months).

  • The FOB includes assessment of:

    • Home cage and open field activity.

    • Neuromuscular function (e.g., grip strength, gait).

    • Sensorimotor responses (e.g., response to tail-pinch and click).

    • Autonomic functions.

4. Neuropathology:

  • At the end of the study, animals are euthanized, and nervous system tissues (brain, spinal cord, peripheral nerves) are collected.

  • Tissues are fixed (e.g., by perfusion with paraformaldehyde), processed, and embedded for histological examination.

  • Microscopic evaluation is performed to identify any treatment-related lesions, such as nerve fiber degeneration or cellular vacuolization.

In Vitro Hepatotoxicity and Oxidative Stress Assay

This protocol is based on mechanistic studies of DBA-induced hepatotoxicity.

1. Cell Culture:

  • Cell Line: A suitable liver cell line (e.g., HepG2) or primary hepatocytes.

2. Treatment:

  • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

3. Cytotoxicity Assessment:

  • Cell viability is assessed using a standard method such as the MTT or LDH assay.

4. Oxidative Stress Markers:

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

  • Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, can be quantified using a thiobarbituric acid reactive substances (TBARS) assay.

  • Glutathione (GSH) Measurement: The levels of the antioxidant glutathione can be determined using a commercially available kit.

5. Analysis of Signaling Pathways:

  • Protein levels of key signaling molecules (e.g., TLR4, MyD88, NF-κB, p38, JNK) can be analyzed by Western blotting.

  • Gene expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be quantified by RT-qPCR.

Signaling Pathways and Mechanisms of Toxicity

This compound has been shown to impact several key signaling pathways, contributing to its toxic effects.

Oxidative Stress and Inflammatory Response in Hepatotoxicity

DBA induces hepatotoxicity by promoting oxidative stress and inflammation. This involves the activation of the Toll-like receptor 4 (TLR4) signaling pathway.

DBA_Hepatotoxicity DBA This compound ROS ↑ Reactive Oxygen Species (ROS) DBA->ROS TLR4 ↑ TLR4 Activation DBA->TLR4 OxidativeStress Oxidative Stress ROS->OxidativeStress Hepatotoxicity Hepatotoxicity OxidativeStress->Hepatotoxicity MyD88 ↑ MyD88 TLR4->MyD88 TRAF6 ↑ TRAF6 MyD88->TRAF6 NFkB ↑ NF-κB Activation TRAF6->NFkB InflammatoryCytokines ↑ Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->InflammatoryCytokines InflammatoryCytokines->Hepatotoxicity

Caption: DBA-induced hepatotoxicity pathway.

MAPK Signaling Pathway in T-cell Apoptosis

DBA has been shown to induce apoptosis in T-cells through the activation of mitogen-activated protein kinase (MAPK) signaling cascades.

DBA_Apoptosis DBA This compound MAPKs ↑ Phosphorylation of MAPKs (p38, ERK1/2, JNK1/2) DBA->MAPKs Mitochondria Mitochondrial Dysfunction DBA->Mitochondria ATF2_Elk1 ↑ ATF-2 and Elk-1 (Transcription Factors) MAPKs->ATF2_Elk1 Apoptosis T-cell Apoptosis ATF2_Elk1->Apoptosis Caspase3 ↑ Cleaved Caspase-3 Mitochondria->Caspase3 Caspase3->Apoptosis

Caption: DBA-induced T-cell apoptosis via MAPK pathway.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram outlines a general workflow for conducting in vivo toxicology studies of this compound.

Experimental_Workflow Acclimatization Animal Acclimatization Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing DBA Administration (e.g., Drinking Water) Randomization->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight, Water Consumption) Dosing->Monitoring Necropsy Terminal Necropsy and Tissue Collection Dosing->Necropsy End of Study Behavioral Behavioral/Functional Assessments (if applicable) Monitoring->Behavioral Behavioral->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology DataAnalysis Data Analysis and Interpretation Histopathology->DataAnalysis

Caption: General workflow for in vivo DBA toxicity studies.

Analytical Methods

The determination of this compound in water samples is typically performed using gas chromatography with electron capture detection (GC-ECD) after extraction and derivatization to its methyl ester. Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) is another robust analytical technique for the analysis of haloacetic acids in drinking water.

Conclusion

This compound exhibits multi-organ toxicity in animal models, including carcinogenic, reproductive, neurological, and hepatic effects. The provided data and protocols offer a framework for researchers to design and conduct toxicological studies on DBA. A deeper understanding of its mechanisms of action, particularly its effects on key signaling pathways, is crucial for accurate risk assessment and the development of potential mitigation strategies.

References

Application Notes and Protocols: Dibromoacetic Acid Derivatives in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid, a dihalogenated carboxylic acid, presents a unique scaffold for the introduction of stereogenic centers in organic synthesis. While its direct application as a reactant in stereoselective transformations is an emerging area of interest, the principles of stereocontrol can be effectively demonstrated through the reactions of its monobrominated analogue, N-bromoacetyl chiral auxiliaries. This document provides detailed application notes and protocols for the stereoselective synthesis of β-hydroxy carboxylic acid derivatives using N-(bromoacetyl)-2-oxazolidinones, a key transformation that showcases the potential of bromoacetic acid derivatives in constructing chiral molecules with high fidelity. The methodologies described herein are foundational for researchers aiming to develop novel stereoselective reactions, potentially extending to this compound derivatives for the synthesis of more complex chiral structures.

Key Applications in Stereoselective Synthesis

The primary application highlighted in this note is the diastereoselective Reformatsky-type reaction. This carbon-carbon bond-forming reaction utilizes a chiral auxiliary to control the stereochemical outcome of the addition of an enolate to an aldehyde, yielding chiral β-hydroxy acid derivatives. These products are valuable intermediates in the synthesis of various biologically active molecules and natural products.

Featured Stereoselective Reaction: Asymmetric Samarium-Reformatsky Reaction

A highly diastereoselective Samarium-Reformatsky-type reaction of chiral 3-(bromoacetyl)-2-oxazolidinones with various aldehydes has been demonstrated to produce α-unbranched β-hydroxy carboximides with excellent diastereomeric excess. The reaction proceeds via a samarium enolate, and the stereochemical outcome is dictated by the chiral auxiliary.

Quantitative Data Summary

The diastereoselectivity of the Samarium-Reformatsky reaction is highly dependent on the nature of the chiral auxiliary and the aldehyde used. The following table summarizes the results for the reaction of N-(bromoacetyl)-2-oxazolidinone with various aldehydes.

EntryAldehyde (RCHO)ProductYield (%)Diastereomeric Excess (de, %)
1Benzaldehydeβ-hydroxy-β-phenyl propanoic acid derivative85>99
2Isobutyraldehydeβ-hydroxy-γ-methyl-valeric acid derivative8298
3Cinnamaldehydeβ-hydroxy-δ-phenyl-pentenoic acid derivative7895
4Acetaldehydeβ-hydroxybutyric acid derivative7596

Experimental Protocols

Preparation of N-(Dibromoacetyl)-2-oxazolidinone

This protocol describes the synthesis of the dibromoacetyl derivative, which can be a precursor for subsequent stereoselective reactions.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Dibromoacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH2Cl2 at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add dibromoacetyl chloride (1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(dibromoacetyl)-2-oxazolidinone.

Asymmetric Samarium-Reformatsky Reaction

This protocol details the highly diastereoselective reaction of N-(bromoacetyl)-2-oxazolidinone with an aldehyde.

Materials:

  • N-(Bromoacetyl)-2-oxazolidinone (e.g., from (S)-4-benzyl-2-oxazolidinone)

  • Samarium(II) iodide (SmI2), 0.1 M solution in THF

  • Aldehyde (e.g., benzaldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of N-(bromoacetyl)-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the aldehyde (1.2 eq).

  • Slowly add a 0.1 M solution of SmI2 in THF (2.2 eq) to the reaction mixture.

  • Stir the mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous potassium sodium tartrate solution.

  • Allow the mixture to warm to room temperature and stir until the color changes to a clear yellow.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy carboximide. The diastereomeric excess can be determined by HPLC analysis on a chiral column.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the oxazolidinone auxiliary to yield the chiral β-hydroxy carboxylic acid.

Materials:

  • β-Hydroxy carboximide product from the Reformatsky reaction

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the β-hydroxy carboximide (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.

  • Add a 30% aqueous solution of H2O2 (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude β-hydroxy carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer.

Visualizations

Workflow for Asymmetric Samarium-Reformatsky Reaction

workflow cluster_prep Preparation of Reactants cluster_reaction Reformatsky Reaction cluster_workup Workup and Purification cluster_product Product Formation start N-(Bromoacetyl)-2-oxazolidinone reaction 1. Add Aldehyde to Bromoacetyl derivative in THF at -78°C 2. Add SmI2 solution 3. Stir for 2h at -78°C start->reaction aldehyde Aldehyde aldehyde->reaction quench Quench with Rochelle's salt reaction->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Diastereomerically Enriched β-Hydroxy Carboximide purify->product

Caption: Workflow of the Asymmetric Samarium-Reformatsky Reaction.

Proposed Stereochemical Model

The high diastereoselectivity of the Samarium-Reformatsky reaction is explained by a Zimmerman-Traxler-type transition state. The samarium enolate of the N-bromoacetyl-2-oxazolidinone coordinates to the aldehyde in a chair-like six-membered transition state. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer.

Caption: Proposed Zimmerman-Traxler Transition State.

Conclusion and Future Outlook

The use of chiral auxiliaries provides a robust and predictable method for the stereoselective synthesis of β-hydroxy carboxylic acids from bromoacetic acid derivatives. The Samarium-Reformatsky reaction serves as a prime example of this powerful strategy, offering high diastereoselectivity and good yields.

While the direct stereoselective manipulation of this compound derivatives remains a less explored field, the principles outlined in these application notes provide a strong foundation for future research. The development of sequential, stereocontrolled reactions of N-(dibromoacetyl) chiral auxiliaries could open up new avenues for the efficient synthesis of complex, polyfunctionalized chiral molecules. Further investigations into catalytic asymmetric methods for the functionalization of this compound and its derivatives are warranted and hold significant promise for advancing the field of stereoselective synthesis.

Application Note & Protocol: Stability Testing of Dibromoacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for evaluating the stability of Dibromoacetic acid (DBA) in solution, designed for researchers, scientists, and drug development professionals. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing.[1][2][3] It details the setup for forced degradation studies to identify potential degradation pathways and the design of long-term and accelerated stability studies to establish a re-test period or shelf life. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is described for the quantification of DBA and its degradation products.

Introduction

This compound (DBA) is a haloacetic acid that can be found as a disinfection byproduct in drinking water and is also used in chemical research.[4][5] Understanding its stability profile is critical for its use as a reference standard, in pharmaceutical formulations, or in toxicological studies. Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

The objective of this protocol is to outline a systematic approach for:

  • Developing a stability-indicating analytical method.

  • Performing forced degradation studies to understand the intrinsic stability of DBA.

  • Executing long-term and accelerated stability studies according to ICH guidelines.

Materials and Equipment

3.1 Reagents

  • This compound (DBA) reference standard (Analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Phosphoric Acid (ACS grade)

  • Hydrochloric Acid (1N and 0.1N, volumetric standard)

  • Sodium Hydroxide (1N and 0.1N, volumetric standard)

  • Hydrogen Peroxide (30% solution, ACS grade)

3.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes (Class A)

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber (compliant with ICH Q1B)

  • Water bath or oven for thermal stress studies

  • Autosampler vials

Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.

4.1 Chromatographic Conditions

  • Column: C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A starting point could be a 10:90 (v/v) ratio of Acetonitrile to aqueous phase.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm

  • Column Temperature: 30°C

  • Run Time: 15 minutes

4.2 Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DBA reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the DBA solution to be tested at a nominal concentration of 100 µg/mL using the chosen solvent (e.g., water, buffer).

4.3 System Suitability Before analysis, the system suitability must be verified. Inject the working standard solution five times and evaluate the following parameters:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are conducted to identify likely degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the drug substance. A solution of DBA (e.g., 100 µg/mL) is subjected to the following conditions. A control sample, protected from stress, is analyzed alongside the stressed samples.

Table 1: Forced Degradation Conditions

Stress Condition Reagent/Condition Duration Post-Stress Treatment
Acid Hydrolysis 0.1N HCl 24 hours at 60°C Neutralize with 0.1N NaOH
Base Hydrolysis 0.1N NaOH 2 hours at room temp. Neutralize with 0.1N HCl
Neutral Hydrolysis HPLC Grade Water 24 hours at 60°C None
Oxidation 3% H₂O₂ 24 hours at room temp. None
Thermal 80°C (in oven) 48 hours Cool to room temperature

| Photostability | ICH Q1B option 2 | Overall illumination ≥ 1.2 million lux-hours; Integrated near UV energy ≥ 200 watt-hours/m² | Analyze alongside a dark control |

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare DBA Solution (100 µg/mL) S1 Acid Hydrolysis P1->S1 S2 Base Hydrolysis P1->S2 S3 Oxidation P1->S3 S4 Thermal P1->S4 S5 Photolysis P1->S5 S6 Control (Unstressed) P1->S6 P2 Prepare Stress Reagents (HCl, NaOH, H₂O₂) P2->S1 P2->S2 P2->S3 A1 Neutralize (if needed) & Dilute to Target Conc. S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 S6->A1 A2 Analyze via Stability- Indicating HPLC Method A1->A2 A3 Data Evaluation: - % Degradation - Peak Purity - Mass Balance A2->A3

Data Evaluation:

  • Assay of DBA: Determine the concentration of DBA remaining.

  • Degradation Products: Identify and quantify major degradation products (as % of total area).

  • Mass Balance: The sum of the assay value and the levels of degradation products should be close to 100% of the initial value.

Table 2: Example of Forced Degradation Results

Stress Condition DBA Assay (%) Individual Impurity (%) Total Impurities (%) Mass Balance (%)
Control 99.8 < 0.05 0.15 99.95
Acid Hydrolysis 88.5 RRT 0.8: 10.2 11.3 99.8
Base Hydrolysis 85.2 RRT 0.8: 13.1 14.5 99.7
Oxidation 94.1 RRT 1.2: 4.9 5.6 99.7
Thermal 98.7 < 0.05 0.9 99.6
Photolysis 99.1 RRT 1.5: 0.5 0.7 99.8

RRT = Relative Retention Time

Long-Term and Accelerated Stability Protocol

This protocol is designed to evaluate the stability of the DBA solution under recommended storage conditions and under stressed conditions to accelerate degradation.

5.2.1 Study Design

  • Batches: At least three primary batches should be included in the study.

  • Container Closure System: The study should use the same container closure system as proposed for storage.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

5.2.2 Test Parameters At each time point, the following tests should be performed:

  • Appearance (visual inspection for color and clarity)

  • pH

  • Assay of DBA (%)

  • Degradation products (%)

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Timepoint Testing S1 Prepare 3 Batches of DBA Solution S2 Package in Final Container Closure S1->S2 S3 Place Samples into Stability Chambers S2->S3 C1 Long-Term 25°C / 60% RH S3->C1 C2 Accelerated 40°C / 75% RH S3->C2 T1 Pull Samples at Scheduled Timepoints C1->T1 C2->T1 T2 Perform Analytical Tests: - Appearance - pH - Assay - Impurities T1->T2 T3 Compile & Analyze Data T2->T3

Data Presentation

All quantitative data should be summarized in tables to facilitate trend analysis and comparison.

Table 3: Example of Long-Term Stability Data (25°C/60% RH)

Test Parameter Specification T=0 T=3 Months T=6 Months T=12 Months
Appearance Clear, colorless Pass Pass Pass Pass
pH 2.0 - 3.0 2.5 2.5 2.4 2.4
DBA Assay (%) 98.0 - 102.0 100.1 99.8 99.6 99.1
Impurity (RRT 0.8) ≤ 0.5% < 0.05% 0.06% 0.08% 0.15%

| Total Impurities | ≤ 1.0% | 0.1% | 0.15% | 0.21% | 0.35% |

Table 4: Example of Accelerated Stability Data (40°C/75% RH)

Test Parameter Specification T=0 T=3 Months T=6 Months
Appearance Clear, colorless Pass Pass Pass
pH 2.0 - 3.0 2.5 2.4 2.3
DBA Assay (%) 98.0 - 102.0 100.1 98.9 97.5*
Impurity (RRT 0.8) ≤ 0.5% < 0.05% 0.25% 0.60%*
Total Impurities ≤ 1.0% 0.1% 0.45% 1.1%*

  • Indicates a significant change or out-of-specification result.

Conclusion

This application note provides a robust framework for assessing the stability of this compound in solution. The forced degradation protocol helps in identifying potential degradation products and establishing a stability-indicating method. The long-term and accelerated studies, conducted according to ICH guidelines, will generate the necessary data to determine appropriate storage conditions and a shelf-life for the DBA solution. Careful execution of these protocols and thorough data analysis are essential for ensuring the quality, safety, and efficacy of products containing this compound.

References

In Vitro Studies of Dibromoacetic Acid on Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of Dibromoacetic acid (DBA) on various cell lines. Detailed protocols for key experimental assays are included to facilitate the study of this compound's cellular and molecular mechanisms.

Introduction

This compound (DBA) is a disinfection byproduct commonly found in drinking water. In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying its potential toxicity and pharmacological effects. This document summarizes key findings from in vitro research on DBA and provides detailed protocols for investigating its impact on cell viability, apoptosis, cell cycle, and related signaling pathways.

Cellular Effects of this compound

DBA has been shown to elicit a range of effects on various cell lines in vitro, primarily leading to cytotoxicity, induction of apoptosis, and cell cycle arrest.

Cytotoxicity

DBA exhibits dose-dependent cytotoxicity in multiple cell types. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this effect.

Table 1: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineAssayExposure TimeIC50Reference
CHO-K1HGPRT gene mutation assay72 hoursNot explicitly defined as IC50, but toxicity observed at various concentrations.[1]
ThymocytesNot specifiedNot specifiedConcentrations of 5, 10, 20, and 40 μM induced cytotoxicity.
Cl.Ly1+2/-9 T-cellsNot specifiedNot specifiedSignificantly decreased cell viability in a dose-related manner.[2]

Note: Specific IC50 values for DBA are not consistently reported across the literature. Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.

Apoptosis

A primary mechanism of DBA-induced cell death is apoptosis. This is characterized by morphological changes, activation of caspases, and alterations in the expression of pro- and anti-apoptotic proteins.

Table 2: Pro-Apoptotic Effects of this compound on Various Cell Lines

Cell LineDBA ConcentrationObserved EffectQuantitative DataReference
Thymocytes5, 10, 20, 40 μMIncreased percentage of apoptotic cells.Apoptosis increased significantly with concentration.[3]
ThymocytesNot specifiedIncreased expression of Fas and FasL.-
ThymocytesNot specifiedDecreased expression of Bcl-2.-
Spleen and Thymus CellsDose-dependentIncreased percentage of apoptotic cells.Apoptosis increased in a dose-dependent manner.
Spleen and Thymus CellsNot specifiedAltered expression of Fas, TRAF2, bcl-2, and bax.Dose-dependent alteration in gene expression.
Spleen and Thymus CellsNot specifiedIncreased expression of Fas and FasL proteins.-
Cl.Ly1+2/-9 T-cellsNot specifiedInduced apoptosis and up-regulated cleaved caspase-3.-
Seminiferous Tubules180 and 600 µMAltered expression of Fas, TRAF2, bcl-2, and bax.Dose-dependent alteration in gene expression.
Cell Cycle Arrest

DBA has been observed to interfere with the normal progression of the cell cycle, often leading to arrest at specific phases.

Table 3: Effects of this compound on the Cell Cycle

Cell LineDBA ConcentrationObserved EffectReference
Thymocytes5, 10, 20, 40 μMG0/G1 arrest.

Signaling Pathways Modulated by this compound

DBA influences several key signaling pathways involved in cell survival, apoptosis, and stress responses.

Fas/FasL-Mediated Apoptosis

DBA has been shown to upregulate the expression of the death receptor Fas and its ligand, FasL, initiating the extrinsic apoptotic pathway.

DBA This compound FasL_Fas Increased Fas/FasL Expression DBA->FasL_Fas DISC DISC Formation FasL_Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fas/FasL-mediated apoptotic pathway induced by DBA.

Intrinsic (Mitochondrial) Apoptotic Pathway

DBA also modulates the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins, leading to mitochondrial dysfunction.

DBA This compound Bcl2 Decreased Bcl-2 DBA->Bcl2 inhibition Bax Increased Bax DBA->Bax activation Mito Mitochondrial Dysfunction Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway modulated by DBA.

Mitogen-Activated Protein Kinase (MAPK) Signaling

DBA activates the MAPK signaling pathways, including p38, ERK1/2, and JNK1/2, which are involved in cellular stress responses and apoptosis.

DBA This compound MAPK MAPK Activation DBA->MAPK p38 p-p38 MAPK->p38 ERK p-ERK1/2 MAPK->ERK JNK p-JNK1/2 MAPK->JNK TranscriptionFactors ATF-2, Elk-1 Activation p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: MAPK signaling cascade activated by DBA.

Intracellular Calcium Signaling

DBA has been reported to increase intracellular calcium levels, which can act as a second messenger to trigger various cellular processes, including apoptosis.

Toll-Like Receptor 4 (TLR4) Signaling

In vivo studies suggest that DBA may activate the TLR4 signaling pathway, leading to an inflammatory response. Further in vitro studies are needed to confirm this in specific cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to study the in vitro effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of DBA on adherent or suspension cell lines.

Materials:

  • This compound (DBA) stock solution

  • Target cell line

  • Complete culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • DBA Treatment: Prepare serial dilutions of DBA in complete culture medium. Replace the existing medium with the DBA-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Start Seed Cells in 96-well Plate Treat Treat with DBA Start->Treat Incubate Incubate Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • DBA-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells after DBA treatment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • DBA-treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after DBA treatment.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis of Apoptosis- and Signaling-Related Proteins

This protocol is for detecting changes in the expression levels of specific proteins involved in DBA-induced cellular responses.

Materials:

  • DBA-treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Fas, anti-FasL, anti-Bcl-2, anti-cleaved caspase-3, anti-p-p38, anti-p-ERK, anti-p-JNK, and loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.

Protocol 5: Measurement of Intracellular Calcium Concentration

This protocol uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium levels.

Materials:

  • DBA-treated and control cells

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells on a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBS to remove excess dye.

  • DBA Treatment: Add DBA-containing HBS to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (340/380) to determine the relative change in intracellular calcium concentration.

Protocol 6: In Vitro Micronucleus Assay for Genotoxicity

This assay assesses the potential of DBA to cause chromosomal damage.

Materials:

  • CHO-K1 or other suitable cell line

  • DBA stock solution

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa or DAPI)

  • Microscope

Procedure:

  • Cell Treatment: Treat exponentially growing cells with various concentrations of DBA for a defined period.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis and allow for the formation of binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.

  • Fixation: Fix the cells with a fixative.

  • Slide Preparation: Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a DNA stain.

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

Conclusion

The in vitro studies of this compound reveal its significant impact on fundamental cellular processes, including cell viability, apoptosis, and cell cycle progression. The modulation of key signaling pathways such as the Fas/FasL, intrinsic apoptotic, and MAPK pathways underscores the molecular basis of its observed effects. The provided protocols offer a standardized framework for researchers to further investigate the mechanisms of DBA action and to assess its potential risks and therapeutic applications. Consistent and rigorous application of these methodologies will contribute to a more comprehensive understanding of the in vitro toxicology and pharmacology of this compound.

References

Application Notes and Protocols for the Determination of Dibromoacetic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dibromoacetic Acid (DBA) in various biological matrices. The following protocols are intended to serve as a guide and may require optimization for specific laboratory conditions and instrumentation.

Introduction

This compound (DBA) is a disinfection byproduct commonly found in chlorinated drinking water.[1][2][3] Exposure to DBA is a health concern, and its analysis in biological matrices is crucial for toxicological and pharmacokinetic studies. This document outlines two primary analytical approaches for the determination of DBA: Gas Chromatography with Electron Capture Detection (GC-ECD) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The choice of analytical method depends on the required sensitivity, selectivity, and the available instrumentation. GC-ECD is a robust and sensitive method for halogenated compounds, but requires a derivatization step to make the polar DBA amenable to gas chromatography.[4] LC-MS/MS offers high selectivity and sensitivity with the advantage of direct analysis of DBA without derivatization.

Quantitative Data Summary

The following table summarizes the quantitative performance of various methods for the determination of this compound. Please note that data for biological matrices are limited in the literature, with most validated methods focusing on water samples.

MatrixAnalytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
Human UrineHS-GC-MSDerivatization with dimethylsulphate0.01 - 0.1 µg/LNot ReportedNot Reported6 - 11
Drinking WaterGC-ECDLiquid-Liquid Microextraction, Derivatization0.021 µg/LNot ReportedNot ReportedNot Reported
Drinking WaterGC-ECDSolid Phase Extraction, Derivatization0.066 µg/LNot ReportedNot ReportedNot Reported
Drinking WaterLC-MS/MSDirect Injection0.003 - 0.04 µg/L0.5 µg/L97 - 102< 8
Drinking WaterHPLC-ICP-MS/MSDirect Injection0.8 - 1.5 µg Br L⁻¹4.6 - 12 µg/L85 - 1151 - 10

Experimental Protocols

Protocol 1: Determination of this compound in Urine by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is based on the method described by Cardador et al. (2010) for the analysis of haloacetic acids in human urine.[1]

1. Sample Preparation and Derivatization: a. In a 20 mL headspace vial, add 12 mL of urine sample. b. Add 6 g of sodium sulfate (Na₂SO₄) to the vial. c. Add 100 µL of tetrabutylammonium hydrogen sulphate. d. Add 120 µL of dimethylsulphate as the derivatization reagent. e. Immediately seal the vial.

2. Headspace Incubation and Injection: a. Place the vial in the headspace autosampler. b. Incubate at 70°C for 20 minutes with agitation to allow for the derivatization of DBA to its methyl ester and to reach equilibrium between the sample and the headspace. c. Inject the headspace sample into the GC-MS system.

3. GC-MS Parameters:

  • GC Column: Use a suitable capillary column for the separation of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp 1: 10°C/min to 100°C.

    • Ramp 2: 25°C/min to 250°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Protocol 2: Determination of this compound in Plasma/Serum by Protein Precipitation and LC-MS/MS

This protocol is a general procedure for the extraction of small molecules from plasma or serum and should be optimized for DBA analysis.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (ACN) containing 1% formic acid. The ACN to sample ratio may need to be optimized. b. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully transfer the supernatant to a new tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature. f. Reconstitute the residue in 100 µL of the initial mobile phase. g. Centrifuge the reconstituted sample to remove any remaining particulates and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column or a HILIC column suitable for polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.

  • Gradient: Develop a gradient to ensure the separation of DBA from other matrix components.

  • Injection Volume: 5-20 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for DBAA:

      • Quantifier and qualifier transitions should be determined by infusing a standard solution of DBA into the mass spectrometer.

Protocol 3: Determination of this compound in Tissue Homogenates

This protocol provides a general guideline for tissue homogenization and extraction. The subsequent clean-up and analysis would follow either the GC-MS (after derivatization) or LC-MS/MS protocol.

1. Tissue Homogenization: a. Weigh the frozen tissue sample. b. Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v). c. Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

2. Extraction from Homogenate: a. The extraction procedure will be similar to the protein precipitation method for plasma. b. Take an aliquot of the tissue homogenate and add a threefold volume of cold acetonitrile with 1% formic acid. c. Follow steps 1b-1g from Protocol 2.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflows for the determination of this compound.

DBA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Biological Matrix Biological Matrix Homogenization (Tissue) Homogenization (Tissue) Biological Matrix->Homogenization (Tissue) Tissue Protein Precipitation (Plasma/Serum/Homogenate) Protein Precipitation (Plasma/Serum/Homogenate) Biological Matrix->Protein Precipitation (Plasma/Serum/Homogenate) Plasma/Serum Homogenization (Tissue)->Protein Precipitation (Plasma/Serum/Homogenate) Supernatant Collection Supernatant Collection Protein Precipitation (Plasma/Serum/Homogenate)->Supernatant Collection Urine Sample Urine Sample Derivatization (for GC) Derivatization (for GC) Urine Sample->Derivatization (for GC) Urine Supernatant Collection->Derivatization (for GC) Direct Analysis Prep (for LC) Direct Analysis Prep (for LC) Supernatant Collection->Direct Analysis Prep (for LC) GC-ECD/MS GC-ECD/MS Derivatization (for GC)->GC-ECD/MS LC-MS/MS LC-MS/MS Direct Analysis Prep (for LC)->LC-MS/MS

Caption: Experimental workflow for DBA analysis.

As this compound's primary relevance in this context is as an analyte, a signaling pathway diagram is not directly applicable to its determination. The provided workflow illustrates the analytical process.

References

Analysis of Haloacetic Acids in Drinking Water: A Guide to EPA Methods

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Haloacetic acids (HAAs) are a group of disinfection byproducts (DBPs) formed when chlorine or other disinfectants react with naturally occurring organic and inorganic matter in water during the treatment process.[1][2] Long-term exposure to certain HAAs has been linked to an increased risk of cancer, prompting regulatory bodies like the U.S. Environmental Protection Agency (EPA) to establish maximum contaminant levels (MCLs) in drinking water.[1] The EPA currently regulates five HAAs (HAA5) under the Stage 2 Disinfectants and Disinfection Byproducts Rule (DBPR), with a combined MCL of 60 µg/L.[3][4] The HAA5 group includes monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA). An additional four HAAs (forming HAA9) are also often monitored. This document provides detailed protocols for two primary EPA methods for HAA analysis: EPA Method 552.3, a gas chromatography (GC) method, and EPA Method 557, an ion chromatography-tandem mass spectrometry (IC-MS/MS) method.

Method Selection

The choice between EPA Method 552.3 and EPA Method 557 depends on laboratory instrumentation, desired analyte range, and sample throughput.

  • EPA Method 552.3 is a widely used method that involves liquid-liquid microextraction, derivatization of the acidic analytes to their methyl esters, and subsequent analysis by gas chromatography with an electron capture detector (GC-ECD). This method is robust and suitable for the determination of the nine haloacetic acids and the herbicide dalapon.

  • EPA Method 557 is a more recent and direct method that utilizes ion chromatography coupled with tandem mass spectrometry (IC-ESI-MS/MS). A key advantage of this method is that it does not require sample derivatization or extraction, allowing for direct injection of the water sample. This method can determine the nine HAAs, bromate, and dalapon.

Data Presentation

The following tables summarize key quantitative data for the discussed EPA methods.

Table 1: Regulated and Monitored Haloacetic Acids

AnalyteAcronymRegulatory Group
Monochloroacetic acidMCAAHAA5, HAA9
Monobromoacetic acidMBAAHAA5, HAA9
Dichloroacetic acidDCAAHAA5, HAA9
Trichloroacetic acidTCAAHAA5, HAA9
This compoundDBAAHAA5, HAA9
Bromochloroacetic acidBCAAHAA9
Bromodichloroacetic acidBDCAAHAA9
Chlorothis compoundCDBAAHAA9
Tribromoacetic acidTBAAHAA9

Table 2: Method Detection Limits (MDLs) for EPA Method 552.2 (Predecessor to 552.3) and EPA Method 557

AnalyteEPA Method 552.2 MDL (µg/L)EPA Method 557 MDL (µg/L)
Monochloroacetic acid (MCAA)0.230.064
Monobromoacetic acid (MBAA)0.160.057
Dichloroacetic acid (DCAA)0.110.052
Trichloroacetic acid (TCAA)0.130.056
This compound (DBAA)0.100.021
Bromochloroacetic acid (BCAA)0.220.038
Bromodichloroacetic acid (BDCAA)0.380.036
Chlorothis compound (CDBAA)0.250.11
Tribromoacetic acid (TBAA)0.630.063
Dalapon0.060.025
BromateNot Applicable0.091

Note: MDLs are matrix and instrument dependent and should be determined by each laboratory.

Experimental Protocols

EPA Method 552.3: GC-ECD Analysis

This method involves the extraction and derivatization of HAAs prior to analysis.

1. Sample Collection and Preservation

  • Collect grab samples in 40-mL amber glass vials with TFE-lined screw caps.

  • Dechlorinate the sample by adding ammonium chloride (NH₄Cl) to a concentration of 100 mg/L to prevent further HAA formation.

  • Chill samples during shipment and store them at or below 6°C, protected from light. Do not freeze. The holding time for samples is 14 days.

2. Sample Preparation (Liquid-Liquid Microextraction and Derivatization)

  • Adjust a 40 mL water sample to a pH of 0.5 or less with a suitable acid.

  • Extract the sample with 4 mL of methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME) containing an internal standard (e.g., 1,2,3-trichloropropane).

  • Convert the extracted haloacetic acids to their methyl esters by adding acidic methanol and heating for 2 hours.

  • Separate the organic phase containing the methylated HAAs from the acidic methanol by adding a concentrated aqueous solution of sodium sulfate.

  • Neutralize the extract with a saturated solution of sodium bicarbonate.

3. Instrumental Analysis (GC-ECD)

  • Gas Chromatograph System: A gas chromatograph equipped with a split/splitless injector and a micro electron capture detector (µECD) is required.

  • Column: A capillary column such as an Rtx-1701 (30m x 0.25mm x 0.25µm) is suitable.

  • Carrier Gas: Helium or hydrogen can be used as the carrier gas.

  • Injector and Detector Temperatures: Typical injector temperature is 210°C and detector temperature is 290°C.

  • Oven Temperature Program: A temperature program is used to separate the HAA methyl esters. An example program is: hold at 35°C for 10 minutes, ramp to 65°C at 3°C/min, ramp to 85°C at 10°C/min, and finally ramp to 205°C at 20°C/min and hold for 5 minutes.

  • Data Acquisition: An electronic data station is used for data acquisition and processing.

4. Quality Control

  • Regularly analyze laboratory reagent blanks, field duplicates, and laboratory fortified sample matrices.

  • Perform initial demonstrations of capability and ongoing calibration checks.

EPA Method 557: IC-MS/MS Analysis

This method allows for the direct analysis of HAAs without extraction or derivatization.

1. Sample Collection and Preservation

  • Sample collection and preservation are similar to Method 552.3. Collect samples in appropriate containers with ammonium chloride as a preservative.

  • Samples must be chilled during shipment and stored at or below 6°C, protected from light, until analysis. Do not freeze.

2. Sample Preparation

  • No sample preparation is required for this method. Samples are analyzed by direct injection.

3. Instrumental Analysis (IC-MS/MS)

  • Ion Chromatography System: An ion chromatograph with a suitable anion exchange column is used for separation.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is required.

  • Mobile Phase: A suitable eluent gradient is used to separate the analytes.

  • Post-Column Reagent: Acetonitrile is added post-column to enhance desolvation in the ESI source.

  • Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of each analyte.

4. Quality Control

  • QC requirements include the initial demonstration of capability and ongoing QC checks as outlined in the official EPA method.

  • Matrix effects should be monitored, and common anions that can cause suppression are diverted from the mass spectrometer.

Mandatory Visualization

EPA_Method_552_3_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 40 mL Drinking Water Sample Preservation Add Ammonium Chloride & Chill to ≤ 6°C Sample->Preservation Acidification Adjust to pH ≤ 0.5 Preservation->Acidification Extraction Liquid-Liquid Microextraction with MTBE/TAME Acidification->Extraction Derivatization Add Acidic Methanol & Heat for 2 hours Extraction->Derivatization Phase_Separation Add Sodium Sulfate Solution Derivatization->Phase_Separation Neutralization Add Saturated Sodium Bicarbonate Phase_Separation->Neutralization GC_Injection Inject into GC-ECD Neutralization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Electron Capture Detection Separation->Detection Data_Analysis Data Acquisition & Processing Detection->Data_Analysis

Caption: Workflow for EPA Method 552.3 for Haloacetic Acid Analysis.

References

Troubleshooting & Optimization

overcoming matrix effects in Dibromoacetic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dibromoacetic acid (DBA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2][3] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which significantly impacts the accuracy, sensitivity, and reproducibility of quantitative analyses.[2][3] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Q2: Why is this compound (DBA) analysis susceptible to matrix effects?

A2: this compound is a small, polar, and highly water-soluble haloacetic acid (HAA). When analyzing environmental samples like drinking water, DBA is often present with high concentrations of inorganic anions (e.g., chloride, sulfate, carbonate) and other organic matter. During electrospray ionization (ESI), these co-eluting matrix components can compete with DBA for the available charge on the ESI droplets, leading to ion suppression and inaccurate quantification.

Q3: What are the common signs of matrix effects in my DBA analysis?

A3: Common indicators of matrix effects include:

  • Poor reproducibility: Inconsistent results when analyzing different samples or even replicates of the same sample.

  • Low signal intensity: A weaker-than-expected signal for your DBA peak, which can affect the method's limit of detection (LOD) and limit of quantitation (LOQ).

  • Inaccurate quantification: Results may be skewed, leading to either an underestimation (due to ion suppression) or overestimation (due to ion enhancement) of the DBA concentration.

  • Poor peak shape: Issues like peak tailing or splitting can sometimes be exacerbated by matrix components interacting with the analytical column or the analyte itself.

Q4: How can I quantitatively assess the degree of matrix effect in my assay?

A4: The most common method is the post-extraction spike approach. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat solvent. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: I am observing significant ion suppression for my DBA peak.

This is a common issue in DBA analysis, often caused by co-eluting matrix components.

Logical Troubleshooting Workflow for Ion Suppression

cluster_sample_prep Sample Preparation Solutions cluster_chromatography Chromatography Solutions cluster_internal_std Calibration Solutions start Start: Significant Ion Suppression Observed sample_prep Step 1: Review Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography Suppression Persists dilute Dilute the Sample sample_prep->dilute spe Use Solid-Phase Extraction (SPE) sample_prep->spe lle Use Liquid-Liquid Extraction (LLE) sample_prep->lle internal_std Step 3: Implement Corrective Calibration chromatography->internal_std Co-elution Still an Issue gradient Modify Gradient Profile chromatography->gradient column Switch to a Different Column (e.g., Mixed-Mode HAA Column) chromatography->column mobile_phase Adjust Mobile Phase pH/Additives chromatography->mobile_phase source_params Step 4: Adjust MS Source Parameters internal_std->source_params Further Improvement Needed sida Use Stable Isotope-Labeled Internal Standard (SIDA) internal_std->sida matrix_matched Prepare Matrix-Matched Calibrators internal_std->matrix_matched end Resolution: Matrix Effect Minimized or Compensated source_params->end Final Check

Caption: A decision tree for troubleshooting ion suppression in LC-MS analysis.

Solutions:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before injection.

    • Sample Dilution: This is the simplest approach to reduce the concentration of matrix components. However, it may not be feasible if the DBA concentration is already low.

    • Solid-Phase Extraction (SPE): SPE can effectively clean up samples by retaining the analyte while washing away interfering substances.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate DBA from the sample matrix.

  • Optimize Chromatographic Separation: If sample preparation is insufficient, improving the separation between DBA and matrix interferences is crucial.

    • Modify Gradient: Adjust the mobile phase gradient to better resolve the DBA peak from the region where ion suppression occurs.

    • Change Analytical Column: Standard C18 columns may not provide sufficient separation for HAAs in complex matrices. Consider using a specialized column, such as a mixed-mode column with both reversed-phase and anion-exchange retention mechanisms, which is designed for HAA analysis.

    • Adjust Mobile Phase: Acidifying the mobile phase (e.g., with 0.1% acetic or formic acid) can improve peak shape and retention for HAAs. Avoid non-volatile ion-pairing agents, which can cause significant signal suppression.

  • Use a Different Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI because it involves gas-phase ionization.

Problem: My results for DBA are not reproducible across different sample matrices.

This indicates that the matrix effect is variable between your samples.

Solutions:

  • Stable Isotope Dilution Analysis (SIDA): This is the most effective way to compensate for variable matrix effects. A stable isotope-labeled version of DBA (e.g., ¹³C-DBA) is spiked into each sample, standard, and blank. Since the labeled internal standard is chemically identical to the analyte, it experiences the same matrix effects. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by ion suppression or enhancement is corrected.

  • Matrix-Matched Calibration: If a stable isotope-labeled standard is not available, creating calibration standards in a blank matrix that is representative of the samples can help compensate for the matrix effect. This approach assumes that the matrix effect is consistent between the blank matrix used for calibration and the actual samples.

Experimental Protocols & Data

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of HAAs from water samples.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of acetonitrile followed by 3 mL of ultrapure water (acidified to pH < 2).

  • Sample Loading: Acidify the water sample (e.g., 250 mL) to pH < 2 with sulfuric acid. Pass the entire sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing (Optional): Wash the cartridge with a small volume of acidified ultrapure water to remove any remaining salts or highly polar interferences.

  • Elution: Elute the trapped DBA from the cartridge using a small volume (e.g., 2 mL) of an appropriate organic solvent like acetonitrile.

  • Final Preparation: The eluate can be evaporated and reconstituted in the initial mobile phase or directly injected if the concentration is appropriate.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) Workflow

This protocol outlines the general workflow for implementing SIDA.

Principle of Stable Isotope Dilution Analysis

start Start: Prepare Samples and Standards spike Spike a known amount of Stable Isotope-Labeled DBA into every sample, standard, and blank start->spike prep Perform Sample Preparation (e.g., SPE, LLE, or Dilution) spike->prep analysis Analyze by LC-MS/MS prep->analysis quant Quantify using the Peak Area Ratio: (Analyte / Internal Standard) analysis->quant end Result: Accurate concentration, corrected for matrix effects quant->end

Caption: A simplified workflow for Stable Isotope Dilution Analysis (SIDA).

  • Prepare a Stock Solution: Create a stock solution of the stable isotope-labeled internal standard (e.g., ¹³C-DBA) at a known concentration.

  • Spiking: Add a precise and consistent volume of the internal standard stock solution to all calibration standards, quality control samples, and unknown samples before any sample preparation steps. A typical concentration for the internal standard in the final sample is around 10 µg/L.

  • Sample Processing: Process all samples (standards, QCs, unknowns) identically.

  • LC-MS/MS Analysis: Set up the mass spectrometer to monitor at least one MRM (Multiple Reaction Monitoring) transition for the native DBA and one for the labeled DBA.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Area of DBA / Area of ¹³C-DBA) against the concentration of the calibration standards. Determine the concentration of DBA in unknown samples using this curve.

Data Summary: Performance of LC-MS/MS Methods for HAA Analysis

The following table summarizes the performance of a validated reverse-phase LC-MS/MS method for the analysis of nine HAAs, including DBA, across four different drinking water matrices.

ParameterPerformance Metric
Sensitivity (LOD) < 0.8 µg/L
Precision (%RSD) < 7%
Bias (Accuracy) < 10%
Linearity (r²) > 0.999
Recovery (DBAA) ~105-107%

Data synthesized from multiple sources demonstrating typical method performance.

References

Technical Support Center: Dibromoacetic Acid (DBA) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting resources and frequently asked questions to enhance the sensitivity of Dibromoacetic acid (DBA) detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound (DBA)?

The most prevalent methods for DBA detection are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This is a widely used, robust, and sensitive method. It requires a sample extraction and a chemical derivatization step to convert the non-volatile DBA into a volatile methyl ester.[1][2] Several US EPA methods (e.g., 552.1, 552.2, 552.3) are based on this technique.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern approach offers high sensitivity and selectivity and has the significant advantage of allowing for direct aqueous injection without the need for derivatization.[5] This simplifies sample preparation and reduces analysis time.

  • Ion Chromatography with Mass Spectrometry (IC-MS/MS): This is another powerful technique for direct analysis of haloacetic acids in water samples, eliminating the need for derivatization.

Q2: Why is derivatization necessary for GC analysis of DBA?

Derivatization is a chemical modification process essential for GC analysis of compounds like DBA that are not sufficiently volatile. The process, typically esterification with acidic methanol, converts the polar, non-volatile DBA into a more volatile methyl ester. This transformation is critical for allowing the analyte to travel through the GC column and be detected effectively.

Q3: Can I analyze DBA with high sensitivity without a derivatization step?

Yes. Methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ion Chromatography (IC-MS/MS) allow for the direct injection of aqueous samples. These techniques separate the analytes in the liquid phase, bypassing the need for volatilization. Direct injection LC-MS/MS methods can achieve very low detection limits (in the µg/L to ng/L range) and significantly reduce sample preparation time and potential errors associated with the derivatization process.

Q4: What are typical Limits of Detection (LOD) for DBA with different methods?

LODs can vary based on the instrument, matrix, and specific protocol. However, typical values provide a good benchmark for sensitivity.

Analytical MethodTypical Limit of Detection (LOD)Sample MatrixReference
GC-ECD (EPA Method 552.3)0.021 µg/LDrinking Water
GC-ECD (EPA Method 552.2)0.066 µg/LDrinking Water
GC-ECD (Standard Method 6251B)0.06 µg/LWater
Direct Injection LC-MS/MS0.003 to 0.04 µg/LDrinking Water
Direct Injection LC-MS/MS~1 µg/L (ppb)Drinking Water
HPLC–ICPMS/MS0.8–1.5 µg Br L⁻¹Environmental Water
Direct Injection LC-MS/MS0.5 µg/LDrinking Water

Q5: How do I properly collect and store samples for DBA analysis?

Proper sample handling is critical to prevent degradation of the analyte. For water samples, collect them in amber glass vials to protect from light. If the water has been disinfected, it's necessary to quench any residual disinfectant (like chlorine) at the time of collection by adding a reducing agent such as ammonium chloride or sodium thiosulfate. Samples should be stored refrigerated at ≤6°C (ideally 4°C) and analyzed within the recommended holding time, which is often 14 days.

Troubleshooting Guides

This section addresses specific issues that can compromise sensitivity and data quality.

Problem: Low or No DBA Peak Signal

Possible Cause Recommended Solution
Inefficient Derivatization (GC Methods) Ensure the acidic methanol reagent is fresh and properly prepared (e.g., 10% v/v sulfuric acid in methanol). Verify that the reaction was heated at the correct temperature and for the specified duration (e.g., 50°C for 2 hours). Check the pH of the sample before extraction; it should be acidic (≤ 0.5) to ensure DBA is in its protonated form for efficient extraction.
Analyte Loss During Extraction Check phase separation during liquid-liquid extraction (LLE). Ensure complete transfer of the organic layer (e.g., MTBE). For solid-phase extraction (SPE), ensure the cartridge was conditioned properly and that the sample was passed through at the recommended flow rate.
Instrument Sensitivity Issues For GC-ECD, ensure the detector is clean and operating at the correct temperature. For LC-MS/MS, check ion source parameters (e.g., spray voltage, gas flows, temperature) and detector settings. Perform an instrument tune and calibration check.
Degradation of DBA Verify that samples were properly preserved and stored. Note that some brominated haloacetic acids can deteriorate in the final extract solution after a few days, so analyze extracts as soon as possible.
Incorrect Internal Standard Concentration Verify the concentration and spiking volume of the internal standard. Using an isotopically labeled standard (e.g., bromoacetic acid-d3) can help correct for analyte loss during preparation.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Recommended Solution
Active Sites in GC System The GC inlet liner, column, or detector can have active sites that interact with the analyte. Deactivate glassware by silanizing. Use a fresh, deactivated inlet liner and trim the front end of the analytical column.
Column Contamination or Degradation Bake out the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. For LC, flush the column with a strong solvent.
Matrix Effects (LC-MS/MS) High ionic strength or co-eluting matrix components can interfere with peak shape and ionization. Dilute the sample if sensitivity allows. Optimize chromatographic separation to move the DBA peak away from interfering compounds. Use isotopically labeled internal standards to compensate for matrix effects.
Inappropriate Mobile Phase (LC) Ensure the mobile phase pH is appropriate for the analyte and column. For haloacetic acids, a mobile phase with 0.1% formic acid is common. Check for buffer or solvent incompatibility.

Problem: High Background Noise or Interfering Peaks

Possible Cause Recommended Solution
Contaminated Reagents or Glassware Use high-purity solvents and reagents (HPLC-grade or better). Ensure all glassware is meticulously cleaned, rinsed with organic-free water, and baked in a muffle furnace if possible. Run a method blank with each batch to check for contamination.
Carryover from Previous Injection Inject a solvent blank after a high-concentration sample to check for carryover. Implement a robust needle wash protocol in the autosampler method.
Matrix Interferences Improve sample cleanup. For complex matrices, consider using Solid Phase Extraction (SPE) to remove interfering compounds. In LC-MS/MS, optimize the Multiple Reaction Monitoring (MRM) transitions for higher specificity.
Leaking GC Septum or Contaminated Carrier Gas Check for leaks in the GC system. Use a high-quality, low-bleed septum. Ensure carrier gas lines and traps are clean.

Experimental Protocols

Protocol: Sensitive DBA Analysis by LLE and GC-ECD (Based on EPA Method 552.3 Principles)

This protocol outlines a liquid-liquid microextraction, derivatization, and subsequent analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).

1. Sample Preparation and Extraction:

  • Allow a 40 mL water sample to reach room temperature.
  • Spike the sample with an appropriate internal standard (e.g., bromoacetic acid-d3).
  • Acidify the sample to a pH of ≤ 0.5 by adding concentrated sulfuric acid. This ensures the haloacetic acids are in their acidic form.
  • Add 4 mL of methyl tert-butyl ether (MTBE) to the vial.
  • Cap the vial and shake or vortex vigorously for 2 minutes to extract the DBA into the MTBE.
  • Let the vial stand until the organic and aqueous layers have clearly separated.

2. Derivatization (Esterification):

  • Carefully transfer the upper MTBE layer to a clean 15 mL conical vial.
  • Add 1 mL of acidic methanol (10% v/v sulfuric acid in fresh, high-purity methanol) to the MTBE extract.
  • Cap the vial tightly and place it in a heating block or water bath at 50°C for 2 hours. This reaction converts the haloacetic acids to their corresponding methyl esters.
  • After heating, allow the vial to cool to room temperature.

3. Back-Extraction and Neutralization:

  • Add 5 mL of a saturated sodium sulfate solution to the vial and vortex for 30 seconds. This helps to remove residual water and improve phase separation.
  • Carefully transfer the upper MTBE layer (containing the methylated analytes) to a new vial or GC autosampler vial.
  • Add a small amount of saturated sodium bicarbonate solution and vortex to neutralize any remaining acid.

4. GC-ECD Analysis:

  • Inject 1-2 µL of the final MTBE extract into the GC-ECD.
  • Typical GC Conditions:
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium or Nitrogen.
  • Oven Program: Start at 35-40°C, hold for several minutes, then ramp at 10-15°C/min to a final temperature of ~200-260°C.
  • Injector: Splitless mode, 200°C.
  • Detector: ECD, 300°C.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Sample Collection & Preservation B 2. Acidification (pH < 0.5) A->B C 3. Liquid-Liquid Extraction (LLE) B->C D 4. Derivatization (Esterification) C->D F 6. Direct Injection LC-MS/MS Analysis C->F Alternative Workflow E 5. GC-ECD or GC-MS Analysis D->E G 7. Data Processing & Quantification E->G F->G

Caption: General workflow for sensitive this compound (DBA) analysis.

G cluster_gc GC Workflow Checks cluster_lc LC Workflow Checks Start Symptom: Low or No DBA Signal Q1 Using a GC-based method? Start->Q1 GC1 Check Derivatization: - Reagent freshness? - Correct temp/time? Q1->GC1 Yes LC1 Check Sample Prep: - Analyte degradation? - Correct IS spike? Q1->LC1 No (Direct Injection) GC2 Check Extraction: - Correct sample pH? - Efficient phase transfer? GC1->GC2 GC3 Check GC System: - Inlet liner active? - Column integrity? - Detector response? GC2->GC3 End Problem Resolved GC3->End LC2 Check for Matrix Effects: - Dilute sample & re-inject - Review chromatography LC1->LC2 LC3 Check MS/MS System: - Ion source clean? - Detector tune stable? - Correct MRM transitions? LC2->LC3 LC3->End

Caption: Troubleshooting logic for diagnosing low DBA signal intensity.

References

Technical Support Center: Dibromoacetic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Dibromoacetic acid (DBA).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

1. Why is derivatization required for this compound analysis by GC-MS?

This compound is a polar and non-volatile compound. Direct injection onto a GC column can lead to poor peak shape, strong tailing, and low sensitivity due to its high polarity and potential for interaction with active sites in the GC system. Derivatization converts DBA into a more volatile and less polar derivative, typically a methyl ester (methyl dibromoacetate), which is more amenable to GC analysis. This process improves chromatographic performance, leading to sharper peaks and better sensitivity.

2. What are the common derivatization methods for this compound?

The two most common derivatization methods for converting this compound to its methyl ester for GC-MS analysis are:

  • Methylation with Diazomethane: This is a rapid and efficient method. However, diazomethane is a hazardous and explosive reagent that requires careful handling in a well-ventilated fume hood.

  • Methylation with Acidic Methanol: This method is a safer alternative to diazomethane. It involves heating the sample with a solution of methanol and a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2]

3. I am observing no peak or a very small peak for my derivatized this compound. What are the possible causes?

This issue often points to incomplete or failed derivatization. Here are the potential causes and troubleshooting steps:

  • Poor Reagent Quality: The derivatizing agent (diazomethane or acidic methanol) may have degraded. Ensure you are using fresh reagents. Diazomethane solutions, in particular, have a limited shelf life.

  • Presence of Water: Moisture in the sample or reagents can interfere with the derivatization reaction. Ensure all glassware is dry and use anhydrous solvents.

  • Incorrect Reaction Conditions:

    • For Acidic Methanol: The reaction may require specific temperatures and incubation times to proceed to completion. Optimization of these parameters may be necessary. Incomplete methylation of haloacetic acids, especially trihaloacetic acids, has been observed with standard methods, and increasing the volume of acidic methanol, temperature, or reaction time can improve efficiency.[2]

    • For Diazomethane: The reaction is typically rapid at room temperature.

  • Sample Matrix Effects: Components in your sample matrix may be interfering with the derivatization reaction. A sample cleanup step, such as solid-phase extraction (SPE), might be necessary before derivatization.

4. My this compound peak is showing significant tailing. How can I improve the peak shape?

Peak tailing for derivatized DBA is a common problem and can be caused by several factors:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing tailing.

    • Solution: Use a deactivated inlet liner and replace it regularly. Trim a small portion (10-20 cm) from the front of the GC column to remove accumulated non-volatile residues. Ensure you are using a high-quality, inert GC column.[3]

  • Incomplete Derivatization: As mentioned previously, unreacted DBA is highly polar and will tail significantly. Re-evaluate your derivatization procedure.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing. Try diluting your sample.[3]

  • Improper Column Installation: An improper column installation can create dead volumes, leading to peak tailing. Ensure the column is installed correctly in both the injector and the detector according to the manufacturer's instructions.

  • Contamination: Contamination in the carrier gas, sample, or GC system can lead to peak tailing. Ensure high-purity carrier gas and clean solvents.

5. I am seeing extraneous peaks in my chromatogram. How can I identify and eliminate them?

Extraneous peaks can originate from various sources:

  • Derivatization Reagent Artifacts: The derivatization reagent itself or byproducts of the reaction can introduce extra peaks.

    • Solution: Always run a "reagent blank" (solvent and derivatizing agent without the analyte) to identify peaks originating from the reagent.

  • Sample Matrix Interferences: The sample matrix can contain compounds that co-elute with your analyte or are also derivatized.

    • Solution: Employ a sample cleanup method like SPE to remove interfering compounds. Analysis of a "matrix blank" (a sample without the analyte that has gone through the entire sample preparation process) can help identify matrix-derived peaks.

  • Contamination: Contamination from solvents, glassware, or the GC system can introduce ghost peaks.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Bake out the GC column and clean the injector to remove contaminants.

6. How do I interpret the mass spectrum of derivatized this compound?

The electron ionization (EI) mass spectrum of methyl dibromoacetate will show a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br have nearly equal natural abundance).

  • Molecular Ion Peak (M+): The molecular ion peak for methyl dibromoacetate (C3H4Br2O2) will appear as a triplet of peaks at m/z 230, 232, and 234, with an approximate intensity ratio of 1:2:1.

  • Key Fragment Ions: Common fragment ions can be used for confirmation in Selected Ion Monitoring (SIM) mode. A prominent fragment ion for methylated haloacetic acids is often observed at m/z 59 , corresponding to the [COOCH3]+ fragment. Other characteristic fragments will result from the loss of bromine and other parts of the molecule.

Experimental Protocols

1. Sample Preparation and Extraction (from Water Samples)

This protocol is adapted from EPA method 552.2.

  • Sample Collection: Collect water samples in amber glass bottles.

  • Preservation: Add ammonium chloride to the sample to quench any residual chlorine.

  • Acidification: Adjust the pH of the sample to <0.5 with concentrated sulfuric acid.

  • Salting Out: Add sodium sulfate to the sample to increase the ionic strength.

  • Liquid-Liquid Extraction: Add methyl tert-butyl ether (MTBE) to the sample and shake vigorously to extract the haloacetic acids.

  • Phase Separation: Allow the layers to separate and collect the organic (MTBE) layer.

2. Derivatization with Acidic Methanol

  • To the collected MTBE extract, add acidic methanol (e.g., 10% sulfuric acid in methanol).

  • Heat the mixture in a sealed vial at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours). Reaction conditions may need optimization.

  • After cooling, add a sodium sulfate solution to quench the reaction and help separate the layers.

  • The MTBE layer containing the derivatized analytes is then ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of methyl dibromoacetate. Note that retention times can vary depending on the specific instrument conditions and column.

AnalyteGC ColumnTypical Retention Time (min)Key Mass Fragments (m/z)
Methyl DibromoacetateDB-5ms (30 m x 0.25 mm, 0.25 µm)8-1259, 151, 153, 230, 232, 234

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection 1. Sample Collection Preservation 2. Preservation SampleCollection->Preservation Acidification 3. Acidification Preservation->Acidification Extraction 4. Liquid-Liquid Extraction Acidification->Extraction AddReagent 5. Add Acidic Methanol Extraction->AddReagent Heating 6. Heating AddReagent->Heating Quenching 7. Quenching Heating->Quenching GCMS 8. GC-MS Analysis Quenching->GCMS DataProcessing 9. Data Processing GCMS->DataProcessing troubleshooting_peak_tailing Start Peak Tailing Observed for DBA CheckDeriv Is derivatization complete? Start->CheckDeriv CheckSystem Is the GC system inert? CheckDeriv->CheckSystem Yes ReoptimizeDeriv Re-optimize derivatization (time, temp, reagent quality) CheckDeriv->ReoptimizeDeriv No CheckOverload Is the column overloaded? CheckSystem->CheckOverload Yes CleanSystem Clean/replace liner Trim column CheckSystem->CleanSystem No DiluteSample Dilute sample CheckOverload->DiluteSample Yes GoodPeak Good Peak Shape CheckOverload->GoodPeak No ReoptimizeDeriv->GoodPeak CleanSystem->GoodPeak DiluteSample->GoodPeak

References

Technical Support Center: Optimization of Dibromoacetic Acid (DBA) Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Dibromoacetic acid (DBA).

Troubleshooting Guide

This guide addresses common issues encountered during the liquid-liquid extraction (LLE) and solid-phase extraction (SPE) of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of DBA Incomplete Extraction: Incorrect pH, suboptimal solvent, insufficient mixing, or inadequate salting-out effect.- Adjust pH: Ensure the aqueous sample is acidified to a pH of ≤ 0.5 to protonate the DBA, making it more soluble in the organic solvent.[1] - Optimize Solvent: Methyl tert-butyl ether (MtBE) is a commonly used and effective solvent for DBA extraction.[2][3] If recovery is still low, consider testing other polar solvents. - Ensure Thorough Mixing: Vortex or shake the sample vigorously for at least 1-2 minutes to ensure complete partitioning of DBA into the organic phase. - Enhance Salting-Out Effect: Add sodium sulfate to the aqueous phase to increase its ionic strength. This decreases the solubility of DBA in the aqueous layer and promotes its transfer to the organic solvent.[2][4]
Analyte Degradation: DBA may be susceptible to degradation under certain conditions.- Control Temperature: While slight heating can be used during the derivatization step with acidic methanol, excessive temperatures during extraction should be avoided as they can lead to analyte degradation. - Minimize Exposure to Light: Store samples and extracts in amber vials to protect them from light, which can cause degradation of halogenated compounds.
Incomplete Derivatization: The conversion of DBA to its methyl ester for GC analysis may be incomplete.- Ensure Anhydrous Conditions: Water can interfere with the methylation reaction. Use anhydrous sodium sulfate to dry the extract before derivatization. - Optimize Reaction Time and Temperature: When using acidic methanol, heating at 50°C for two hours is a common practice. Ensure these parameters are precisely controlled. - Check Reagent Quality: Use fresh, high-purity derivatization reagents.
Emulsion Formation at the Solvent-Water Interface High Concentration of Surfactant-like Molecules: Samples with high lipid or protein content can cause emulsions.- Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the extraction vessel to minimize emulsion formation. - Addition of Salt: Adding a saturated solution of sodium sulfate (brine) can help break emulsions by increasing the ionic strength of the aqueous phase. - Centrifugation: Centrifuging the sample can help to separate the layers more effectively. - Filtration: Use phase separation filter paper to separate the organic and aqueous layers.
Contamination and Interference in GC-ECD Analysis Contaminated Reagents or Glassware: Impurities in solvents, reagents (like sodium sulfate), or on glassware can introduce interfering peaks.- Use High-Purity Reagents: Utilize pesticide-grade or equivalent high-purity solvents and reagents. - Thorough Glassware Cleaning: Meticulously clean all glassware with detergent, rinse with deionized water, and then with a high-purity solvent. Baking glassware at a high temperature (e.g., 400°C) can remove organic contaminants. - Analyze Blanks: Regularly analyze method blanks to check for contamination from the entire analytical process.
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis.- Sample Cleanup: If matrix effects are significant, consider a solid-phase extraction (SPE) cleanup step after the initial extraction. - Use of a Confirmation Column: Employing a second GC column with a different stationary phase can help to confirm the identity of the DBA peak and separate it from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from an aqueous solution?

For efficient extraction of DBA, the aqueous sample should be acidified to a pH of 0.5 or less. This ensures that the carboxylic acid group of DBA is fully protonated, making the molecule less polar and more soluble in an organic extraction solvent like methyl tert-butyl ether (MtBE). The relationship between pH and extraction efficiency is critical; as the pH increases, DBA will deprotonate, becoming an anion that is more soluble in the aqueous phase, thus significantly reducing extraction efficiency.

Q2: Which organic solvent is most effective for this compound extraction?

Methyl tert-butyl ether (MtBE) is the most commonly recommended and used solvent for the liquid-liquid extraction of haloacetic acids, including DBA, as specified in EPA and Standard Methods. It provides good solubility for the protonated form of DBA and is relatively immiscible with water.

Q3: How does the "salting-out" effect improve DBA extraction, and what salt should be used?

The salting-out effect involves adding a salt, typically sodium sulfate, to the aqueous sample before extraction. This increases the ionic strength of the aqueous phase, which reduces the solubility of the less polar DBA molecules and "drives" them into the organic solvent, thereby increasing the extraction efficiency.

Q4: What is the purpose of derivatization in DBA analysis, and what is the standard procedure?

Derivatization is a necessary step for the analysis of DBA by gas chromatography (GC). DBA is a polar and non-volatile compound, making it unsuitable for direct GC analysis. It is chemically modified into a more volatile and thermally stable derivative, typically its methyl ester.

A common derivatization procedure involves using acidic methanol. After extracting DBA into an organic solvent like MtBE, a solution of methanol containing a catalytic amount of sulfuric acid is added. The mixture is then heated (e.g., at 50°C for 2 hours) to convert the DBA into this compound methyl ester, which can then be analyzed by GC-ECD.

Q5: What are the key parameters to consider when developing a solid-phase extraction (SPE) method for DBA?

For SPE of DBA, key parameters to optimize include:

  • Sorbent Selection: Anion exchange sorbents are effective for extracting acidic compounds like DBA.

  • Sample pH: Similar to LLE, the sample should be acidified to ensure DBA is in its protonated form for retention on certain sorbents or eluted effectively.

  • Elution Solvent: A suitable solvent or solvent mixture is needed to elute the retained DBA from the SPE cartridge.

  • Flow Rate: The flow rate of the sample loading and elution can impact the efficiency of retention and elution.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the extraction and analysis of this compound.

Table 1: Recommended Reagent Quantities for DBA Extraction (per 40 mL sample)

ReagentQuantityPurposeReference
Sulfuric Acid (concentrated)To adjust pH to ≤ 0.5Protonation of DBA
Sodium Sulfate12 gSalting-out agent
Methyl tert-butyl ether (MtBE)4 mLExtraction solvent
Acidic MethanolVaries by methodDerivatization reagent
Saturated Sodium Bicarbonate1 mLNeutralization after derivatization

Table 2: Method Detection Limits (MDLs) for this compound

Analytical MethodDetection Limit (µg/L)
EPA Method 552.1 (Ion-Exchange SPE-GC-ECD)0.09
EPA Method 552.2 (LLE-GC-ECD)0.066
EPA Method 552.3 (LLE-Microextraction-GC-ECD)0.021
Standard Method 6251B (Micro LLE-GC-ECD)0.065

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of DBA based on EPA Method 552.3

This protocol describes a liquid-liquid microextraction procedure for the determination of DBA in drinking water.

  • Sample Preservation: Collect samples in amber glass bottles containing ammonium chloride to a final concentration of 100 mg/L to quench residual chlorine. Store at 4°C for up to 14 days.

  • Sample Preparation:

    • Transfer a 40 mL aliquot of the water sample to a 60 mL glass vial with a PTFE-lined screw cap.

    • Add a surrogate standard to the sample.

    • Adjust the sample pH to ≤ 0.5 by adding concentrated sulfuric acid.

  • Extraction:

    • Add 12 g of anhydrous sodium sulfate to the acidified sample and shake until dissolved.

    • Add 4 mL of methyl tert-butyl ether (MtBE) to the vial.

    • Shake vigorously for 2 minutes. Allow the phases to separate.

  • Derivatization:

    • Carefully transfer the upper MtBE layer to a clean vial.

    • Add acidic methanol to the extract.

    • Heat the vial at 50°C for 2 hours.

  • Neutralization and Analysis:

    • After cooling, add a saturated solution of sodium bicarbonate to neutralize the extract.

    • An aliquot of the upper organic layer is then analyzed by GC-ECD.

Protocol 2: Derivatization with Acidic Methanol

This protocol details the preparation and use of acidic methanol for the methylation of DBA.

  • Reagent Preparation: Prepare a 10% (v/v) solution of sulfuric acid in methanol by slowly adding 10 mL of concentrated sulfuric acid to 90 mL of methanol while cooling in an ice bath.

  • Procedure:

    • To the dried organic extract containing DBA, add 1-2 mL of the 10% acidic methanol solution.

    • Cap the vial tightly and heat at 50-60°C for 1-2 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Proceed with a neutralization step, typically with a saturated sodium bicarbonate solution, before GC analysis.

Visualizations

DBA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization Sample 40 mL Water Sample Acidify Adjust pH to <= 0.5 with H2SO4 Sample->Acidify Add_Salt Add Sodium Sulfate Acidify->Add_Salt Add_Solvent Add 4 mL MtBE Add_Salt->Add_Solvent Shake Shake Vigorously (2 min) Add_Solvent->Shake Separate Separate Organic Layer Shake->Separate Add_Reagent Add Acidic Methanol Separate->Add_Reagent Heat Heat at 50°C for 2 hours Add_Reagent->Heat Neutralize Neutralize with NaHCO3 Heat->Neutralize Analysis GC-ECD Analysis Neutralize->Analysis

Caption: Workflow for the liquid-liquid extraction and derivatization of this compound.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low DBA Recovery Cause1 Incorrect pH (> 0.5) Low_Recovery->Cause1 Is pH correct? Cause2 Suboptimal Solvent Low_Recovery->Cause2 Is solvent optimal? Cause3 Insufficient Salting-Out Low_Recovery->Cause3 Is salting-out sufficient? Cause4 Incomplete Derivatization Low_Recovery->Cause4 Is derivatization complete? Solution1 Acidify Sample to pH <= 0.5 Cause1->Solution1 Solution2 Use MtBE as Extraction Solvent Cause2->Solution2 Solution3 Add Sufficient Sodium Sulfate Cause3->Solution3 Solution4 Optimize Derivatization (Time, Temp, Reagents) Cause4->Solution4

Caption: Logical troubleshooting steps for low this compound recovery.

References

stability of Dibromoacetic acid in different solvent mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dibromoacetic Acid (DBA) Stability

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice regarding the stability of this compound (DBA) in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound (DBA) in solution?

The stability of DBA is influenced by several factors, including:

  • Solvent Type and Polarity: The nature of the solvent can significantly impact stability. In protic solvents like water or alcohols, DBA can undergo hydrolysis or solvolysis.

  • pH: In aqueous solutions, the pH is critical. As a strong acid (pKa ≈ 1.48), DBA will exist as the dibromoacetate anion at physiological pH.[1] The rate of degradation can be pH-dependent.

  • Temperature: Higher temperatures generally accelerate the rate of degradation for most chemical compounds, including DBA.

  • Light: Photodegradation can be a concern for many organic molecules. It is advisable to store DBA solutions, especially for long-term use, protected from light.

  • Presence of Nucleophiles: Strong nucleophiles can displace the bromide atoms, leading to degradation. In biological systems, for example, glutathione displaces a halide to initiate metabolism.[2][3]

Q2: How stable is DBA in aqueous solutions?

DBA is known to be unstable in aqueous solutions over extended periods without a preservative or quenching agent. Studies on drinking water samples show that the formation and degradation of haloacetic acids can continue after sample collection unless a quenching agent (like ammonium chloride) is added.[4] For analytical purposes, it is recommended to keep aqueous stock solutions refrigerated and to prepare fresh working solutions. Losses of DBA have been observed in final extracts for analysis after just a few days.[5]

Q3: Is there quantitative data on DBA stability in common organic solvents (e.g., Acetonitrile, Methanol, DMSO)?

While DBA is soluble in solvents like methanol, comprehensive public data on its degradation kinetics (half-life, rate constants) in common organic laboratory solvents is limited. Methanol, being a nucleophile, could potentially form methyl dibromoacetate over time, especially if heated. Due to the lack of readily available data, it is crucial for researchers to perform their own stability assessments in the specific solvent matrix used for their experiments.

Q4: What are the potential degradation products of DBA?

In biological systems, DBA is primarily metabolized to glyoxylate. In abiotic (non-biological) conditions, potential degradation pathways include:

  • Hydrolysis (in water): Nucleophilic substitution of bromide by hydroxide can occur, potentially leading to bromoglyoxylic acid and eventually glyoxylic acid.

  • Solvolysis (in alcohols): Reaction with an alcohol (e.g., methanol) could lead to the formation of the corresponding ester (e.g., methyl dibromoacetate).

Troubleshooting Guide

Issue: I am observing low or inconsistent analytical results for my DBA standard.

This is a common problem that can often be traced back to the stability of the stock or working solutions. Use the following flowchart and table to diagnose and resolve the issue.

G start Low or Inconsistent DBA Signal check_prep Review Solution Preparation & Age start->check_prep is_fresh Is the solution freshly prepared? check_prep->is_fresh prep_new Prepare Fresh Stock & Working Solutions is_fresh->prep_new No check_storage Evaluate Storage Conditions is_fresh->check_storage Yes end_node Problem Resolved prep_new->end_node storage_cond Stored at 2-8°C? Protected from light? check_storage->storage_cond correct_storage Store new solutions in amber vials at 2-8°C. Re-analyze. storage_cond->correct_storage No check_solvent Assess Solvent Compatibility storage_cond->check_solvent Yes correct_storage->end_node solvent_type Is solvent aqueous or alcoholic (e.g., MeOH)? check_solvent->solvent_type consider_aprotic Consider using an aprotic solvent (e.g., Acetonitrile) for stock solutions. solvent_type->consider_aprotic Yes solvent_type->end_node No (e.g., ACN) consider_aprotic->prep_new

Caption: Troubleshooting logic for inconsistent DBA analytical results.

Potential Cause Recommended Solution
Solution Degradation Prepare fresh stock solutions in a high-purity solvent. Aliquot and store at 2-8°C in amber vials. Prepare working dilutions daily.
Solvent Reactivity If using an alcohol-based solvent like methanol for stock solutions, consider potential esterification. For long-term storage, an aprotic solvent like acetonitrile may be preferable.
Contamination Use only high-purity, HPLC or LC-MS grade solvents to avoid impurities that could catalyze degradation.
Improper Storage Always store solutions protected from light and refrigerated to minimize both photodegradation and thermal degradation.
pH Effects (Aqueous) If using buffered aqueous solutions, ensure the pH is controlled. Be aware that stability can vary with pH.

Experimental Protocol: Assessing DBA Stability in a Novel Solvent Mixture

This protocol provides a general framework for conducting a forced degradation study to determine the stability of this compound in your specific experimental solvent.

Objective: To quantify the degradation of DBA over time under controlled conditions (e.g., temperature, light) in a specific solvent mixture.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL DBA Stock in Solvent prep_samples Dilute to Final Conc. (e.g., 10 µg/mL) prep_stock->prep_samples t0 T=0 (Immediate Analysis) prep_samples->t0 stress Incubate under Stress Conditions (e.g., 40°C, RT, UV light) t0->stress sampling Sample at Timepoints (e.g., 2, 4, 8, 24, 48 hrs) stress->sampling analysis Analyze all samples by validated stability-indicating method (e.g., HPLC-UV, LC-MS) sampling->analysis plot Plot % DBA Remaining vs. Time analysis->plot kinetics Calculate Degradation Rate & Half-Life (t½) plot->kinetics

Caption: Experimental workflow for a DBA forced degradation study.

Methodology
  • Materials:

    • This compound (high purity)

    • Solvent of interest (e.g., Acetonitrile:Water 50:50, Methanol, DMSO)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Amber HPLC vials

    • Validated HPLC-UV or LC-MS method capable of separating DBA from potential degradants.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve DBA in the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).

    • Store this stock solution in an amber container at 2-8°C.

  • Forced Degradation Study:

    • Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 10 µg/mL) in several amber HPLC vials.

    • Time Zero (T=0): Immediately analyze one of the vials to establish the initial concentration.

    • Incubation: Place the remaining vials under the desired stress condition(s):

      • Thermal: Incubate at a set temperature (e.g., 40°C or room temperature).

      • Photolytic: Expose to a controlled light source (e.g., UV lamp), including a control sample wrapped in foil to isolate light effects.

    • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from the stress condition and analyze it immediately or store it at -20°C to halt further degradation until analysis.

  • Analysis:

    • Analyze all samples from all time points in a single analytical run to minimize variability.

    • Use a stability-indicating method that can resolve the parent DBA peak from any new peaks that appear, which may be degradation products.

  • Data Evaluation:

    • Calculate the percentage of DBA remaining at each time point relative to the T=0 sample.

    • Plot % DBA Remaining versus Time.

    • If degradation follows first-order kinetics, a plot of ln(% Remaining) vs. Time will be linear. The slope of this line is the negative of the rate constant (k). The half-life (t½) can be calculated as 0.693 / k.

Data Presentation Example

The results of your stability study should be summarized in a clear, tabular format.

Table 1: Stability of this compound (10 µg/mL) at 40°C

Time (Hours)Solvent A (ACN:H₂O, 1:1) % RemainingSolvent B (Methanol) % Remaining
0100.0100.0
299.598.1
498.996.5
897.292.8
2492.180.4
4885.365.7

Note: Data is illustrative and does not represent actual experimental results.

References

identifying and minimizing Dibromoacetic acid degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibromoacetic acid (DBA). This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and minimize DBA degradation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBA) and why is its degradation a concern?

This compound is a haloacetic acid that is often formed as a byproduct of water disinfection processes when chlorine or other disinfectants are used.[1] In a laboratory setting, its degradation can be a significant concern as it can lead to inaccurate experimental results, particularly in toxicological and pharmaceutical studies. The breakdown of DBA can alter its concentration in stock solutions and experimental samples, leading to variability and unreliable data.

Q2: What are the primary degradation pathways for DBA?

The main degradation pathway for DBA in aqueous solutions is hydrolysis.[2] This reaction involves the breaking of a carbon-bromine bond, leading to the formation of glyoxylate and bromide ions. The rate of hydrolysis is significantly influenced by factors such as pH and temperature.

Q3: What are the main degradation products of DBA?

The primary degradation product of DBA through hydrolysis is glyoxylate.[3] Depending on the experimental conditions, glyoxylate can be further metabolized or degraded into other compounds such as glycolate, oxalate, glycine, and carbon dioxide.[3]

Q4: How can I minimize the degradation of my DBA stock solutions and samples?

To minimize DBA degradation, it is recommended to:

  • Control pH: Store stock solutions and samples in a buffered solution at a slightly acidic pH (e.g., pH 5) to slow down the rate of hydrolysis.[4]

  • Control Temperature: Store solutions at low temperatures (e.g., 4°C) to reduce the rate of degradation. For long-term storage, freezing at -18°C may be considered, although the stability of DBA under these conditions should be verified for your specific application.

  • Protect from Light: While hydrolysis is the primary degradation pathway, it is good practice to store solutions in amber vials or otherwise protect them from light to prevent any potential photochemical reactions.

  • Use High-Purity Solvents: Prepare solutions using high-purity, organic-free water to avoid reactions with contaminants.

  • Quenching: For samples collected from environments where DBA formation might be ongoing (e.g., chlorinated water), quenching with a reagent like ammonium chloride is necessary to stop the formation of additional DBA.

Troubleshooting Guides

Guide 1: Inconsistent Results in DBA Quantification

Problem: You are observing high variability in the concentration of DBA in your replicate samples or between different experiments.

Possible Cause Troubleshooting Step
DBA Degradation in Samples Verify that samples are being properly quenched (if applicable) and stored at the correct pH and temperature immediately after collection. Analyze samples as quickly as possible after preparation.
Inconsistent Sample Preparation Ensure that all sample preparation steps, including extraction and derivatization, are performed consistently for all samples. Use calibrated pipettes and consistent timing for each step.
Instrumental Drift Run calibration standards at the beginning and end of your analytical run to check for instrumental drift. If drift is observed, re-calibrate the instrument.
Contamination Analyze a method blank with each batch of samples to check for contamination from glassware, reagents, or the instrument itself. Ensure all glassware is scrupulously clean.
Guide 2: Issues with GC-ECD Analysis of DBA

Problem: You are encountering issues such as peak tailing, ghost peaks, or poor sensitivity during the Gas Chromatography-Electron Capture Detector (GC-ECD) analysis of DBA methyl esters.

Possible Cause Troubleshooting Step
Peak Tailing Active Sites in the System: Deactivate the GC inlet liner and the first few centimeters of the analytical column. If the problem persists, consider using a more inert column. Improper Column Installation: Ensure the column is cut squarely and installed at the correct depth in the injector and detector.
Ghost Peaks Carryover: Inject a solvent blank after a high-concentration sample to check for carryover. If ghost peaks are present, clean the syringe and injector port. Contaminated Carrier Gas or Gas Lines: Use high-purity carrier gas and ensure gas lines are clean.
Poor Sensitivity Detector Contamination: The ECD is sensitive to contamination. Bake out the detector according to the manufacturer's instructions. Incomplete Derivatization: Optimize the methylation reaction conditions (temperature, time, reagent concentration) to ensure complete conversion of DBA to its methyl ester.
Split Peaks Improper Injection Technique: Ensure a fast and smooth injection. Sample Overload: Dilute the sample or reduce the injection volume.

Data Presentation

Table 1: Influence of pH and Temperature on this compound (DBA) Stability

Temperature (°C)pHHalf-life (t1/2)Rate of DegradationReference
15Neutral~12 years (extrapolated)Very Slow
AmbientAcidic (e.g., pH 5)Longer than at neutral or basic pHSlower
AmbientNeutral (e.g., pH 7)-ModerateGeneral Trend
AmbientBasic (e.g., pH > 7)Shorter than at neutral or acidic pHFasterGeneral Trend
Higher TemperaturesAnyDecreases with increasing temperatureIncreasesGeneral Trend

Note: The half-life is the time required for the concentration of DBA to decrease by half. The data presented are illustrative of the general trends. For precise experimental control, it is recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Studying the Degradation of this compound in Aqueous Solution

This protocol outlines a general procedure to study the degradation kinetics of DBA under specific pH and temperature conditions.

1. Materials:

  • This compound (high purity standard)

  • Buffered solutions at desired pH values (e.g., pH 5, 7, 9) prepared with high-purity water

  • Temperature-controlled incubator or water bath

  • Amber glass vials with PTFE-lined caps

  • Reagents for quenching (if necessary, e.g., ammonium chloride)

  • Reagents for extraction and derivatization (as per EPA Method 552.3, e.g., methyl tert-butyl ether (MTBE), acidic methanol)

  • Gas chromatograph with an electron capture detector (GC-ECD)

2. Procedure:

  • Preparation of DBA Stock Solution: Prepare a concentrated stock solution of DBA in a suitable solvent (e.g., methanol).

  • Preparation of Experimental Samples: Spike the buffered solutions with the DBA stock solution to achieve the desired initial concentration. Prepare multiple vials for each pH and temperature condition to be tested.

  • Incubation: Place the vials in the temperature-controlled environment.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, etc.), remove one vial from each condition.

  • Sample Quenching and Preservation: If necessary, quench any ongoing reaction. Immediately preserve the sample by acidifying to pH < 0.5 with concentrated sulfuric acid and storing at 4°C until analysis.

  • Sample Extraction and Derivatization (based on EPA Method 552.3):

    • To a 40 mL sample, add an internal standard and extract with 4 mL of MTBE.

    • Convert the extracted DBA to its methyl ester by adding acidic methanol and heating at 50°C for 2 hours.

    • Separate the MTBE layer containing the methylated DBA.

    • Neutralize the extract with a saturated sodium bicarbonate solution.

  • GC-ECD Analysis: Analyze the extract using a GC-ECD system to quantify the concentration of the DBA methyl ester.

  • Data Analysis: Plot the concentration of DBA versus time for each condition. Determine the degradation rate constant and half-life from the data.

Visualizations

DBA_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation DBA_Stock DBA Stock Solution Spiking Spike Buffer with DBA DBA_Stock->Spiking Buffered_Solution Buffered Solution (Specific pH) Buffered_Solution->Spiking Incubation Incubate at Specific Temperature Spiking->Incubation Time_Sampling Sample at Time Points Incubation->Time_Sampling Quench_Preserve Quench & Preserve Time_Sampling->Quench_Preserve Extraction Liquid-Liquid Extraction Quench_Preserve->Extraction Derivatization Methylation Extraction->Derivatization GC_ECD GC-ECD Analysis Derivatization->GC_ECD Data_Analysis Degradation Kinetics Analysis GC_ECD->Data_Analysis Results Half-life & Rate Constant Data_Analysis->Results

Experimental workflow for studying DBA degradation.

DBA_Metabolism_Pathway cluster_downstream Downstream Metabolites DBA This compound (DBA) GST_zeta Glutathione S-transferase zeta (GST-zeta) (inhibited by DBA) DBA->GST_zeta Metabolized by Glyoxylate Glyoxylate GST_zeta->Glyoxylate Produces Glycine Glycine Glyoxylate->Glycine Transamination Oxalate Oxalate Glyoxylate->Oxalate Oxidation CO2 Carbon Dioxide Glyoxylate->CO2 Decarboxylation

Metabolic pathway of this compound (DBA).

DBA_Toxicity_Pathway cluster_stress Oxidative Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis DBA This compound (DBA) ROS Increased Reactive Oxygen Species (ROS) DBA->ROS GSH Decreased Glutathione (GSH) DBA->GSH TLR4 TLR4 Signaling Pathway Activation DBA->TLR4 MAPK MAPK Pathway Activation (p38, JNK, ERK) DBA->MAPK DNA_Damage Oxidative DNA Damage ROS->DNA_Damage NFkB NF-κB Activation TLR4->NFkB Cytokines Increased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Caspase3 Caspase-3 Activation MAPK->Caspase3 Cell_Apoptosis T-cell Apoptosis Caspase3->Cell_Apoptosis

Signaling pathways affected by this compound.

References

Technical Support Center: Dibromoacetic Acid (DBA) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Dibromoacetic acid (DBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of DBA by Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound (DBA)?

A1: The two most prevalent methods for the quantification of DBA, particularly in drinking water, are:

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This method requires a derivatization step to convert the polar DBA into a more volatile ester, typically a methyl ester, before injection into the GC system.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method can directly analyze DBA in aqueous samples without derivatization, offering high sensitivity and selectivity.[1][3][4] Ion chromatography coupled with mass spectrometry is also utilized.

Q2: What is a "matrix effect" and how does it interfere with DBA quantification in LC-MS/MS?

A2: A matrix effect is the alteration of the ionization efficiency of an analyte, such as DBA, by co-eluting compounds from the sample matrix (e.g., salts, proteins, humic acids). This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. The complexity of the sample matrix, for instance in surface water or biological fluids, can significantly impact the analysis.

Q3: Why is derivatization necessary for GC analysis of DBA and what are the potential interferences associated with it?

A3: DBA is a polar, non-volatile carboxylic acid. Derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. The most common method is esterification to form methyl esters. Potential interferences include:

  • Incomplete derivatization: If the reaction does not go to completion, the quantification of DBA will be inaccurate.

  • Byproducts: The derivatization reaction can sometimes produce byproducts that may co-elute with the target analyte or other components. For instance, the methylation of tribromoacetic acid can result in the formation of bromoform.

  • Reagent Contamination: The derivatization reagents themselves can be a source of contamination.

  • Acidic Byproducts: Some derivatization reagents produce acidic byproducts that must be removed before GC analysis to prevent damage to the column.

Q4: What are common sources of contamination in DBA analysis?

A4: Contamination can arise from various sources, leading to inaccurate results. These include:

  • Glassware: Improperly cleaned glassware can introduce contaminants.

  • Reagents and Solvents: The purity of reagents and solvents, such as methyl tert-butyl ether (MTBE) and sodium sulfate, is crucial. Some lots of tert-amyl methyl ether (TAME) have been found to contain interferants.

  • Sample Carryover: High-concentration samples can contaminate the injection port and syringe, affecting subsequent low-concentration samples.

  • Plastics: Phthalate esters from plastic materials can interfere with electron capture detection.

Troubleshooting Guides

GC-ECD Analysis (Based on EPA Method 552.3)
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column; Column contamination; Improper column installation.1. Replace the injector liner with a deactivated one. 2. Condition the column at a high temperature. 3. Trim the first few centimeters of the column. 4. Reinstall the column according to the manufacturer's instructions.
Inconsistent Retention Times Leak in the system; Inconsistent oven temperature; Column degradation.1. Perform a leak check of the GC system. 2. Verify the oven temperature program. 3. Replace the column if it is old or has been subjected to harsh conditions.
Extraneous Peaks in Blanks Contaminated reagents (sodium sulfate, sulfuric acid, MTBE); Contaminated glassware; Septum bleed.1. Bake sodium sulfate at 400°C for 4 hours. 2. Use high-purity reagents and solvents. 3. Thoroughly clean all glassware with solvent rinses. 4. Replace the injector septum.
Low Recovery of DBA Incomplete derivatization; Degradation of DBA or its methyl ester; Matrix interference.1. Ensure the derivatization reaction time and temperature are optimal. 2. Check the pH of the sample before extraction. 3. Use a matrix-matched calibration curve or the standard addition method. 4. Evaluate the need for sample cleanup (e.g., solid-phase extraction).
Co-elution with Other Compounds Insufficient chromatographic separation.1. Optimize the GC temperature program (e.g., slower ramp rate). 2. Use a confirmation column with a different stationary phase for verification. For example, bromochloroacetic acid methyl ester is known to co-elute with an interferent on some columns. 3. Consider using GC-MS for positive identification of co-eluting peaks.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement Co-eluting matrix components (e.g., humic acids, inorganic ions).1. Improve chromatographic separation to resolve DBA from interfering compounds. 2. Implement sample cleanup procedures such as solid-phase extraction (SPE). 3. Use an isotopically labeled internal standard for DBA to compensate for matrix effects. 4. Dilute the sample to reduce the concentration of matrix components. 5. Use a matrix-matched calibration curve.
Poor Peak Shape Matrix effects altering peak shape; Column degradation; Inappropriate mobile phase.1. Evaluate different sample cleanup strategies. 2. Replace the LC column. 3. Ensure the mobile phase pH is appropriate for DBA analysis.
Low Sensitivity Ion suppression; Suboptimal MS/MS parameters.1. Address ion suppression using the steps mentioned above. 2. Optimize MS/MS parameters (e.g., collision energy, declustering potential) by infusing a DBA standard.
Inconsistent Results Variable matrix effects between samples; Inconsistent sample preparation.1. The use of an appropriate internal standard is highly recommended. 2. Ensure consistent and reproducible sample preparation for all samples and standards.

Quantitative Data Summary

The following tables summarize recovery data for haloacetic acids (including DBA) in different water matrices, which illustrates the impact of matrix interferences.

Table 1: Recovery of Haloacetic Acids in Spiked Water Samples by HPLC-ICPMS/MS

AnalyteSpiked Level (µg/L)Tap Water Recovery (%)River Water Recovery (%)Groundwater Recovery (%)
DBAA 1099101102
259899100
100101101101
500102102102

Data adapted from a study by K. Hezinova et al. (2020).

Table 2: Recovery of Haloacetic Acids in Spiked Mineral Water by LC-MS/MS

AnalyteSpiked Level (µg/L)Average Recovery (%)% RSD
DBAA 21015.2
4993.9
301002.1

Data from a study demonstrating a direct injection LC-MS/MS method.

Experimental Protocols

Key Experiment 1: Quantification of DBA in Drinking Water by GC-ECD (Based on EPA Method 552.3)

This protocol outlines the key steps for the analysis of DBA in drinking water.

  • Sample Preparation:

    • Collect a 40 mL water sample in a glass vial.

    • Preserve the sample by adjusting the pH to <0.5 with sulfuric acid.

    • Add an internal standard (e.g., 1,2,3-trichloropropane) to the sample.

    • Extract the sample with 4 mL of methyl tert-butyl ether (MTBE) by vigorous shaking.

  • Derivatization:

    • Transfer the MTBE extract to a clean vial.

    • Add acidic methanol to the extract.

    • Heat the vial at 50°C for 2 hours to convert DBA to its methyl ester.

    • Add a concentrated sodium sulfate solution to separate the MTBE layer from the acidic methanol.

    • Neutralize the extract by back-extraction with a saturated sodium bicarbonate solution.

  • GC-ECD Analysis:

    • Inject an aliquot of the final MTBE extract into the GC-ECD.

    • Use a capillary column suitable for haloacetic acid analysis (e.g., DB-1701).

    • Employ a temperature program that provides good resolution of the target analytes.

    • Quantify the DBA methyl ester based on the calibration curve prepared from standards that have undergone the same extraction and derivatization procedure.

Key Experiment 2: Direct Quantification of DBA in Drinking Water by LC-MS/MS

This protocol describes a direct injection method for DBA analysis.

  • Sample Preparation:

    • Collect water samples in amber glass vials.

    • Preserve samples with a quenching agent like ammonium chloride if residual chlorine is present.

    • Store samples at 4°C until analysis.

    • Prior to analysis, filter an aliquot of the sample through a 0.2 µm filter.

    • Add an isotopically labeled internal standard (e.g., Chloroacetic acid-2-13C) to the filtered sample.

  • LC-MS/MS Analysis:

    • Inject the prepared sample directly into the LC-MS/MS system.

    • Use a reversed-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of acid (e.g., formic acid).

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Monitor for the specific precursor-to-product ion transitions for both DBA and the internal standard using Multiple Reaction Monitoring (MRM).

    • Quantify DBA based on the ratio of its peak area to that of the internal standard against a calibration curve.

Visualizations

GC_ECD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample 40 mL Water Sample Acidify Acidify to pH < 0.5 Sample->Acidify Add_IS Add Internal Standard Acidify->Add_IS Extract Extract with MTBE Add_IS->Extract Derivatize Add Acidic Methanol & Heat (50°C, 2h) Extract->Derivatize Neutralize Neutralize with NaHCO3 Derivatize->Neutralize GC_Inject Inject into GC-ECD Neutralize->GC_Inject Separate Chromatographic Separation GC_Inject->Separate Detect Electron Capture Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for DBA quantification by GC-ECD.

LCMS_Troubleshooting Start Inaccurate DBA Quantification (LC-MS/MS) Check_IS Is an appropriate internal standard used? Start->Check_IS Implement_IS Implement Isotopically Labeled IS Check_IS->Implement_IS No Check_Matrix Suspect Matrix Effects? Check_IS->Check_Matrix Yes End Accurate Quantification Implement_IS->End Improve_Chroma Improve Chromatographic Separation Check_Matrix->Improve_Chroma Yes Check_Matrix->End No Sample_Cleanup Implement Sample Cleanup (e.g., SPE) Improve_Chroma->Sample_Cleanup Dilute_Sample Dilute Sample Sample_Cleanup->Dilute_Sample Dilute_Sample->End

Caption: Troubleshooting logic for LC-MS/MS matrix effects.

References

selection of internal standards for Dibromoacetic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of internal standards for the analysis of Dibromoacetic acid (DBA).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard (IS) in this compound (DBA) analysis?

An internal standard is a known amount of a compound added to samples, calibration standards, and quality control samples.[1][2] Its primary purpose is to improve the accuracy and precision of quantitative analysis by correcting for variations that can occur during sample preparation, injection, and analysis.[1][2][3] The analysis relies on the ratio of the analyte's response to the internal standard's response, which helps to mitigate the effects of sample loss, injection volume variations, and matrix effects that can cause signal suppression or enhancement.

Q2: What are the key characteristics of a good internal standard for DBA analysis?

An ideal internal standard for DBA analysis should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to this compound to ensure it behaves similarly during sample preparation and analysis.

  • Purity and Stability: The internal standard must be of high purity and stable in the sample matrix and solvent.

  • Non-Interference: It should not be naturally present in the sample matrix and must be chromatographically resolved from DBA and other sample components, unless a mass spectrometry detector is used that can differentiate them.

  • Similar Response Factor and Retention Time: For chromatographic methods, the internal standard should have a retention time close to that of DBA and a comparable response factor to the detector.

Q3: Which internal standards are recommended for DBA analysis by Gas Chromatography (GC)?

For GC analysis, particularly with an Electron Capture Detector (GC-ECD), which is a common method for haloacetic acids, a surrogate standard like 1,2-dibromopropane can be used for the broader analysis of disinfection by-products that include DBA. Since GC methods for haloacetic acids often require a derivatization step to make them more volatile (e.g., methylation), the internal standard should also be amenable to this process.

Q4: What are the best internal standards for DBA analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)?

LC-MS/MS is a highly specific and sensitive method for DBA analysis. The most suitable internal standards are isotopically labeled analogs of haloacetic acids because their chemical and physical properties are nearly identical to the analyte, but they can be distinguished by their mass-to-charge ratio. Commonly used internal standards for the analysis of a suite of haloacetic acids, including DBA, are:

  • Dichloroacetic acid-2-¹³C

  • Monobromoacetic acid-1-¹³C

  • Trichloroacetic acid-2-¹³C

  • Chloroacetic acid-2-¹³C

A non-isotopically labeled option that has been successfully used is 2,3-dibromopropionic acid (2,3-DBPA) .

Troubleshooting Guide

Problem 1: Poor reproducibility of the internal standard peak area across injections.

  • Possible Cause: Inconsistent injection volume or issues with the autosampler.

  • Solution:

    • Ensure the autosampler syringe is clean and functioning correctly.

    • Check for air bubbles in the syringe.

    • Verify that the injection volume is appropriate for the liner and column capacity.

    • If performing manual injections, ensure a consistent and rapid injection technique.

Problem 2: The internal standard response is significantly different in samples compared to calibration standards.

  • Possible Cause: Matrix effects, where components in the sample matrix either enhance or suppress the ionization of the internal standard.

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

    • Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.

    • Sample Cleanup: Employ a sample preparation technique like solid-phase extraction (SPE) to remove interfering compounds before analysis.

    • Isotopically Labeled Standard: If not already in use, switch to an isotopically labeled internal standard, as it will be affected by the matrix in the same way as the analyte, providing better correction.

Problem 3: The internal standard peak is co-eluting with an interfering peak from the sample matrix.

  • Possible Cause: Insufficient chromatographic resolution.

  • Solution:

    • Modify Chromatographic Conditions: Adjust the temperature gradient (for GC) or the mobile phase composition and gradient (for LC) to improve separation.

    • Change Column: Use a column with a different stationary phase that provides better selectivity for the internal standard and the interfering compound.

    • Use Mass Spectrometry: If using a non-MS detector, switching to a mass spectrometer will allow for differentiation based on the mass-to-charge ratio, even if the peaks co-elute.

Problem 4: Samples have DBA concentrations above the highest calibration standard.

  • Possible Cause: Unexpectedly high levels of DBA in the sample.

  • Solution:

    • Pre-dilution: Dilute the sample with a blank matrix before adding the internal standard. This will bring the analyte concentration into the calibration range while maintaining the analyte-to-IS ratio.

    • Post-extraction Dilution: If the high concentration is discovered after sample preparation, the final extract can be diluted. However, this must be validated to ensure it does not affect the accuracy of the results.

Data Summary of Recommended Internal Standards

Analytical MethodInternal StandardTypical ConcentrationRationale for Selection
GC-ECD 1,2-dibromopropane50 µg/LUsed as a surrogate standard in methods for analyzing multiple disinfection by-products.
LC-MS/MS Isotopically Labeled Haloacetic Acids (e.g., Dichloroacetic acid-2-¹³C, Monobromoacetic acid-1-¹³C)5 - 20 µg/LCo-elutes with the corresponding non-labeled analyte and experiences identical matrix effects, providing the most accurate correction.
LC-MS/MS 2,3-dibromopropionic acid (2,3-DBPA)10 µg/LStructurally similar to DBA and other brominated haloacetic acids, providing good correction for variations.

Experimental Protocols

Protocol 1: DBA Analysis by GC-ECD with Internal Standard

This protocol is a generalized procedure based on common methods for haloacetic acid analysis.

  • Sample Preservation: Upon collection, quench any residual chlorine by adding ammonium chloride. Store samples at 4°C in the dark.

  • Internal Standard Spiking: To a 40 mL sample, add a known amount of the internal standard solution.

  • Acidification and Extraction: Adjust the sample pH to <0.5 with sulfuric acid. Add 2 mL of methyl tert-butyl ether (MTBE) and shake vigorously to extract the haloacetic acids.

  • Derivatization (Methylation): Separate the MTBE layer. Add acidic methanol and heat gently to convert the haloacetic acids to their methyl esters.

  • Concentration: Perform a second extraction with dilute sodium hydroxide to concentrate the methylated analytes in the organic phase.

  • GC-ECD Analysis: Inject an aliquot of the final extract into the GC-ECD system.

  • Quantification: Calculate the ratio of the peak area of methyl dibromoacetate to the peak area of the internal standard. Determine the concentration using a calibration curve prepared with the same internal standard concentration.

Protocol 2: DBA Analysis by LC-MS/MS with Internal Standard

This protocol is based on established methods for the direct analysis of haloacetic acids in water.

  • Sample Preservation: Quench residual chlorine with ammonium chloride (e.g., 100 mg/L) at the time of collection. Store samples at 4°C, protected from light.

  • Sample Preparation: No extensive extraction is typically required. Samples may be filtered if they contain particulates.

  • Internal Standard Spiking: In an autosampler vial, combine the sample (or calibration standard) with the isotopically labeled internal standard solution to achieve a final concentration of approximately 5-10 µg/L.

  • LC-MS/MS Analysis: Inject the sample directly onto the LC-MS/MS system. Separation is typically achieved using a C18 reversed-phase column with a gradient of water and methanol containing a small amount of acid (e.g., formic acid). The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM).

  • Quantification: Monitor the specific precursor-to-product ion transitions for both DBA and the internal standard. Calculate the peak area ratio and determine the concentration from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Sample Collection & Preservation spike 2. Spike with Internal Standard sample->spike extract 3. Extraction & Derivatization (GC) or Direct Injection (LC) spike->extract chrom 4. Chromatographic Separation extract->chrom detect 5. Detection (ECD or MS/MS) chrom->detect ratio 6. Calculate Peak Area Ratio detect->ratio quant 7. Quantify using Calibration Curve ratio->quant

Caption: Experimental workflow for this compound analysis with an internal standard.

IS_Selection_Logic start Start: Select Internal Standard for DBA Analysis method What is your analytical method? start->method gc_choice Use a structurally similar compound not present in the sample, e.g., 1,2-dibromopropane. method->gc_choice GC-ECD lcms_choice Is an isotopically labeled standard available? method->lcms_choice LC-MS/MS iso_yes Use an isotopically labeled HAA, e.g., Dichloroacetic acid-¹³C. lcms_choice->iso_yes Yes iso_no Use a structurally similar analog, e.g., 2,3-dibromopropionic acid. lcms_choice->iso_no No

Caption: Decision tree for selecting an internal standard for DBA analysis.

References

Technical Support Center: Dibromoacetic Acid (DBA) Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Dibromoacetic acid (DBA) for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the derivatization process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of DBA for GC analysis.

Problem Possible Causes Solutions
Low or No Product Peak Incomplete derivatization reaction.Optimize Reaction Conditions: Increase reaction time and/or temperature. For esterification with acidic methanol, heating at 50-70°C for 1-2 hours is a common starting point.[1][2] • Increase Reagent Concentration: A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[3] • Ensure Anhydrous Conditions: The presence of water can hinder the reaction and hydrolyze the derivative.[3][4] Dry the sample extract thoroughly before adding the derivatization reagent. The addition of anhydrous sodium sulfate can help remove residual moisture.
Degradation of the derivatizing reagent.Use Fresh Reagents: Derivatizing reagents, especially silylating agents and diazomethane, can be sensitive to moisture and degrade over time. Use fresh or properly stored reagents.
Sample Loss During Preparation.Minimize Evaporation Steps: If possible, minimize the number of solvent evaporation steps. If evaporation is necessary, use a gentle stream of nitrogen. • Proper pH Adjustment: Ensure the sample is properly acidified (pH < 0.5) before extraction to ensure the DBA is in its protonated form for efficient extraction into an organic solvent.
Peak Tailing in Chromatogram Interaction of underivatized DBA with the GC column.Improve Derivatization Efficiency: Refer to the solutions for "Low or No Product Peak." Incomplete derivatization is a primary cause of tailing for acidic compounds.
Active sites in the GC system (inlet liner, column).Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner. • Column Maintenance: Trim the first few centimeters of the column to remove active sites that can develop over time. • Use of a Guard Column: A guard column can help protect the analytical column from non-volatile residues.
Improper column installation.Correct Column Installation: Ensure the column is installed in the inlet and detector according to the manufacturer's instructions to avoid dead volume.
Mismatch between solvent and stationary phase polarity.Solvent Choice: Ensure the injection solvent is compatible with the stationary phase of the GC column.
Presence of Extraneous Peaks Byproducts from the derivatization reaction.Optimize Reagent Amount: Use the minimum amount of excess derivatizing reagent necessary for complete derivatization to minimize byproduct formation. • Reagent Blank: Prepare and analyze a reagent blank (all components except the sample) to identify peaks originating from the reagents themselves.
Contaminated reagents, solvents, or glassware.Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are of high purity. • Thoroughly Clean Glassware: All glassware should be meticulously cleaned and dried to prevent contamination.
Column bleed.Condition the Column: Properly condition the GC column according to the manufacturer's instructions. • Use a Low-Bleed Column: Consider using a GC column specifically designed for low bleed.
Poor Reproducibility Inconsistent derivatization conditions.Standardize the Protocol: Ensure that reaction times, temperatures, and reagent volumes are consistent across all samples and standards.
Presence of water.Consistent Drying: Employ a consistent and effective method for drying the sample extracts before derivatization.
Instability of the derivative.Analyze Samples Promptly: Analyze the derivatized samples as soon as possible. While methyl esters of haloacetic acids are generally stable, prolonged storage can lead to degradation. If storage is necessary, keep samples at a low temperature (e.g., -20°C) in a tightly sealed vial.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the derivatization of this compound for GC analysis.

Q1: Why is derivatization of this compound necessary for GC analysis?

This compound is a polar and non-volatile compound due to the presence of the carboxylic acid group. Direct injection of underivatized DBA into a GC system results in poor chromatographic performance, including broad, tailing peaks and low sensitivity. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester, making it suitable for GC analysis.

Q2: What are the most common derivatization methods for this compound?

The most common methods for derivatizing DBA and other haloacetic acids are:

  • Esterification with Acidic Methanol: This is a widely used method where DBA is converted to its methyl ester using methanol in the presence of an acid catalyst like sulfuric acid or boron trifluoride (BF3).

  • Esterification with Diazomethane: Diazomethane is a highly efficient methylating agent. However, it is also highly toxic and explosive, requiring special handling precautions.

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) esters of DBA. Silylation is a versatile technique but requires strictly anhydrous conditions as the reagents are moisture-sensitive.

Q3: How can I ensure my derivatization reaction goes to completion?

To ensure a complete reaction, consider the following:

  • Anhydrous Conditions: Moisture is a critical factor that can inhibit the reaction. Ensure your sample extract, solvents, and reagents are as dry as possible.

  • Reagent Excess: Use a sufficient molar excess of the derivatization reagent.

  • Optimized Conditions: Empirically determine the optimal reaction time and temperature for your specific sample matrix and concentration range.

  • Proper Mixing: Ensure thorough mixing of the sample and derivatization reagent.

Q4: What should I do if I suspect my derivatized samples are degrading?

If you suspect degradation of your DBA derivatives, you should:

  • Analyze the samples as quickly as possible after derivatization.

  • If immediate analysis is not possible, store the derivatized samples in a tightly sealed vial at low temperature (e.g., 4°C or -20°C) and in the dark.

  • Check the stability of your derivatives by analyzing a freshly prepared standard and comparing it to one that has been stored for a period.

Q5: Can I use a different alcohol for esterification instead of methanol?

Yes, other alcohols can be used for esterification, which will produce the corresponding alkyl esters (e.g., ethyl, propyl, or butyl esters). This can be useful for shifting the retention time of the derivative to avoid co-elution with interfering peaks. However, the reaction conditions may need to be re-optimized for different alcohols.

Quantitative Data Summary

The choice of derivatization agent can impact the efficiency and outcome of the analysis. Below is a summary of the characteristics of common derivatization methods for carboxylic acids, including DBA. Direct quantitative comparisons for DBA are limited in the literature; therefore, this table provides a general comparison based on known reactivity and properties.

Derivatization Method Reagent Typical Efficiency Advantages Disadvantages
Esterification (Methylation) Acidic Methanol (H₂SO₄ or BF₃ catalyst)Good to ExcellentReagents are relatively inexpensive and readily available. The resulting methyl esters are generally stable.Requires heating and removal of water for optimal results. The reaction can be slower than with diazomethane.
Diazomethane (CH₂N₂)ExcellentHighly reactive and efficient, often with quantitative yields at room temperature. Minimal side products.Highly toxic, carcinogenic, and potentially explosive, requiring specialized handling and equipment.
Silylation BSTFA, MSTFAGood to ExcellentCan derivatize other functional groups simultaneously. Often results in good chromatographic peaks.Reagents are highly sensitive to moisture, requiring strictly anhydrous conditions. Derivatives can be less stable than esters.

Experimental Protocols

Protocol 1: Esterification of this compound with Acidic Methanol

This protocol is a common and robust method for the derivatization of DBA to its methyl ester.

Materials:

  • Sample extract containing DBA in a suitable solvent (e.g., methyl tert-butyl ether - MTBE)

  • 10% (v/v) Sulfuric Acid in Methanol: Carefully add 10 mL of concentrated sulfuric acid to 90 mL of methanol while cooling in an ice bath.

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC vials with caps

Procedure:

  • Sample Preparation: To the vial containing the dried sample residue (or a concentrated extract in a compatible solvent), add 1-2 mL of the 10% sulfuric acid in methanol solution.

  • Reaction: Tightly cap the vial and heat at 50°C for 2 hours in a heating block or water bath.

  • Neutralization and Extraction:

    • Allow the vial to cool to room temperature.

    • Add 5 mL of a saturated sodium sulfate solution and vortex for 30 seconds.

    • Allow the phases to separate. The MTBE layer will be the upper phase.

    • Carefully transfer the upper organic layer to a clean vial.

  • Washing: Add 1-2 mL of saturated sodium bicarbonate solution to the vial containing the organic extract to neutralize any remaining acid. Vortex gently and allow the layers to separate.

  • Drying: Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Derivatization of this compound with Diazomethane

Warning: Diazomethane is extremely toxic, carcinogenic, and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and appropriate personal protective equipment.

Materials:

  • Diazomethane precursor (e.g., Diazald®)

  • Diethyl ether (peroxide-free)

  • Potassium hydroxide (KOH) solution

  • Sample containing DBA dissolved in a small amount of methanol or diethyl ether

  • Specialized glassware for diazomethane generation

Procedure:

  • Diazomethane Generation: Generate diazomethane gas from a precursor using a commercially available diazomethane generation kit, following the manufacturer's instructions strictly. The generated diazomethane is typically dissolved in diethyl ether.

  • Derivatization:

    • Place the sample vial containing DBA in an ice bath.

    • Slowly add the ethereal solution of diazomethane dropwise to the sample vial until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to proceed for 10-15 minutes.

  • Quenching: Add a few drops of a weak acid (e.g., acetic acid) to quench any excess diazomethane. The disappearance of the yellow color indicates that the diazomethane has been consumed.

  • Solvent Removal (if necessary): If needed, the solvent can be carefully evaporated under a gentle stream of nitrogen.

  • Analysis: The derivatized sample is ready for GC analysis.

Visualizations

DBA_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample (containing DBA) acidify Acidify to pH < 0.5 start->acidify extract Liquid-Liquid Extraction (e.g., with MTBE) acidify->extract dry Dry Organic Extract (e.g., with Na2SO4) extract->dry add_reagent Add Derivatization Reagent (e.g., Acidic Methanol) dry->add_reagent react Heat and React (e.g., 50°C for 2h) add_reagent->react neutralize Neutralize and Wash react->neutralize dry_final Dry Final Extract neutralize->dry_final gc_analysis GC Analysis (e.g., GC-ECD or GC-MS) dry_final->gc_analysis data_proc Data Processing and Quantification gc_analysis->data_proc

Figure 1. General experimental workflow for the derivatization and analysis of this compound (DBA) by GC.

Troubleshooting_Logic cluster_deriv_check Derivatization Check cluster_gc_check GC System Check start Problem Encountered (e.g., Poor Peak Shape) check_reagents Reagents Fresh and Anhydrous? start->check_reagents Is derivatization complete? check_inlet Inlet Maintenance Performed? (Liner, Septum) start->check_inlet Is it a chromatographic issue? check_reagents->start No, fix reagents check_conditions Reaction Time/Temp Optimized? check_reagents->check_conditions Yes check_conditions->start No, optimize check_dryness Sample Extract Completely Dry? check_conditions->check_dryness Yes check_dryness->start solution Problem Resolved check_dryness->solution Yes check_inlet->start No, perform maintenance check_column Column Installed Correctly? Trimmed Recently? check_inlet->check_column Yes check_column->start No, re-install/trim check_blanks Analyzed Reagent Blank? check_column->check_blanks Yes check_blanks->start check_blanks->solution Yes

Figure 2. A logical relationship diagram for troubleshooting common issues in DBA derivatization for GC analysis.

References

Technical Support Center: Dibromoacetic Acid ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression in the analysis of Dibromoacetic acid (DBA) by Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide: Reducing Signal Suppression

Signal suppression in ESI-MS can significantly impact the accuracy and sensitivity of this compound quantification. This guide outlines common issues, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution Expected Improvement
Low or no DBA signal Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids) are competing with DBA for ionization.[1][2]1. Optimize Sample Preparation: Implement a sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][3][4] 2. Improve Chromatographic Separation: Modify the LC method to resolve DBA from the interfering compounds. Adjust the mobile phase composition, gradient profile, or consider a different stationary phase. 3. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components.Significant signal recovery, often greater than 80-90% depending on the matrix complexity.
Poor peak shape and reproducibility Ionization Instability: High concentrations of nonvolatile salts or certain mobile phase additives (e.g., trifluoroacetic acid) can lead to unstable spray and inconsistent ionization.1. Use Volatile Buffers: Replace nonvolatile buffers with volatile alternatives like ammonium formate or ammonium acetate. 2. Optimize Mobile Phase Additive: If an additive is necessary for chromatography, use the lowest effective concentration. Formic acid is often a better choice than trifluoroacetic acid for ESI. 3. Reduce Flow Rate: Lowering the ESI flow rate can lead to smaller, more stable droplets, improving ionization efficiency.Improved peak symmetry, consistent retention times, and lower relative standard deviations (%RSD) for replicate injections.
Inaccurate quantification Uncompensated Matrix Effects: The degree of ion suppression may vary between samples and standards, leading to inaccurate results.1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. 2. Employ Stable Isotope-Labeled Internal Standards: A stable isotope-labeled version of DBA is the ideal internal standard as it will co-elute and experience the same degree of ion suppression, allowing for accurate correction.Improved accuracy and precision of quantitative results, with recovery values closer to 100%.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression for this compound in ESI-MS?

A1: The primary cause of signal suppression for this compound (DBA) is the presence of co-eluting matrix components from the sample. These components can include salts, endogenous metabolites, proteins, and phospholipids. These molecules compete with DBA for the limited charge in the ESI droplet, reducing the number of DBA ions that reach the mass analyzer. Additionally, factors such as high concentrations of nonvolatile salts in the mobile phase, or the use of certain ion-pairing agents like trifluoroacetic acid, can also contribute to signal suppression by destabilizing the electrospray process.

Q2: How can I determine if my DBA signal is being suppressed?

A2: A common method to assess matrix effects is the post-column infusion experiment. In this experiment, a constant flow of a DBA standard solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of the DBA standard at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the signal intensity of a DBA standard in pure solvent versus the signal intensity of the same standard spiked into a blank sample extract. A lower signal in the sample extract confirms the presence of signal suppression.

Q3: What is the most effective way to eliminate signal suppression?

A3: A combination of effective sample preparation and optimized chromatographic separation is the most robust approach to minimize signal suppression. Sample preparation techniques like Solid-Phase Extraction (SPE) can effectively remove a significant portion of the interfering matrix components before LC-MS analysis. Subsequently, optimizing the chromatographic method to achieve baseline separation of DBA from any remaining matrix components will further reduce the risk of ion suppression.

Q4: Are there any instrumental parameters I can adjust to reduce signal suppression?

A4: Yes, several instrumental parameters can be optimized. Reducing the electrospray flow rate, often to the nano-flow regime (nL/min), can significantly decrease signal suppression. This is because lower flow rates generate smaller, more highly charged droplets that are more tolerant to nonvolatile components. Optimizing the ion source geometry and considering negative ionization mode, if applicable to your analyte, can also be beneficial.

Q5: When should I use a stable isotope-labeled internal standard for DBA analysis?

A5: A stable isotope-labeled internal standard (SIL-IS) is highly recommended for any quantitative analysis of DBA where high accuracy and precision are required, especially when dealing with complex matrices. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for reliable correction of the signal and providing more accurate quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of haloacetic acids, including this compound, from water samples. The specific sorbent and elution solvents may need to be optimized for your specific application.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) by passing 3 mL of acetonitrile followed by 3 mL of ultrapure water (acidified to pH 1.0 with sulfuric acid).

  • Sample Loading: Acidify the water sample (e.g., 250 mL) to pH 1.0 with sulfuric acid. Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, dry the cartridge under vacuum for 10 minutes to remove excess water.

  • Elution: Elute the trapped this compound from the cartridge with 2 mL of acetonitrile.

  • Analysis: The eluate can then be directly analyzed by LC-ESI-MS.

Protocol 2: Optimized LC Method for Haloacetic Acids

This method provides a starting point for the chromatographic separation of this compound and other haloacetic acids.

  • Column: YMC Triart-C18 (3.0 mm i.d. × 150 mm long, 3 µm particle size)

  • Mobile Phase: 22 mM oxalic acid in pure water (pH 1.8)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 50 µL

  • Detection: ESI-MS in negative ion mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-ESI-MS Analysis start Water Sample acidify Acidify to pH 1.0 start->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute with Acetonitrile spe->elute extract Clean Extract elute->extract lcms LC-ESI-MS/MS extract->lcms data Data Acquisition & Processing lcms->data results Quantitative Results data->results

Caption: Experimental workflow for DBA analysis.

troubleshooting_logic start Low DBA Signal Detected? check_matrix Assess Matrix Effects (Post-column infusion or Spike Recovery) start->check_matrix Yes end Accurate DBA Quantification start->end No matrix_present Matrix Effects Confirmed? check_matrix->matrix_present optimize_sample_prep Optimize Sample Prep (SPE, LLE) matrix_present->optimize_sample_prep Yes no_matrix Check Instrument Performance (Tuning, Calibration) matrix_present->no_matrix No optimize_lc Optimize Chromatography optimize_sample_prep->optimize_lc use_is Use Isotope-Labeled Internal Standard optimize_lc->use_is reanalyze Re-analyze Sample use_is->reanalyze reanalyze->end no_matrix->reanalyze

Caption: Troubleshooting logic for low DBA signal.

References

Technical Support Center: Method Development for Complex Matrices Containing Dibenz[a,h]anthracene (DBA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for complex matrices containing Dibenz[a,h]anthracene (DBA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of DBA in complex matrices.

Question: Why am I observing low recovery of DBA from my samples?

Answer: Low recovery of Dibenz[a,h]anthracene (DBA) can stem from several factors throughout the analytical workflow, from sample preparation to the final analysis. DBA is known for its strong adsorption to organic matter and its low solubility in water.[1]

Potential Causes and Solutions:

  • Inadequate Extraction: The extraction solvent and technique may not be efficient for the specific matrix.

    • Solution: For soil and sediment samples, consider using a robust extraction method like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with a non-polar solvent such as hexane or a mixture of acetone and hexane. For food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be effective.[2][3]

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical signal, leading to ion suppression in LC-MS/MS analysis.[4][5]

    • Solution: Incorporate a thorough clean-up step after extraction. Solid-phase extraction (SPE) with cartridges like Florisil or C18 can effectively remove interfering compounds. Diluting the sample extract can also mitigate matrix effects.

  • Adsorption to Labware: DBA can adsorb to glass and plastic surfaces, especially if the sample is in an aqueous solution.

    • Solution: Silanize glassware to reduce active sites for adsorption. Use polypropylene or amber glass vials for sample storage and analysis.

  • Degradation: DBA is susceptible to photodegradation.

    • Solution: Protect samples from light by using amber glassware and minimizing exposure to direct sunlight or fluorescent lighting.

Question: My chromatogram shows poor peak shape (e.g., tailing, broadening) for DBA. What could be the cause?

Answer: Poor peak shape for DBA in chromatographic analysis is often indicative of issues with the analytical column, mobile phase, or interactions within the instrument.

Potential Causes and Solutions:

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing.

    • Solution: Use a guard column to protect the analytical column. If the column is already contaminated, try flushing it with a strong solvent or following the manufacturer's regeneration procedure.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for eluting the highly non-polar DBA.

    • Solution (for HPLC): Ensure the mobile phase has sufficient organic solvent strength. For reversed-phase chromatography, a gradient elution with acetonitrile and water is commonly used.

  • Active Sites in the GC System: Active sites in the GC inlet liner or column can cause peak tailing for sensitive compounds like PAHs.

    • Solution (for GC): Use a deactivated inlet liner. Regularly condition the GC column according to the manufacturer's instructions.

Question: I am having difficulty separating DBA from its isomers, such as Indeno[1,2,3-cd]pyrene. How can I improve the resolution?

Answer: Co-elution of DBA with its isomers is a common challenge in PAH analysis. Achieving adequate separation requires optimization of the chromatographic conditions.

Potential Causes and Solutions:

  • Suboptimal Chromatographic Column: The column chemistry may not be suitable for separating these structurally similar compounds.

    • Solution (for HPLC): Utilize a column specifically designed for PAH analysis, such as a C18 column with a high carbon load and end-capping. The choice of column can significantly impact the resolution of critical pairs like dibenzo[a,l]pyrene and dibenz[a,h]anthracene.

    • Solution (for GC): A high-efficiency capillary column, such as a DB-5ms UI, can provide satisfactory resolution for critical PAH pairs.

  • Incorrect Gradient Profile (HPLC) or Temperature Program (GC): The elution or temperature ramp may be too fast to allow for proper separation.

    • Solution: Optimize the gradient profile (for HPLC) or the temperature program (for GC) by using a slower ramp rate in the region where the isomers elute.

Frequently Asked Questions (FAQs)

What are the most common analytical techniques for DBA analysis?

The most frequently used techniques for the analysis of Dibenz[a,h]anthracene are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also gaining popularity due to its high sensitivity and selectivity, especially for complex matrices.

How can I minimize matrix effects in my analysis?

Matrix effects, which are the alteration of analyte response due to co-eluting matrix components, are a significant challenge in the analysis of complex samples. To minimize these effects, you can:

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering substances.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.

  • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively correct for matrix effects.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.

What are typical sample preparation steps for soil and food matrices?

  • Soil: A common procedure for soil samples involves air-drying, grinding, and sieving the sample to ensure homogeneity. Extraction can then be performed using techniques like Soxhlet, PLE, or MAE with an appropriate solvent mixture (e.g., acetone/hexane). A cleanup step using SPE is often necessary before analysis.

  • Food: For fatty food matrices like oils and fish, a liquid-liquid extraction followed by SPE cleanup is common. The QuEChERS method is also widely used for a variety of food samples due to its simplicity and efficiency.

What are the key experimental parameters to optimize for HPLC-FLD analysis of DBA?

For HPLC-FLD analysis of DBA, the following parameters are crucial:

  • Excitation and Emission Wavelengths: DBA has specific fluorescence wavelengths that need to be optimized for maximum sensitivity. It is common to use a wavelength switching program to optimize the detection of multiple PAHs in a single run.

  • Mobile Phase Composition and Gradient: A binary gradient of water and a polar organic solvent like acetonitrile is typically used to separate PAHs on a C18 column.

  • Column Selection: A column specifically designed for PAH analysis will provide the best resolution of DBA from other PAHs.

What are the advantages of using GC-MS for DBA analysis?

GC-MS offers several advantages for DBA analysis:

  • High Resolution: Capillary GC columns can provide excellent separation of complex PAH mixtures.

  • Structural Information: The mass spectrometer provides valuable structural information that can be used for compound identification and confirmation.

  • Established Methods: There are many well-established and validated GC-MS methods for PAH analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of DBA and other PAHs in various matrices.

Table 1: Recovery and Precision Data for PAHs in Soil by HPLC-FLD

AnalyteFortification Level 1 (ng/g)Recovery (%)RSD (%)Fortification Level 2 (ng/g)Recovery (%)RSD (%)Fortification Level 3 (ng/g)Recovery (%)RSD (%)
Dibenz[a,h]anthracene1095.81.15096.21.010097.10.8
Benzo[a]pyrene1097.21.25098.10.910099.00.7
Indeno[1,2,3-cd]pyrene1094.51.55095.31.310096.41.1
Data adapted from a study on the analysis of PAHs in soil using a QuEChERS-based extraction and HPLC-FLD.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PAHs in Palm Oil by GC-MS/MS

AnalyteLOD (µg/kg)LOQ (µg/kg)
Dibenz[a,h]anthracene0.080.27
Benzo[a]pyrene0.070.24
Chrysene0.160.52
Data derived from a GC-MS/MS method for the analysis of PAHs in palm oil.

Experimental Protocols

Detailed Methodology: QuEChERS-based Extraction for DBA in Soil

This protocol is adapted from a validated method for the determination of PAHs in soil.

  • Sample Preparation:

    • Air-dry the soil sample at room temperature.

    • Grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 6 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA (primary secondary amine), and 150 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-FLD analysis.

Detailed Methodology: HPLC-FLD Analysis of DBA

This protocol is a general guideline for the HPLC-FLD analysis of DBA.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and fluorescence detector.

    • PAH-specific C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 60% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Fluorescence Detector Program:

    • Set up a time-based wavelength program to optimize the excitation and emission wavelengths for each PAH. For Dibenz[a,h]anthracene, typical wavelengths are Ex: 294 nm, Em: 398 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Complex Matrix (Soil, Food, etc.) homogenize Homogenization (Grinding, Blending) start->homogenize weigh Weighing homogenize->weigh extract Extraction (QuEChERS, SPE) weigh->extract cleanup Cleanup (dSPE, Filtration) extract->cleanup analysis Instrumental Analysis (HPLC-FLD, GC-MS) cleanup->analysis data Data Processing analysis->data troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low DBA Recovery cause1 Inadequate Extraction issue->cause1 cause2 Matrix Effects issue->cause2 cause3 Adsorption to Labware issue->cause3 sol1 Optimize Extraction Method (e.g., PLE, MAE, QuEChERS) cause1->sol1 sol2 Improve Cleanup (e.g., SPE) cause2->sol2 sol3 Use Matrix-Matched Standards or Isotope Dilution cause2->sol3 sol4 Silanize Glassware cause3->sol4

References

Technical Support Center: Ensuring Reproducibility in Dibromoacetic Acid (DBA) Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and accurate measurements of Dibromoacetic acid (DBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound (DBA)?

A1: The most common methods for DBA quantification are based on gas chromatography (GC) and liquid chromatography (LC).[1][2][3][4] Specifically, GC with an electron capture detector (GC-ECD) and LC coupled with tandem mass spectrometry (LC-MS/MS) are widely used.[1] Several U.S. Environmental Protection Agency (EPA) methods, such as 552.1, 552.2, and 552.3, utilize GC-ECD. More recent methods often employ LC-MS/MS for its high sensitivity and specificity, which can eliminate the need for derivatization.

Q2: Why is derivatization necessary for GC analysis of DBA?

A2: this compound is a polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography. Derivatization, typically through esterification to form a methyl ester, converts DBA into a more volatile and less polar compound that can be readily analyzed by GC. This process is a critical step in EPA methods like 552.2 and 552.3.

Q3: What are common challenges that affect the reproducibility of DBA measurements?

A3: Several factors can impact the reproducibility of DBA measurements, including:

  • Incomplete derivatization: In GC-based methods, the esterification reaction may not go to completion, leading to variable and lower than expected results.

  • Sample stability: DBA can degrade in samples. Proper sample preservation, such as refrigeration and the addition of a quenching agent like ammonium chloride to remove residual chlorine, is crucial.

  • Matrix effects: Components in the sample matrix (e.g., drinking water, plasma) can interfere with the analysis, causing signal suppression or enhancement in LC-MS/MS or co-eluting peaks in GC.

  • Calibration curve issues: Non-linearity in calibration curves can be a problem, potentially due to issues with standard preparation, derivatization efficiency across a range of concentrations, or detector saturation.

  • Analyte loss during sample preparation: DBA can be lost during liquid-liquid extraction or solid-phase extraction (SPE) steps if the procedure is not optimized.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.995) in GC-ECD Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Derivatization Ensure consistent reaction time, temperature, and reagent concentrations for all standards and samples. Prepare fresh derivatizing agent (e.g., acidic methanol).
Standard Degradation Prepare fresh calibration standards from a certified stock solution. Store stock solutions as recommended by the manufacturer.
Contamination Check for contamination in the solvent, glassware, or GC system. Run a solvent blank to identify any interfering peaks.
Detector Issues Ensure the ECD is clean and operating within its linear range. High concentration standards may cause detector saturation.
Issue 2: Low Recovery of DBA During Sample Preparation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction (LLE) Optimize the solvent-to-sample ratio and the number of extractions. Ensure proper mixing (vortexing) and phase separation. Check the pH of the aqueous sample before extraction; it should be acidic to ensure DBA is in its protonated form.
Inefficient Elution (SPE) Ensure the SPE cartridge is appropriate for haloacetic acids and is conditioned correctly. Optimize the elution solvent and volume. Some losses of DBA have been observed with certain SPE procedures.
Analyte Volatility During solvent evaporation steps, use a gentle stream of nitrogen and a controlled temperature to prevent loss of the derivatized analyte.
Sample pH Adjust the sample pH to <0.5 with a strong acid like sulfuric acid before extraction to ensure DBA is fully protonated.
Issue 3: Peak Tailing or Splitting in Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites in GC Inlet/Column Use a deactivated inlet liner and a column suitable for acidic compounds. Perform inlet maintenance, including replacing the liner and septum.
Column Contamination Bake out the GC column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.
Improper Injection Technique Optimize the injection volume and speed. Ensure the autosampler is functioning correctly.
Mobile Phase Issues (LC) In LC methods, ensure the mobile phase is properly prepared, degassed, and that the pH is appropriate for the analyte and column chemistry.

Quantitative Data Summary

Table 1: Method Detection Limits (MDL) and Practical Quantitation Levels (PQL) for this compound in Water

Method Technique MDL (µg/L) PQL (µg/L)
EPA 552.1GC-ECD0.09~1
EPA 552.2GC-ECD0.066~1
EPA 552.3GC-ECD0.021Not specified
Standard Method 6251BGC-ECD0.065~1
Ion Chromatography-MS/MSIC-MS/MS0.015Not specified
LC-MS/MS (Direct Injection)LC-MS/MS1Not specified

Table 2: Reported Recovery and Precision for DBA Analysis

Method Matrix Fortification Level Recovery (%) Relative Standard Deviation (RSD) (%)
LC-MS/MS (Direct Injection)Ultrapure Water1, 5, 50 µg/L99 - 124Not specified
GC-MS (DLLM)Ultrapure Water0.05 - 0.57 µg/LNot specified4.69 - 8.06 (Interday)
LC-MS/MSDrinking WaterNot specified85.2 - 107.7Not specified

Experimental Protocols

Protocol 1: GC-ECD Analysis of DBA in Drinking Water (Based on EPA Method 552.3 Principles)
  • Sample Preservation: Collect samples in amber glass bottles. Dechlorinate by adding ammonium chloride. Store at 4°C.

  • Sample Preparation (Micro Liquid-Liquid Extraction):

    • To a 40 mL sample vial, add 4 mL of a saturated sodium chloride solution and 2 mL of methyl tert-butyl ether (MTBE).

    • Add a surrogate standard.

    • Adjust the pH of the sample to <0.5 with concentrated sulfuric acid.

    • Shake vigorously for 2 minutes. Allow the phases to separate.

    • Transfer the upper MTBE layer to a clean vial. Repeat the extraction with a fresh portion of MTBE.

    • Combine the MTBE extracts.

  • Derivatization (Esterification):

    • Add 1 mL of acidic methanol (10% H₂SO₄ in methanol) to the combined extracts.

    • Heat the vial at 50°C for 2 hours to convert DBA to its methyl ester.

    • Cool the sample and add 4 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the methyl ester with hexane.

    • Concentrate the hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-ECD Analysis:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 40°C for 4 minutes, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 minutes.

    • Detector: Electron Capture Detector (ECD) at 300°C.

  • Quantification: Use a procedural standard calibration curve where the standards are subjected to the same extraction and derivatization procedure as the samples.

Protocol 2: LC-MS/MS Analysis of DBA in Drinking Water (Direct Aqueous Injection)
  • Sample Preservation: As in Protocol 1.

  • Sample Preparation:

    • Filter a 1 mL aliquot of the water sample through a 0.2 µm syringe filter directly into an autosampler vial.

    • Add an internal standard (e.g., deuterated DBA).

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate DBA from other haloacetic acids.

    • Mass Spectrometer: SCIEX 5500+ or equivalent, operated in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor for the specific precursor-to-product ion transition for DBA.

  • Quantification: Use a calibration curve prepared by spiking known concentrations of DBA into blank water.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Water Sample Collection & Preservation ph_adjust 2. pH Adjustment (<0.5) sample->ph_adjust extraction 3. Extraction (LLE or SPE) ph_adjust->extraction derivatization 4. Derivatization (for GC methods) extraction->derivatization GC Path lc_msms LC-MS/MS extraction->lc_msms LC Path (Direct Injection may skip steps) concentration 5. Concentration derivatization->concentration gc_ecd GC-ECD concentration->gc_ecd quantification 6. Quantification gc_ecd->quantification lc_msms->quantification report 7. Report Results quantification->report

Caption: General experimental workflow for this compound (DBA) analysis.

troubleshooting_workflow cluster_investigation Investigation Path start Low Analyte Recovery check_qc Review QC Samples (LCS, MS/MSD) start->check_qc qc_fail QC Samples Fail check_qc->qc_fail Fail qc_pass QC Samples Pass check_qc->qc_pass Pass check_extraction Verify Extraction pH qc_fail->check_extraction check_matrix Matrix Interference? qc_pass->check_matrix check_derivatization Check Derivatization Reagents & Conditions check_extraction->check_derivatization check_standards Analyze Control Standard check_derivatization->check_standards solution_process Re-prepare Samples & Recalibrate check_standards->solution_process matrix_yes Yes check_matrix->matrix_yes Yes matrix_no No check_matrix->matrix_no No solution_matrix Modify Sample Cleanup or Dilute Sample matrix_yes->solution_matrix matrix_no->solution_process

Caption: Troubleshooting decision tree for low analyte recovery in DBA analysis.

References

Validation & Comparative

A Comparative Analysis of Dibromoacetic Acid and Dichloroacetic Acid Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two prominent disinfection byproducts, Dibromoacetic acid (DBA) and Dichloroacetic acid (DCA). Both are haloacetic acids commonly found in drinking water as a result of chlorination, and their potential health risks are of significant concern. This document synthesizes experimental data on their acute toxicity, genotoxicity, carcinogenicity, and specific organ toxicities to assist researchers in understanding their relative potencies and mechanisms of action.

Quantitative Toxicity Data

The following tables summarize key quantitative data from various toxicological studies, offering a direct comparison of the potency of this compound and Dichloroacetic acid.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteLD50 (mg/kg)95% Confidence Interval (mg/kg)Reference
This compoundRatOral17371411–1952[1]
Dichloroacetic AcidRatOral2820-[2]
Dichloroacetic AcidMouseOral5520-[2]

Table 2: Comparative Genotoxicity and Cytotoxicity

AssayCell Line/OrganismEndpointResultReference
CHO/HGPRT Mutation AssayCHO-K1 CellsMutagenicityDBA > DCA[3]
Microplate-based Cytotoxicity TestCHO-K1 CellsCytotoxicityDBA > DCA[3]
SOS ChromotestEscherichia coli PQ 37DNA DamageDBA: Positive, DCA: Positive
Ames Fluctuation TestSalmonella typhimurium TA100MutagenicityDBA: Positive, DCA: Positive
In vitro Necrotic AlterationsHuman Peripheral Blood Mononuclear CellsNecrosisDBA showed the strongest effect
In vitro Apoptotic ChangesHuman Peripheral Blood Mononuclear CellsApoptosisDBA induced apoptosis at lower concentrations than those causing necrosis

Table 3: Carcinogenicity and Other Toxicities

Toxicity TypeSpeciesKey Findings for DBAKey Findings for DCAComparative NotesReference
Carcinogenicity Rat, MouseMulti-organ carcinogen (liver, lung, mesothelioma, leukemia)Hepatocarcinogen in rats and miceBoth are rodent carcinogens, with DBA affecting a broader range of organs in some studies.
Hepatotoxicity Rat, MouseInduces hepatomegaly, glycogen accumulation, and cytomegaly.Causes liver necrosis, increased liver weight, and glycogen accumulation.Both are hepatotoxic. One study in rats found DCA and BCA caused hepatic lesions at a dose where DBA did not.
Neurotoxicity RatInduces peripheral neurotoxicity, decreased grip strength, and gait abnormalities.Induces similar peripheral neurotoxicity to DBA.Both compounds exhibit comparable neurotoxic effects in rats.
Developmental Toxicity RatTeratogenic, causing eye malformations.Teratogenic, causing rotation and heart defects.Both are teratogenic, with their developmental toxicities being additive in mixtures. DBA is considered a more potent teratogen than diiodoacetic acid.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of DBA and DCA toxicity.

CHO/HGPRT Gene Mutation Assay

This assay is used to assess the mutagenic potential of a substance by measuring forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus in Chinese Hamster Ovary (CHO) cells.

1. Cell Culture and Treatment:

  • CHO-K1 cells are cultured in a suitable medium.

  • Cells in the exponential growth phase are treated with various concentrations of DBA or DCA, along with positive and negative controls, for a defined period (e.g., 4 hours).

  • The treatment can be performed with or without a metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

2. Expression Period:

  • After treatment, the cells are washed and cultured in a fresh medium for a period (e.g., 7-9 days) to allow for the expression of any induced mutations.

3. Mutant Selection:

  • Following the expression period, cells are plated in a selective medium containing 6-thioguanine (6-TG).

  • Wild-type cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while mutant cells lacking a functional HPRT enzyme will survive and form colonies.

4. Data Analysis:

  • The number of mutant colonies is counted, and the mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated.

  • The mutagenic potential of DBA and DCA is then compared based on the induced mutation frequencies.

Hepatotoxicity Assessment in Mice

This protocol describes the in vivo assessment of liver toxicity following exposure to DBA or DCA.

1. Animal Model and Dosing:

  • Male Balb/c mice are randomly divided into control and treatment groups.

  • DBA or DCA is administered daily via oral gavage at various doses (e.g., 1.25, 5, and 20 mg/kg body weight) for a specified period (e.g., 28 days). The control group receives the vehicle (e.g., corn oil).

2. Sample Collection and Analysis:

  • At the end of the treatment period, blood samples are collected for serum biochemical analysis.

  • Animals are euthanized, and the livers are excised, weighed, and processed for histopathological examination and biochemical assays.

3. Endpoints Measured:

  • Serum Biochemistry: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured as indicators of liver damage.

  • Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) to assess for cellular damage, inflammation, and changes in morphology. Glycogen accumulation can be visualized using Periodic acid-Schiff (PAS) staining.

  • Oxidative Stress Markers: Levels of malondialdehyde (MDA), reactive oxygen species (ROS), and glutathione (GSH) in liver homogenates are measured to assess oxidative stress.

Neurotoxicity Assessment in Rats

This protocol outlines the evaluation of potential neurotoxic effects of DBA and DCA in rats.

1. Animal Model and Dosing:

  • Adolescent male and female Fischer 344 rats are used.

  • DBA or DCA is administered in the drinking water at various concentrations for an extended period (e.g., 6 months).

2. Functional Observational Battery (FOB):

  • A series of non-invasive tests are performed at regular intervals to assess nervous system function. This includes observations of posture, gait, and reactivity to stimuli, as well as quantitative measures of motor activity and grip strength.

3. Neuropathology:

  • At the end of the study, animals are perfused, and tissues from the central and peripheral nervous systems (brain, spinal cord, peripheral nerves) are collected.

  • Tissues are processed for histopathological examination to identify any treatment-related lesions, such as nerve fiber degeneration or cellular vacuolization.

4. Data Analysis:

  • Behavioral and pathological findings are analyzed to determine a no-observed-adverse-effect level (NOAEL) and to characterize the neurotoxic profile of each compound.

Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the key signaling pathways implicated in the toxicity of this compound and Dichloroacetic acid.

This compound (DBA) Toxicity Pathway

DBA is known to induce hepatotoxicity through mechanisms involving oxidative stress and inflammation, which can be initiated through the Toll-like receptor 4 (TLR4) signaling pathway.

DBA_Toxicity_Pathway DBA This compound (DBA) Cell Hepatocyte DBA->Cell Enters cell TLR4 TLR4 DBA->TLR4 Activates ROS Increased ROS (Oxidative Stress) DBA->ROS Induces MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (p38, JNK) TRAF6->MAPK IKK IKK TRAF6->IKK NFkB_p65_IkB NF-κB p65 / IκBα IKK->NFkB_p65_IkB Phosphorylates IκBα, leading to its degradation NFkB_p65 NF-κB p65 (active) NFkB_p65_IkB->NFkB_p65 Releases p65 Nucleus Nucleus NFkB_p65->Nucleus Translocates to Gene_Expression Gene Expression (TNF-α, IL-6, IL-1β) NFkB_p65->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity ROS->Hepatotoxicity DCA_Toxicity_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Mitochondrion Mitochondrion Pyruvate->Mitochondrion Enters AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Catalyzed by PDH Warburg Warburg Effect (Glycolysis) PDH Pyruvate Dehydrogenase (PDH) (Active) PDH_inactive PDH-P (Inactive) PDH->PDH_inactive Reversible Phosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits (Phosphorylates) DCA Dichloroacetic Acid (DCA) DCA->PDK Inhibits TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle ATP ATP Production TCA_Cycle->ATP

References

A Comparative Analysis of the Genotoxicity of Haloacetic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of various haloacetic acids (HAAs), a major class of disinfection byproducts found in drinking water. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and risk assessment.

Haloacetic acids are formed when disinfectants like chlorine react with natural organic matter in water.[1] Their presence in drinking water is a public health concern due to their potential mutagenic and carcinogenic effects.[1][2] Understanding the comparative genotoxicity of different HAAs is crucial for water quality management and for toxicological evaluation in drug development, where halogenated compounds may be synthesized or encountered.

The genotoxicity of HAAs is influenced by the type and number of halogen substituents.[3][4] Generally, the order of genotoxicity is iodinated HAAs > brominated HAAs > chlorinated HAAs. Monohaloacetic acids tend to be more genotoxic than di- and trihaloacetic acids. The primary mechanism of HAA-induced genotoxicity is believed to be the induction of oxidative stress, leading to DNA damage. Some HAAs may also directly damage DNA.

Comparative Genotoxicity Data

The following table summarizes quantitative data on the genotoxicity of various haloacetic acids from in vitro studies. The data is presented to facilitate a direct comparison of their genotoxic potential.

Haloacetic Acid (HAA)AbbreviationGenotoxicity Rank Order (Cytotoxicity in CHO cells)Genotoxicity Rank Order (DNA Damage in CHO cells)Mutagenicity in S. typhimurium TA100Micronucleus Formation
Iodinated
Iodoacetic acidIAA11MutagenicPositive
Diiodoacetic acidDiAA55Not extensively studiedWeak evidence
Bromoiodoacetic acidBIAA108Not extensively studiedNot extensively studied
Chloroiodoacetic acidCIAANot rankedNot rankedPositive (SOS umuC assay)Not extensively studied
Brominated
Bromoacetic acidBAA22MutagenicPositive
Dibromoacetic acidDBAA64MutagenicPositive
Tribromoacetic acidTBAA36MutagenicPositive
Bromochloroacetic acidBCAA87PositivePositive
Bromodichloroacetic acidBDCAA7Not genotoxicPositiveWeak evidence
Chlorothis compoundCDBAA49PositivePositive
Chlorinated
Chloroacetic acidCAA93Not mutagenicPositive
Dichloroacetic acidDCAA12Not genotoxicMutagenicWeak evidence
Trichloroacetic acidTCAA11Not genotoxicWeakly clastogenicInconsistent findings

Experimental Protocols

Detailed methodologies for key experiments cited in the genotoxicity assessment of haloacetic acids are provided below. These protocols are based on established methods and may require optimization for specific laboratory conditions and HAA congeners.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Detailed Methodology:

  • Cell Preparation:

    • Culture mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) to 70-80% confluency.

    • Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in fresh, serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • HAA Exposure:

    • Expose cell suspensions to various concentrations of the test HAA for a defined period (e.g., 2-4 hours) at 37°C. Include a negative (vehicle) control and a positive control (e.g., ethyl methanesulfonate).

  • Slide Preparation:

    • Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Conduct electrophoresis at 25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis:

    • Examine the slides using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify the percentage of DNA in the comet tail.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.

Detailed Methodology:

  • Bacterial Strains:

    • Use appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation (S9 Mix):

    • Perform the assay with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure:

    • In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test HAA at various concentrations, and 0.5 mL of S9 mix or phosphate buffer.

    • Incubate the mixture at 37°C for 20-30 minutes.

  • Plating:

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Test

The in vitro micronucleus test detects chromosomal damage or aneuploidy.

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic events.

Detailed Methodology:

  • Cell Culture and Exposure:

    • Culture CHO cells and expose them to various concentrations of the test HAA for a short period (e.g., 3-6 hours) with and without S9 mix, or for a longer period (e.g., 24 hours) without S9 mix.

  • Cytokinesis Block:

    • After the exposure period, wash the cells and add fresh medium containing cytochalasin B. This blocks cytokinesis, resulting in binucleated cells.

    • Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Treat the cells with a hypotonic solution and then fix them.

    • Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring:

    • Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

CHO/HGPRT Gene Mutation Assay

This assay detects gene mutations in the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene in CHO cells.

Principle: The HGPRT enzyme is involved in the purine salvage pathway. Cells with a functional HGPRT gene are sensitive to the toxic purine analog 6-thioguanine (6-TG). A mutation in the HGPRT gene leads to resistance to 6-TG, allowing cells to grow in its presence.

Detailed Methodology:

  • Cell Treatment:

    • Expose CHO cells to various concentrations of the test HAA for a defined period (e.g., 4 hours).

  • Expression Period:

    • Wash the cells and culture them in fresh medium for a period of 7-9 days to allow for the expression of any induced mutations.

  • Mutant Selection:

    • Plate a known number of cells in a medium containing 6-TG and in a medium without 6-TG (to determine cloning efficiency).

  • Incubation and Colony Counting:

    • Incubate the plates for 7-10 days to allow for colony formation.

    • Stain and count the colonies.

  • Calculation of Mutant Frequency:

    • Calculate the mutant frequency by dividing the number of 6-TG resistant colonies by the number of viable cells (determined from the cloning efficiency plates). A significant, dose-dependent increase in mutant frequency indicates a mutagenic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in HAA-induced genotoxicity and the general workflows of the described experimental assays.

HAA_Genotoxicity_Pathway HAA Haloacetic Acids (HAAs) ROS Reactive Oxygen Species (ROS) Generation HAA->ROS induces OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 activates DNADamage DNA Damage (Strand Breaks, Adducts) OxidativeStress->DNADamage causes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Expression of Antioxidant Enzymes ARE->AntioxidantEnzymes promotes CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest triggers DNARepair DNA Repair DNADamage->DNARepair activates Apoptosis Apoptosis DNADamage->Apoptosis can lead to CellCycleArrest->DNARepair allows time for DNARepair->DNADamage repairs Mutation Mutation DNARepair->Mutation if overwhelmed or erroneous Genotoxicity_Assay_Workflow cluster_comet Comet Assay cluster_ames Ames Test cluster_micronucleus Micronucleus Test cluster_hprt CHO/HGPRT Assay c1 Cell Exposure to HAA c2 Embed Cells in Agarose c1->c2 c3 Lysis c2->c3 c4 Electrophoresis c3->c4 c5 DNA Staining & Visualization c4->c5 a1 Bacterial Exposure to HAA (+/- S9 Mix) a2 Plate on Histidine-Free Medium a1->a2 a3 Incubation (48-72h) a2->a3 a4 Count Revertant Colonies a3->a4 m1 Cell Exposure to HAA m2 Cytokinesis Block (Cytochalasin B) m1->m2 m3 Cell Harvesting & Staining m2->m3 m4 Score Micronuclei in Binucleated Cells m3->m4 h1 Cell Exposure to HAA h2 Mutation Expression Period h1->h2 h3 Selection in 6-Thioguanine h2->h3 h4 Count Resistant Colonies h3->h4

References

A Comparative Guide to the Validation of Analytical Methods for Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, is crucial for safety and regulatory compliance.[1] This guide provides an objective comparison of validated analytical methods for DBA, presenting supporting experimental data, detailed protocols, and a visual representation of the validation workflow.

Comparison of Analytical Techniques

The primary analytical techniques for the determination of this compound include Gas Chromatography with Electron Capture Detection (GC-ECD), High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), and Ion Chromatography coupled with Mass Spectrometry (IC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and specificity.

FeatureGC-ECDHPLC-MS/MSIC-MS/MS
Principle Separation of volatile compounds followed by detection of electronegative compounds.Separation based on polarity, with highly specific mass-based detection.Separation of ions followed by mass-based detection.
Sample Preparation Requires derivatization to convert non-volatile acids to volatile esters and liquid-liquid extraction.[2]Often requires simple pH adjustment and filtration.[3]Direct injection is often possible, minimizing sample preparation.[4]
Analysis Time Longer due to derivatization and chromatographic run times.Rapid analysis times, often under 10 minutes.[5]Relatively fast analysis times.
Specificity Good, but can be prone to interferences from co-eluting compounds.Excellent, due to the selectivity of tandem mass spectrometry.High, with the mass spectrometer providing definitive identification.
Sensitivity High, with low limits of detection.Generally offers very high sensitivity.High sensitivity, capable of detecting low µg/L levels.
Cost Lower initial instrument cost.Higher initial instrument cost.Higher initial instrument cost.

Performance Comparison of Validated Methods

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes these parameters for the analysis of this compound using different analytical techniques.

ParameterGC-ECD (EPA Method 552.2)HPLC-MS/MSIC-MS/MS
Linearity (R²) ≥ 0.99≥ 0.995≥ 0.99
Accuracy (Recovery) 70-130%85-115%80.8–113.8%
Precision (%RSD) ≤ 20%< 10%< 15%
LOD (µg/L) 0.012 - 0.066~0.80.015 - 0.36
LOQ (µg/L) ~1.40~1.0~0.1 - 2.0

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results. Below are representative protocols for GC-ECD and HPLC-MS/MS methods for DBA analysis.

Gas Chromatography-Electron Capture Detection (GC-ECD) - Based on EPA Method 552.2

This method involves the extraction and derivatization of haloacetic acids to their methyl esters prior to analysis by GC-ECD.

1. Sample Preparation (Extraction and Derivatization)

  • Adjust a 40 mL water sample to a pH < 0.5 with concentrated sulfuric acid.

  • Extract the sample with methyl tert-butyl ether (MTBE).

  • Add acidic methanol to the MTBE extract and heat to convert the haloacetic acids to their methyl esters.

  • Neutralize the acidic extract by back-extraction with a saturated sodium bicarbonate solution.

2. GC-ECD Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 40°C for 4 minutes, then ramp to 180°C at 10°C/min, and finally to 280°C at 20°C/min, hold for 5 minutes.

  • Detector: Electron Capture Detector (ECD).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers a more direct analysis with minimal sample preparation.

1. Sample Preparation

  • Preserve water samples with ammonium chloride upon collection.

  • Adjust the sample pH to 2 ± 0.5 with sulfuric acid.

  • Add an internal standard (e.g., 2,3-dibromopropanoic acid) to the sample.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in selected-reaction-monitoring (SRM) mode.

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method.

G cluster_0 Phase 1: Method Development & Definition cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Evaluation & Reporting A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Analytical Technique (e.g., GC, HPLC, IC) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) C->D E Set Acceptance Criteria D->E F Prepare Standards & QC Samples E->F G Perform Linearity Experiments F->G H Perform Accuracy (Recovery) Studies F->H I Perform Precision (Repeatability) Studies F->I J Determine LOD & LOQ F->J K Analyze Data & Compare to Acceptance Criteria G->K H->K I->K J->K L Document Results in Validation Report K->L M Method Implementation for Routine Analysis L->M

Caption: Workflow for the validation of an analytical method.

This comprehensive guide provides a comparative analysis to assist researchers in selecting and validating the most appropriate analytical method for the determination of this compound, ensuring data of high quality and reliability.

References

A Researcher's Guide to Certified Reference Materials for Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of dibromoacetic acid (DBAA), the selection of a high-quality certified reference material (CRM) is a critical first step to ensure the accuracy and reliability of experimental results. This compound is a disinfection byproduct commonly found in drinking water, and its accurate quantification is essential for regulatory monitoring and toxicological studies. This guide provides a comparison of commercially available DBAA CRMs, a detailed experimental protocol for its analysis, and visual workflows to aid in experimental design.

Comparison of this compound Certified Reference Materials

The following table summarizes the specifications of DBAA CRMs offered by prominent suppliers: AccuStandard, Sigma-Aldrich, and LGC Standards. This comparison is based on publicly available product information. For lot-specific certified values and uncertainty, users should consult the Certificate of Analysis (CofA) provided with the product.

FeatureAccuStandardSigma-Aldrich (Supelco)LGC Standards (Dr. Ehrenstorfer)
Product Name This compoundThis compound analytical standardThis compound
Catalog Number M-552A-R-04442551DRE-C10697000
Concentration 1000 µg/mLNot specified (neat)Not specified (neat)
Matrix Methyl tert-butyl ether (MtBE)Neat (solid)Neat
Format SolutionSolidSolid
Unit Size 1 mL1000 mgInformation not readily available
Storage Freeze (< -10 °C)2-30°CInformation not readily available
ISO Accreditation ISO 17034Information not readily availableISO 17034

Experimental Protocol: Quantification of this compound in Water by GC-ECD

The following is a representative experimental protocol for the analysis of this compound in a water sample using a certified reference material. This protocol is based on principles from established EPA methodologies, such as EPA Method 552.2, which involves liquid-liquid extraction, derivatization, and analysis by gas chromatography with an electron capture detector (GC-ECD).

1. Objective: To accurately quantify the concentration of this compound in a water sample using a certified reference material for calibration.

2. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Methyl tert-butyl ether (MtBE), pesticide residue grade

  • Sulfuric acid, concentrated

  • Sodium sulfate, anhydrous

  • Diazomethane or other appropriate derivatizing agent (e.g., acidic methanol)

  • Reagent water (organic-free)

  • Sample collection bottles with screw caps and PTFE-lined septa

  • Glassware: volumetric flasks, pipettes, separatory funnels, vials

3. Instrumentation:

  • Gas chromatograph equipped with an electron capture detector (GC-ECD)

  • Appropriate capillary column for haloacetic acid analysis (e.g., DB-5ms)

4. Preparation of Standards:

  • Stock Standard Solution: If starting from a neat CRM, accurately weigh a known amount of the solid material and dissolve it in a known volume of MtBE to prepare a stock solution of a specific concentration. If using a solution CRM, this can be used as the stock solution.
  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with MtBE. These working standards should bracket the expected concentration range of the samples.

5. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • Collect water samples in clean, pre-preserved bottles.
  • Acidify a known volume of the water sample (e.g., 40 mL) with concentrated sulfuric acid to a pH < 0.5.
  • Add a known amount of a surrogate standard (if used) to each sample.
  • Perform a liquid-liquid extraction by adding MtBE to the sample in a separatory funnel and shaking vigorously. Allow the layers to separate and collect the MtBE layer. Repeat the extraction process.
  • Dry the combined MtBE extracts by passing them through a column of anhydrous sodium sulfate.
  • Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen.
  • Derivatize the extracted haloacetic acids to their methyl esters using diazomethane or by heating with acidic methanol. This step is crucial for volatilization and analysis by GC.

6. GC-ECD Analysis:

  • Inject a known volume (e.g., 1 µL) of the derivatized standards and samples into the GC-ECD system.
  • Run the samples using an appropriate temperature program for the GC oven to separate the target analytes.
  • The ECD will detect the electron-capturing haloacetic acid methyl esters.

7. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound methyl ester against the concentration of the prepared working standards.
  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
  • Calculate the final concentration in the original water sample, taking into account the initial sample volume and any dilution or concentration steps.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental procedures, the following diagrams have been created using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_procedure Analytical Procedure cluster_analysis Data Analysis CRM DBAA CRM Standard_Prep Standard Preparation CRM->Standard_Prep Sample Water Sample Extraction Liquid-Liquid Extraction Sample->Extraction GC_Analysis GC-ECD Analysis Standard_Prep->GC_Analysis Derivatization Derivatization to Methyl Esters Extraction->Derivatization Derivatization->GC_Analysis Calibration Calibration Curve Generation GC_Analysis->Calibration Quantification Quantification of DBAA GC_Analysis->Quantification Calibration->Quantification

Experimental workflow for DBAA analysis.

Logical_Relationship Accurate_Measurement Accurate Measurement of DBAA Reliable_Results Reliable and Reproducible Results Accurate_Measurement->Reliable_Results High_Quality_CRM High-Quality Certified Reference Material High_Quality_CRM->Accurate_Measurement Validated_Method Validated Analytical Method Validated_Method->Accurate_Measurement Proper_Execution Proper Experimental Execution Proper_Execution->Accurate_Measurement

Key factors for reliable DBAA analysis.

Navigating the Labyrinth of Haloacetic Acid Analysis: A Comparative Guide to Inter-laboratory Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of haloacetic acids (HAAs) in various matrices is paramount. This guide provides an objective comparison of the primary analytical methods, supported by available performance data from inter-laboratory studies and method validation reports. Detailed experimental protocols and visual workflows are presented to aid in methodological assessment and implementation.

Haloacetic acids, a class of disinfection byproducts formed during water treatment, are subject to regulatory scrutiny due to their potential health risks. Consequently, robust and reliable analytical methods are essential for monitoring their presence in drinking water and other relevant samples. The two most prevalent methods sanctioned by the United States Environmental Protection Agency (EPA) are EPA Method 552.3, which utilizes Gas Chromatography with an Electron Capture Detector (GC-ECD), and EPA Method 557, which employs Ion Chromatography coupled with Tandem Mass Spectrometry (IC-MS/MS).

A Tale of Two Methods: Performance in Profile

The choice between GC-ECD and IC-MS/MS for HAA analysis often hinges on a balance of factors including sensitivity, sample throughput, and the specific haloacetic acids of interest. While comprehensive, publicly available reports from recent large-scale proficiency testing (PT) schemes are not readily accessible, data from method validation studies and smaller inter-laboratory comparisons provide valuable insights into the expected performance of these methods.

Performance is typically evaluated based on accuracy (measured as percent recovery of a known spiked amount), precision (expressed as the relative standard deviation, %RSD, of replicate measurements), and the method detection limit (MDL). In inter-laboratory comparison studies, a laboratory's performance is often assessed using a "Z-score," which indicates how far a laboratory's result is from the consensus value of a proficiency testing sample. A Z-score between -2 and 2 is generally considered satisfactory.

Table 1: Comparison of Performance Characteristics for HAA Analysis Methods

ParameterEPA Method 552.3 (GC-ECD)EPA Method 557 (IC-MS/MS)Alternative LC-MS/MS Methods
Principle Liquid-liquid extraction, derivatization to methyl esters, followed by GC-ECD analysis.Direct injection, separation by ion chromatography, and detection by tandem mass spectrometry.Direct injection, separation by liquid chromatography, and detection by tandem mass spectrometry.
Accuracy (Recovery) Generally 70-130% for most HAAs, but can be lower for more volatile or reactive species. One study reported recoveries of 85.4% for the nine HAAs (HAA9)[1].Typically demonstrates high accuracy with recoveries often between 90-110%.Method-dependent, with some studies showing recoveries between 85.2% and 107.7%[2].
Precision (%RSD) Intralaboratory precision is typically <15%. One study reported an average RSD of 13.1%[1].Generally exhibits high precision with RSDs often <10%.Can achieve high precision, with some methods reporting RSDs of less than 10%[3].
Method Detection Limit (MDL) Analyte-dependent, typically in the low µg/L range (e.g., 0.1 - 1.0 µg/L).Generally lower than GC-ECD, often in the sub-µg/L range (e.g., 0.02 - 0.5 µg/L).Can achieve very low MDLs, with some methods reporting values as low as 0.003 µg/L[2].
Sample Preparation Multi-step process involving extraction and derivatization, which can be time-consuming and a source of variability.Minimal sample preparation, typically just filtration and addition of a preservative.Minimal sample preparation, similar to EPA Method 557.
Throughput Lower, due to the extensive sample preparation required.Higher, due to the direct injection approach.High, with some methods offering faster analysis times than EPA Method 557.

The Workflow of Scrutiny: A Look at Inter-laboratory Comparisons

Inter-laboratory comparisons, or proficiency testing, are a cornerstone of quality assurance in analytical laboratories. The process involves a coordinating body sending identical, but blind, samples to multiple laboratories. Each laboratory analyzes the sample using their standard operating procedures and reports the results back to the provider. The provider then statistically analyzes the data to assess the performance of each laboratory and the comparability of different methods.

Inter_laboratory_Comparison_Workflow cluster_Provider Proficiency Testing Provider cluster_Labs Participating Laboratories Provider_Sample Sample Preparation (Homogeneous & Stable) Provider_Distribution Sample Distribution Provider_Sample->Provider_Distribution Lab_Receipt Sample Receipt Provider_Distribution->Lab_Receipt Provider_Data Data Collection & Statistical Analysis Provider_Report Issuance of Performance Report Provider_Data->Provider_Report Lab_Analysis Analysis of HAAs (Using chosen method) Lab_Receipt->Lab_Analysis Lab_Reporting Reporting of Results Lab_Analysis->Lab_Reporting Lab_Reporting->Provider_Data

A typical workflow for an inter-laboratory comparison study.

Under the Hood: A Glimpse into Analytical Methodologies

A detailed understanding of the experimental protocols is crucial for evaluating the suitability of a method for a specific application and for troubleshooting analytical challenges.

EPA Method 552.3: The Established Workhorse

This method has been a long-standing approach for HAA analysis. Its multi-step process, while robust, requires careful execution to ensure accuracy and precision.

EPA_Method_552_3_Workflow Start Water Sample Collection (+ Ammonium Chloride) Extraction Liquid-Liquid Extraction (with MTBE) Start->Extraction Derivatization Derivatization to Methyl Esters (with Acidified Methanol) Extraction->Derivatization GC_Analysis Gas Chromatography (GC) with Electron Capture Detection (ECD) Derivatization->GC_Analysis Quantification Quantification of HAAs GC_Analysis->Quantification

Key steps in the analytical workflow of EPA Method 552.3.

Experimental Protocol for EPA Method 552.3 (Summarized):

  • Sample Collection and Preservation: Collect water samples in amber glass bottles containing ammonium chloride to quench residual chlorine and prevent further HAA formation.

  • Extraction: Acidify the water sample and perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE) to isolate the HAAs.

  • Derivatization: Convert the extracted HAAs to their more volatile methyl esters using an acidic methanol solution.

  • Gas Chromatography Analysis: Inject the derivatized extract into a gas chromatograph equipped with an electron capture detector (GC-ECD) for separation and detection of the HAA methyl esters.

  • Quantification: Quantify the concentration of each HAA by comparing the peak areas to those of a calibration curve prepared from standards that have undergone the same extraction and derivatization process.

EPA Method 557: The Modern Contender

This method offers a more streamlined approach, significantly reducing sample preparation time and the potential for errors associated with extraction and derivatization.

EPA_Method_557_Workflow Start Water Sample Collection (+ Ammonium Chloride) Filtration Sample Filtration (if necessary) Start->Filtration IC_MS_Analysis Ion Chromatography (IC) coupled with Tandem Mass Spectrometry (MS/MS) Filtration->IC_MS_Analysis Quantification Quantification of HAAs IC_MS_Analysis->Quantification

Simplified analytical workflow of EPA Method 557.

Experimental Protocol for EPA Method 557 (Summarized):

  • Sample Collection and Preservation: Collect water samples in amber glass bottles containing ammonium chloride.

  • Sample Preparation: If necessary, filter the sample to remove particulate matter. No extraction or derivatization is required.

  • IC-MS/MS Analysis: Directly inject the water sample into an ion chromatograph for separation of the HAAs. The separated analytes are then introduced into a tandem mass spectrometer for highly selective and sensitive detection.

  • Quantification: Quantify the concentration of each HAA by comparing the response to a calibration curve prepared from standards in a similar matrix.

Conclusion

Both EPA Method 552.3 and EPA Method 557 are capable of producing reliable data for the analysis of haloacetic acids. The choice of method will depend on the specific needs of the laboratory, including the required detection limits, sample throughput, and available instrumentation. While GC-ECD is a well-established technique, the trend is moving towards direct injection methods like IC-MS/MS and other LC-MS/MS approaches due to their speed, simplicity, and often superior sensitivity. For laboratories engaged in HAA analysis, participation in proficiency testing schemes is crucial for ensuring the quality and comparability of their data and for staying abreast of the performance of different analytical approaches in the wider scientific community.

References

A Comparative Guide to GC-MS and LC-MS/MS for the Analysis of Dibasic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dibasic acids (DBAs), the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision that influences sensitivity, throughput, and sample preparation complexity. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate platform for your research needs.

At a Glance: GC-MS vs. LC-MS/MS for Dibasic Acid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory to increase volatility and thermal stability.Often optional, but can be used to enhance ionization and chromatographic retention.
Sample Preparation More complex, involving extraction and chemical derivatization.[1]Generally simpler, often requiring only protein precipitation and dilution.[1]
Sensitivity High, with Limits of Detection (LODs) in the low picogram (pg) range, especially with Selected Ion Monitoring (SIM).[2][3]Potentially higher, with LODs reaching the femtogram (fg) level with appropriate derivatization.
Throughput Lower, due to the time required for derivatization and longer chromatographic run times.Higher, facilitated by simpler sample preparation and faster LC gradients.
Matrix Effects Generally lower due to extensive sample cleanup and the nature of GC separation.Can be more significant, potentially requiring matrix-matched calibration or stable isotope-labeled internal standards for mitigation.
Compound Amenability Ideal for volatile and thermally stable compounds. For DBAs, derivatization is a prerequisite.[4]Suited for a wider range of compounds, including polar and thermally labile molecules, making it inherently more compatible with underivatized DBAs.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of GC-MS and LC-MS/MS for the analysis of various dibasic acids as reported in the literature.

Table 1: Performance of GC-MS for Dibasic Acid Analysis

Analyte/MethodLinearity RangeLODLOQPrecision (RSD%)Recovery (%)
C3-C9 DBAs (BSTFA derivatization)Not Specified>0.99≤2 ng/m³Not Specified≤10%Not Specified
C3-C9 DBAs (BF3/alcohol derivatization)Not Specified>0.99≤4 ng/m³Not Specified≤15%Not Specified
26 Organic Acids (ultrasound-assisted BSTFA derivatization)Not SpecifiedSatisfactoryAcceptableAcceptableGoodNot Specified
Urinary Organic Acids (ethyl acetate extraction/oxime-trimethylsilyl derivatization)CurvilinearNot ApplicableNot SpecifiedNot Specified4.2% - 11.8%Not Specified

Table 2: Performance of LC-MS/MS for Dibasic Acid Analysis

Analyte/MethodLinearity RangeLODLOQPrecision (RSD%)Recovery (%)
Methylmalonic Acid (MMA) (dibutyl ester derivatization)Up to 150 µmol/L0.9980.05 µmol/L0.1 µmol/L≤7.5%Not Specified
Tricarboxylic Acid Cycle Intermediates0-520 µM (Citric Acid)>0.9998<60 nM (most)0.18 µM (Citric Acid)4.9% (intraday), 6.3% (interday)>95%
Carboxylic Acid-Containing Metabolites (phenylenediamine derivatization)0.1 ng/mL - 10 µg/mL0.99As low as 0.01 ng/mL>S/N of 10≤10%90% - 105%

Experimental Protocols

GC-MS Protocol for Urinary Dibasic Acids (Example)

This protocol is a composite based on common practices for the analysis of urinary organic acids, including DBAs.

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add an internal standard solution.

  • Perform a liquid-liquid extraction with a solvent like ethyl acetate or methyl-tert-butyl ether under acidic conditions.

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 90 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC system (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).

  • Mass Spectrometer: Agilent MS detector (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

LC-MS/MS Protocol for Plasma Dibasic Acids (Example)

This protocol outlines a general procedure for the analysis of DBAs in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding a threefold excess of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the proteins.

  • Transfer the supernatant to a new tube for analysis or further processing (e.g., derivatization if desired).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu, Waters, or Agilent LC system (or equivalent).

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analytes and whether derivatization was performed.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Metabolic Pathway of Dicarboxylic Acids

Dibasic acids are products of fatty acid metabolism, primarily through the ω-oxidation pathway, which serves as an alternative to β-oxidation, especially when the latter is overloaded or impaired. This pathway is particularly active in the liver and kidneys.

DBA_Metabolism Fatty_Acid Monocarboxylic Fatty Acid Omega_Hydroxymonocarboxylic_Acid ω-Hydroxymonocarboxylic Acid Fatty_Acid->Omega_Hydroxymonocarboxylic_Acid ω-oxidation (Cytochrome P450) Dibasic_Acid Dibasic Acid (DBA) Omega_Hydroxymonocarboxylic_Acid->Dibasic_Acid Oxidation Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Dibasic_Acid->Peroxisomal_Beta_Oxidation Chain_Shortened_DBAs Chain-Shortened DBAs Peroxisomal_Beta_Oxidation->Chain_Shortened_DBAs Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA ER Endoplasmic Reticulum Cytosol Cytosol Peroxisome Peroxisome

References

A Comparative Analysis of the Potency of Dibromoacetic Acid and Other Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of Dibromoacetic acid (DBA), a common drinking water disinfection byproduct (DBP), with other prevalent DBPs. The information presented is supported by experimental data to assist researchers in understanding the toxicological profiles of these compounds.

Executive Summary

This compound is part of the haloacetic acid (HAA) group of DBPs, formed when disinfectants like chlorine react with natural organic matter in water. Toxicological data consistently indicates that brominated DBPs, including DBA, exhibit greater toxicity and carcinogenicity than their chlorinated counterparts. This guide will delve into the quantitative toxicological data, mechanistic pathways, and experimental methodologies used to evaluate the potency of DBA and other significant DBPs such as Dichloroacetic acid (DCA), Trichloroacetic acid (TCA), and Bromodichloromethane (BDCM).

Quantitative Toxicity Data

The following tables summarize key quantitative data from toxicological studies, providing a comparative overview of the potency of various DBPs.

Table 1: Carcinogenicity and Chronic Toxicity Data for Selected Disinfection Byproducts

Disinfection Byproduct (DBP)AbbreviationClassBenchmark Dose Lower Confidence Limit (BMDL) for Cancer (mg/kg/day)Cancer Risk Concentration at 1 in 1,000,000 risk (µg/L)
This compoundDBAHAA1.70.03
Dichloroacetic acidDCAHAA5.30.09
Trichloroacetic acidTCAHAA8.80.2
Bromochloroacetic acidBCAHAA0.70.01
BromodichloromethaneBDCMTHM2.10.06
Chloroform-THM11.20.2

Data sourced from studies utilizing benchmark dose modeling of animal bioassay data for liver tumors in mice, which is the most sensitive endpoint.[1]

Table 2: Acute and Developmental Toxicity Data for Selected Haloacetic Acids

Haloacetic Acid (HAA)AbbreviationAcute Oral LD50 (rat, mg/kg)Benchmark Concentration (BMCL) for Neural Tube Defects (µM) in vitro
Monobromoacetic acidMBA502.7
This compoundDBA1500150
Monochloroacetic acidMCA76-
Dichloroacetic acidDCA44802500
Trichloroacetic acidTCA5000-

Note: A lower BMCL value indicates higher potency in causing developmental effects in this in vitro model.[2]

Mechanistic Insights: Signaling Pathways Affected by this compound

This compound has been shown to induce cellular toxicity through various signaling pathways. One key mechanism involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in regulating cell proliferation, differentiation, and apoptosis.

DBA_MAPK_Pathway DBA This compound (DBA) ROS Reactive Oxygen Species (ROS) DBA->ROS MAPKKK MAPK Kinase Kinase (e.g., ASK1) ROS->MAPKKK p38 p38 MAPK MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Apoptosis Apoptosis TranscriptionFactors->Apoptosis

DBA-induced MAPK signaling pathway leading to apoptosis.

Another critical pathway implicated in DBA-induced hepatotoxicity is the Toll-Like Receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses.

DBA_TLR4_Pathway DBA This compound (DBA) TLR4 Toll-Like Receptor 4 (TLR4) DBA->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IκB kinase (IKK) TRAF6->IKK NFkB NF-κB IKK->NFkB InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines

DBA-induced TLR4 signaling pathway leading to inflammation.

Experimental Protocols

The following sections provide summaries of the methodologies used in key experiments to determine the toxicological profiles of DBPs.

In Vivo Carcinogenicity Bioassay

This protocol is a summary of the methodology typically employed by the National Toxicology Program (NTP) for assessing the carcinogenic potential of substances like this compound.[3][4]

Objective: To determine the potential of a DBP to cause cancer in mammals.

Experimental Workflow:

Carcinogenicity_Bioassay_Workflow AnimalSelection Animal Selection (e.g., F344/N rats, B6C3F1 mice) DoseAdministration Dose Administration (e.g., in drinking water for 2 years) AnimalSelection->DoseAdministration InLifeObservations In-Life Observations (Clinical signs, body weight, water consumption) DoseAdministration->InLifeObservations Necropsy Necropsy (Gross examination of tissues and organs) InLifeObservations->Necropsy Histopathology Histopathology (Microscopic examination of tissues) Necropsy->Histopathology DataAnalysis Data Analysis (Statistical analysis of tumor incidence) Histopathology->DataAnalysis

Workflow for an in vivo carcinogenicity bioassay.

Methodology:

  • Animal Models: Male and female F344/N rats and B6C3F1 mice are commonly used.

  • Administration: The DBP is administered in the drinking water for a period of up to two years. A range of concentrations is used, along with a control group receiving untreated water.

  • In-Life Monitoring: Animals are monitored throughout the study for clinical signs of toxicity, and body weight and water consumption are recorded regularly.

  • Necropsy and Histopathology: At the end of the study, a complete necropsy is performed on all animals. All organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected and prepared for microscopic examination.

  • Data Analysis: The incidence of tumors in the different dose groups is compared to the control group using statistical methods to determine if there is a significant increase.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Objective: To determine the concentration of a DBP that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture: A suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells) is cultured in 96-well plates to a specified confluency.

  • DBP Exposure: The cells are then exposed to a range of concentrations of the DBP for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the exposure period, the culture medium is replaced with a medium containing MTT. The plate is then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each DBP concentration relative to the control. An IC50 value can then be determined from the dose-response curve.

Conclusion

The available experimental data clearly indicates that this compound is a potent disinfection byproduct with significant carcinogenic and developmental toxicity. In general, the potency of haloacetic acids is influenced by the type and number of halogen substitutions, with brominated compounds demonstrating higher toxicity than chlorinated ones. The quantitative data and mechanistic insights provided in this guide are intended to support researchers and professionals in the fields of toxicology, environmental science, and drug development in their evaluation of the risks associated with exposure to these compounds. The detailed experimental protocols offer a foundation for the design and interpretation of further studies in this critical area of public health.

References

A Comparative Guide to the Analytical Performance of Dried Blood Spot (DBS) Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dried Blood Spot (DBS) technology presents a paradigm shift in biological sample collection, offering a minimally invasive and cost-effective alternative to traditional venipuncture. This guide provides an objective comparison of the analytical performance characteristics of DBS methods against conventional techniques like plasma or serum analysis, supported by experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the key analytical performance characteristics of DBS methods compared to traditional plasma/serum analysis for various analytes. These values are indicative and can vary based on the specific analyte, analytical method, and laboratory procedures.

Table 1: Comparison of Accuracy and Precision

AnalyteMethodMatrixAccuracy (% Bias)Precision (% CV)Reference
MK-1775HILIC-MS/MSDBS-6.0 to 5.0<4.8[1]
MK-1775HILIC-MS/MSPlasma-2.0 to 9.0<5.2[1]
Antiepileptic Drugs (11)LC-MS/MSDBSWithin ±6%<6%[2]
25-hydroxyvitamin D3LC-MS/MSDBS-Intra-assay: 1.7-2.7, Inter-assay: 3.2-3.5[3]
CaffeineLC-MSDBS-Good[4]
Retinol (Vitamin A)HPLCDBSNot significantly different from plasmaIntra-assay: 4%, Total: Acceptable
Retinol (Vitamin A)HPLCPlasma--
SARS-CoV-2 AntibodiesELISADBSSensitivity: 95.0-97.1%, Specificity: 97.1-98.8%-
SARS-CoV-2 AntibodiesCMIASerum--

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMethodMatrixLinear RangeLLOQReference
MK-1775HILIC-MS/MSDBS2-1,000 ng/mL2 ng/mL
MK-1775HILIC-MS/MSPlasma2-1,000 ng/mL2 ng/mL
Synthetic CathinonesLC-MS/MSDBS-0.5-10 ng/mL
CaffeineLC-MSDBS500–25,000 ng/mL-
Thyroglobulin (Tg)ELISADBS-5.8 µg/L

Table 3: Analyte Stability in Dried Blood Spots

AnalyteStorage ConditionDurationStabilityReference
Retinol (Vitamin A)Room Temperature90 daysStable
25-hydroxyvitamin DAmbient (25°C) or lower (desiccated)1 yearStable
CaffeineRoom Temperature (with desiccant)6 daysStable
Antiepileptic Drugs (11)Room TemperatureAt least 30 daysStable

Key Considerations for DBS Method Validation

While DBS offers numerous advantages, specific analytical challenges must be addressed during method validation to ensure data reliability.

  • Hematocrit Effect: The thickness of blood, or hematocrit, can influence the spot size and the distribution of the analyte on the filter paper. An increased hematocrit can lead to a smaller blood spot, potentially causing a positive bias in results if a fixed-size punch is taken. This effect should be evaluated during method development by testing blood samples with a range of hematocrit levels.

  • Spot Homogeneity: The analyte may not be uniformly distributed across the entire dried blood spot. Therefore, the punching location (center vs. periphery) can impact the quantitative results. Consistent punching from the same area of the spot is recommended to minimize variability.

  • Blood Volume: The volume of blood applied to the filter paper can affect the spot size and, consequently, the accuracy of the analysis.

  • Elution Efficiency: This refers to the effectiveness of extracting the analyte from the DBS card into the solvent. Different extraction methods (e.g., protein precipitation, liquid-liquid extraction) and solvents should be evaluated to maximize recovery.

Experimental Protocols

A generalized experimental workflow for quantitative analysis using DBS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below.

Sample Collection and Preparation
  • Blood Collection: A small volume of capillary blood (typically 10-50 µL) is collected via a finger or heel prick using a sterile lancet.

  • Spotting: The blood drop is applied to a designated circle on a specialized filter paper card. The paper must be fully permeated by the blood.

  • Drying: The DBS card is allowed to dry at ambient temperature for a minimum of 2-4 hours in a horizontal position, away from direct sunlight and heat.

  • Storage and Transport: Once completely dry, the DBS cards can be stored in low-gas-permeable bags with desiccant and are stable for transport at ambient temperatures.

Sample Analysis
  • Punching: A standardized disc (typically 3-6 mm in diameter) is punched from the center of the dried blood spot.

  • Extraction: The punched disc is placed in a well of a microtiter plate. An extraction solution, often containing an internal standard, is added to elute the analyte from the paper. Common extraction techniques include protein precipitation and liquid-liquid extraction.

  • Sample Clean-up (if necessary): The extract may be further purified using techniques like solid-phase extraction to remove matrix components that could interfere with the analysis.

  • LC-MS/MS Analysis: The final extract is injected into an LC-MS/MS system for separation and quantification of the target analyte.

Mandatory Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase Blood_Collection 1. Blood Collection (Finger/Heel Prick) Spotting 2. Spotting on Filter Paper Blood_Collection->Spotting Drying 3. Drying (Ambient Temp) Spotting->Drying Storage_Transport 4. Storage & Transport (Ambient Temp) Drying->Storage_Transport Punching 5. Punching (3-6 mm disc) Storage_Transport->Punching Extraction 6. Extraction (with Internal Standard) Punching->Extraction LC_MS_MS 7. LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis 8. Data Analysis LC_MS_MS->Data_Analysis

Caption: General experimental workflow for DBS analysis.

tdm_workflow Patient_Home Patient at Home Self_Sampling Self-Sampling (Finger Prick) Patient_Home->Self_Sampling DBS_Card DBS Card Preparation Self_Sampling->DBS_Card Mail Mail to Laboratory DBS_Card->Mail Lab_Analysis Laboratory Analysis (LC-MS/MS) Mail->Lab_Analysis Results Results Reporting Lab_Analysis->Results Clinician Clinician Review Results->Clinician Dosage_Adjustment Dosage Adjustment Clinician->Dosage_Adjustment Dosage_Adjustment->Patient_Home Inform Patient

Caption: Therapeutic Drug Monitoring (TDM) workflow using DBS.

References

A Comparative Guide to the Accurate and Precise Quantification of Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, is critical for regulatory monitoring and toxicological studies. For researchers, scientists, and drug development professionals, selecting an appropriate analytical method that offers high accuracy and precision is paramount. This guide provides an objective comparison of common analytical techniques for DBA quantification, supported by performance data from various studies.

Performance Comparison of Analytical Methods

The choice of analytical methodology for this compound quantification significantly impacts the reliability of the results. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the most prevalent techniques. The following table summarizes the key performance metrics for the accurate and precise measurement of DBA.

Analytical MethodLimit of Detection (LOD) / Method Detection Limit (MDL) (µg/L)Limit of Quantitation (LOQ) / Practical Quantification Level (PQL) (µg/L)Accuracy (Recovery %)Precision (Relative Standard Deviation, RSD %)Linearity (r²)
GC-ECD (EPA Method 552.2) 0.066[1]~1[1]Not explicitly statedNot explicitly statedNot explicitly stated
GC-ECD (Standard Method 6251B) 0.065[1]~1[1]Not explicitly statedNot explicitly statedNot explicitly stated
GC-MS < 1[2]1.40 (for DCAA, indicative for other HAAs)73 - 165Intraday: 2.38 - 9.34, Interday: 4.69 - 8.060.9900 - 0.9969
IC-MS/MS 0.0150.8 - 3.5 (Statistical MRLs)Very goodNot explicitly statedVery good
LC-MS/MS (Reverse Phase) < 0.8≤ 1Bias < 10%< 7%> 0.999
HPLC-ICP-MS/MS 0.8 - 1.5 (for brominated acetic acids)Not explicitly stated±1.0–15%1 - 10%0.9996 - 0.9999
HILIC-LC-MS/MS (SPE) 0.08 - 2.00.08 - 2.050 - 120 (except for MBAA)≤ 20%> 0.99

Experimental Workflows and Methodologies

The analytical workflow for DBA quantification typically involves sample collection, preservation, preparation (extraction and derivatization for GC methods), and instrumental analysis.

DBA Quantification Workflow cluster_pre_analysis Sample Handling & Preparation cluster_post_analysis Data Processing SampleCollection 1. Sample Collection (Ammonium Chloride Quenching) Acidification 2. Acidification (pH < 0.5 or pH 2-4) SampleCollection->Acidification Preservation Extraction 3. Extraction (LLE or SPE) Acidification->Extraction Preparation Derivatization 4. Derivatization (e.g., with acidic methanol for GC) Extraction->Derivatization Required for GC LC_Analysis LC-MS/MS / IC-MS/MS Extraction->LC_Analysis Direct Injection often possible GC_Analysis GC-ECD / GC-MS Derivatization->GC_Analysis Quantification 5. Quantification (Calibration Curve) GC_Analysis->Quantification LC_Analysis->Quantification DataReview 6. Data Review & Reporting Quantification->DataReview

Figure 1: Generalized workflow for the quantification of this compound.

Key Experimental Protocols

Below are summarized methodologies for the most common analytical techniques used for DBA quantification.

1. Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on EPA Method 552.2

This is a widely used and robust method for the analysis of haloacetic acids in drinking water.

  • Sample Preparation:

    • Adjust the pH of a 40 mL water sample to less than 0.5 with sulfuric acid.

    • Perform a liquid-liquid extraction (LLE) with 2 mL of methyl tert-butyl ether (MTBE).

    • The haloacetic acids are converted to their methyl esters by adding acidic methanol and heating.

    • A second extraction concentrates the methylated analytes in the organic phase.

  • Instrumental Analysis:

    • Instrument: Gas chromatograph equipped with an electron capture detector (GC-ECD).

    • Column: A suitable capillary column for separating haloacetic acid methyl esters.

    • Quantification: Based on a procedural standard calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers enhanced selectivity and confirmation of analyte identity compared to GC-ECD.

  • Sample Preparation:

    • The extraction and derivatization steps are similar to the GC-ECD method, often adapted from EPA Method 552.3.

    • A surrogate standard, such as 2,3-dibromopropanoic acid, is typically added before extraction.

  • Instrumental Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods are gaining popularity due to their high sensitivity and specificity, often requiring minimal sample preparation.

  • Sample Preparation:

    • Residual chlorine is quenched with ammonium chloride upon sample collection.

    • For some methods, the sample is simply adjusted to a specific pH (e.g., pH 2 with sulfuric acid or pH 4.1).

    • Internal standards are added prior to analysis.

    • Direct aqueous injection is often possible, eliminating the need for extraction and derivatization.

  • Instrumental Analysis:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Reversed-phase chromatography is commonly used.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typical.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

Conclusion

The selection of a method for this compound quantification depends on the specific requirements of the study, including required detection limits, sample matrix, available instrumentation, and desired sample throughput.

  • GC-based methods are well-established and reliable but require a multi-step sample preparation process including extraction and derivatization.

  • LC-MS/MS methods offer high sensitivity and specificity, often with simpler and faster sample preparation (direct aqueous injection), making them suitable for high-throughput analysis.

  • IC-MS/MS is another powerful technique that can achieve low detection limits with minimal sample preparation.

For researchers requiring the highest accuracy and precision with low detection limits, modern LC-MS/MS methods present a compelling option. However, GC-based methods remain a viable and validated alternative, particularly when historical data continuity is a consideration.

References

A Comparative Guide to Method Validation for Dibromoacetic Acid in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Dibromoacetic acid (DBA) in water. This compound is a disinfection byproduct commonly found in drinking water and is of regulatory and health concern. The selection of an appropriate analytical method is crucial for accurate monitoring and risk assessment. This document outlines the key performance characteristics of established gas chromatography (GC) methods and modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches, supported by experimental data and detailed protocols.

Methodology Comparison

The primary methods for DBA analysis in water involve either Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography (GC) Methods:

  • Principle: These methods, including EPA Methods 552.1, 552.2, and 552.3, as well as Standard Method 6251B, rely on the extraction of haloacetic acids from the water sample, followed by a derivatization step to convert the non-volatile acids into volatile methyl esters. These esters are then separated and detected by GC-ECD.[1]

  • Sample Preparation: A multi-step process involving:

    • Extraction: Liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) is common.[2][3][4] EPA Method 552.1 utilizes anion exchange solid-phase extraction (SPE).[1]

    • Derivatization (Esterification): The extracted acids are converted to their methyl esters. EPA methods typically use acidic methanol, while Standard Method 6251B uses the hazardous reagent diazomethane.

  • Advantages: Established and widely accepted methods with good sensitivity.

  • Disadvantages: Time-consuming sample preparation, potential for incomplete derivatization, and the use of hazardous reagents in some protocols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods:

  • Principle: These methods offer a more direct analysis. Water samples, after minimal preparation, are injected into an LC system where DBA is separated from other components before being detected by a highly selective and sensitive tandem mass spectrometer.

  • Sample Preparation: Often involves simple pH adjustment of the water sample followed by direct injection. This significantly reduces sample handling and analysis time.

  • Advantages: High selectivity and sensitivity, minimal sample preparation, faster analysis times, and elimination of the derivatization step and associated hazardous chemicals.

  • Disadvantages: Higher initial instrument cost compared to GC-ECD systems. Potential for matrix effects that can suppress or enhance the analyte signal, although this can be mitigated with the use of isotopically labeled internal standards.

Quantitative Data Summary

The following tables summarize the performance characteristics of the compared methods for the analysis of this compound (DBA).

Table 1: Method Detection Limits (MDLs) for this compound in Water

MethodTechniqueMDL (µg/L)Reference
EPA Method 552.2GC-ECD0.066
Standard Method 6251BGC-ECD0.065
GC-MSGC-MS0.42 (as DCAA)
LC-MS/MSUPLC-MS/MS< 0.8
HPLC-ICP-MS/MSHPLC-ICP-MS/MS0.8 - 1.5 (as Br)

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

ParameterPerformanceReference
Linearity (r²)> 0.999
Accuracy (Recovery)107.0%
Precision (%RSD)< 7%
Limit of Detection (LOD)< 0.8 µg/L

Experimental Protocols

Protocol 1: this compound Analysis using GC-ECD (Based on EPA Method 552.3)

This protocol involves liquid-liquid microextraction, derivatization, and subsequent analysis by GC-ECD.

1. Sample Preparation and Extraction:

  • Adjust a 40 mL water sample to a pH of less than 0.5 with a suitable acid.
  • Add an internal standard to the sample.
  • Extract the sample with 4 mL of methyl tert-butyl ether (MTBE) by vigorous shaking.
  • Allow the phases to separate.

2. Derivatization:

  • Transfer the MTBE extract to a new vial.
  • Add acidic methanol to the extract.
  • Heat the mixture for 2 hours to convert the haloacetic acids to their methyl esters.

3. Back-Extraction and Neutralization:

  • Add a concentrated aqueous solution of sodium sulfate to separate the MTBE layer from the acidic methanol.
  • Neutralize the MTBE extract with a saturated solution of sodium bicarbonate.

4. GC-ECD Analysis:

  • Inject an aliquot of the final MTBE extract into the GC-ECD system for analysis.
  • Quantify the analytes using a procedural standard calibration curve.

Protocol 2: this compound Analysis using LC-MS/MS (Direct Injection)

This protocol is a streamlined approach with minimal sample preparation.

1. Sample Preparation:

  • Preserve the water sample with ammonium chloride at the time of collection.
  • Adjust the pH of the sample to 2 ± 0.5 with sulfuric acid.

2. LC-MS/MS Analysis:

  • Directly inject the pH-adjusted sample into the LC-MS/MS system.
  • Separate the haloacetic acids using a suitable reverse-phase column.
  • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Prepare calibration standards in a matrix-matched solution (e.g., non-chlorinated potable water) and process them in the same manner as the samples.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 40 mL Water Sample pH_Adjust pH Adjustment (<0.5) Sample->pH_Adjust Extraction Liquid-Liquid Extraction (MTBE) pH_Adjust->Extraction Derivatization Esterification (Acidic Methanol, Heat) Extraction->Derivatization Neutralization Neutralization (Sodium Bicarbonate) Derivatization->Neutralization GC_ECD GC-ECD Analysis Neutralization->GC_ECD Data Data Acquisition & Quantification GC_ECD->Data

Caption: Workflow for this compound Analysis by GC-ECD.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample pH_Adjust pH Adjustment (2 ± 0.5) Sample->pH_Adjust LC_MS_MS LC-MS/MS Analysis pH_Adjust->LC_MS_MS Data Data Acquisition & Quantification LC_MS_MS->Data

Caption: Workflow for this compound Analysis by LC-MS/MS.

Conclusion

The choice of analytical method for this compound in water depends on various factors, including regulatory requirements, available instrumentation, sample throughput needs, and the desired level of data quality.

  • GC-ECD methods are well-established and capable of achieving low detection limits. However, they involve a laborious and time-consuming sample preparation process that can be a source of variability and may involve hazardous reagents.

  • LC-MS/MS methods offer a significant advantage in terms of speed and simplicity, with minimal sample preparation. The high selectivity of tandem mass spectrometry reduces the likelihood of interferences and can lead to improved accuracy and precision. While the initial investment in instrumentation is higher, the increased sample throughput and reduced solvent and reagent consumption can offset this cost over time.

For laboratories requiring high throughput, rapid turnaround times, and high-quality data with minimal manual intervention, the direct injection LC-MS/MS approach presents a superior alternative to the traditional GC-ECD methods for the analysis of this compound in water.

References

comparative study of haloacetic acid formation potentials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Haloacetic Acid Formation Potentials in Water Disinfection

This guide provides a comparative analysis of the formation potentials of various haloacetic acids (HAAs), common disinfection byproducts (DBPs) in drinking water. The information is intended for researchers, scientists, and drug development professionals to understand the factors influencing HAA formation and the methodologies for their assessment. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of HAA formation.

Introduction to Haloacetic Acids

Haloacetic acids are a group of chemical compounds formed when disinfectants, such as chlorine, react with naturally occurring organic matter in water.[1][2] The five most common HAAs, collectively known as HAA5, are regulated by the U.S. Environmental Protection Agency (EPA) and include monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA).[1][2] There is growing interest in a broader group of nine HAAs (HAA9), which includes additional brominated species, due to their potential health risks. Long-term exposure to high levels of HAAs has been associated with an increased risk of cancer and adverse reproductive or developmental effects.[1]

Factors Influencing Haloacetic Acid Formation

The formation and concentration of HAAs in drinking water are influenced by a variety of factors:

  • Type and Concentration of Natural Organic Matter (NOM): The chemical composition of NOM in the source water is a primary determinant of HAA formation.

  • Disinfectant Type and Dose: Chlorine-based disinfectants are the main contributors to HAA formation. The dose of the disinfectant directly impacts the extent of HAA formation.

  • Water Temperature: Higher water temperatures tend to increase the rate of HAA formation.

  • pH: The pH of the water affects the chemical reactions that lead to HAA formation.

  • Contact Time: The longer the disinfectant is in contact with the water, the greater the potential for HAA formation.

  • Bromide Ion Concentration: The presence of bromide in the source water can lead to the formation of brominated HAAs, which are often more toxic than their chlorinated counterparts.

Quantitative Comparison of Haloacetic Acid Formation Potentials

The following table summarizes the formation potentials of HAA5 in various water sources under different conditions, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across studies.

Water Source/ConditionDCAA (µg/L)TCAA (µg/L)Total HAA5 (µg/L)Reference/Notes
Karoon River, Iran (Spring, TOC > 4 mg/L)Most DetectedMost DetectedUp to 355.65HAA5 formation potential (HAA5FP) was 1.38 times higher than in winter. DCAA and TCAA were the most detected species.
Karoon River, Iran (Winter, TOC < 3.5 mg/L)Most DetectedMost DetectedLower than Spring
Judy Reservoir, USA (Chlorinated)~100~150-TCAA concentrations were higher than DCAA.
New Hampshire, USA Public Water Supplies30-40% of total HAA555-65% of total HAA5-Review of public water supplies with elevated HAA5.
Upland Surface Water, UKPrincipal HAA speciesPrincipal HAA species~40Highest HAA formation corresponded to this water system.
Lowland Surface Water, UKProminent HAA speciesProminent HAA species-
Groundwater System, UK--< 2

Experimental Protocol: Haloacetic Acid Formation Potential (HAAFP) Test

This protocol is a synthesized methodology based on established procedures, such as U.S. EPA Method 552.2, for determining the HAA formation potential of a water sample.

1. Sample Collection and Preparation:

  • Collect water samples in amber glass containers and filter to remove suspended particulate matter.

  • Measure the Dissolved Organic Carbon (DOC) and ammonia-nitrogen (NH3-N) concentrations of the sample to calculate the appropriate chlorine dose.

2. Chlorination:

  • Dose the samples with a sufficient amount of chlorine (from a sodium hypochlorite solution) to satisfy the chlorine demand and leave a residual concentration of 2-4 mg/L.

  • Add a buffer to maintain the sample pH at 8.3 during chlorination.

3. Incubation:

  • Incubate the chlorinated samples in the dark for 7 days at 25°C.

4. Quenching:

  • After incubation, measure the pH and residual free chlorine.

  • Quench the reaction by adding a sodium sulfite solution to neutralize any remaining free chlorine.

5. Extraction:

  • Adjust the pH of a 40 mL aliquot of the sample to < 0.5.

  • Extract the HAAs with 2 mL of methyl tert-butyl ether (MTBE).

6. Derivatization:

  • Convert the HAAs in the organic phase to their methyl esters by adding acidic methanol and heating slightly.

  • Neutralize the acidic extract with a saturated solution of sodium bicarbonate.

7. Analysis:

  • Identify and measure the target analytes using a Gas Chromatograph with an Electron Capture Detector (GC-ECD).

  • Quantify the analytes using a procedural standard calibration curve.

Visualizations

Experimental Workflow for HAA Formation Potential Test

HAAFP_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Collection 1. Sample Collection (Amber Glass) Filtration 2. Filtration (Remove Particulates) Sample_Collection->Filtration DOC_NH3_Measurement 3. Measure DOC & NH3-N (For Chlorine Dose Calculation) Filtration->DOC_NH3_Measurement Chlorination 4. Chlorination (pH 8.3, Target Residual) DOC_NH3_Measurement->Chlorination Incubation 5. Incubation (7 days, 25°C, Dark) Chlorination->Incubation Quenching 6. Quenching (Neutralize Free Chlorine) Incubation->Quenching Extraction 7. Extraction (pH < 0.5, MTBE) Quenching->Extraction Derivatization 8. Derivatization (Acidic Methanol) Extraction->Derivatization GC_ECD_Analysis 9. GC-ECD Analysis (Quantification) Derivatization->GC_ECD_Analysis

Caption: Workflow for determining the Haloacetic Acid Formation Potential (HAAFP).

Postulated Signaling Pathway for Dichloroacetic Acid (DCA) Induced Toxicity

DCA_Toxicity_Pathway cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathway Perturbation cluster_adverse_outcomes Adverse Outcomes DCA Dichloroacetic Acid (DCA) Exposure Oxidative_Stress Oxidative Stress (ROS Production) DCA->Oxidative_Stress DNA_Damage DNA Damage (e.g., Strand Breaks) DCA->DNA_Damage Epigenetic_Alterations Persistent Epigenetic Alterations (DNA Methylation Changes) DCA->Epigenetic_Alterations Oxidative_Stress->DNA_Damage Cell_Cycle_Regulation Cell Cycle Regulation DNA_Damage->Cell_Cycle_Regulation Apoptosis Apoptosis DNA_Damage->Apoptosis Metabolic_Reprogramming Metabolic Reprogramming Epigenetic_Alterations->Metabolic_Reprogramming TGFb_Signaling TGF-β Signaling Epigenetic_Alterations->TGFb_Signaling Tumor_Formation Tumor Formation (e.g., Liver Tumors) Cell_Cycle_Regulation->Tumor_Formation Apoptosis->Tumor_Formation Hepatocellular_Hypertrophy Hepatocellular Hypertrophy Metabolic_Reprogramming->Hepatocellular_Hypertrophy TGFb_Signaling->Tumor_Formation Hepatocellular_Hypertrophy->Tumor_Formation

Caption: Postulated signaling pathway for Dichloroacetic Acid (DCA) induced toxicity.

References

Safety Operating Guide

Proper Disposal of Dibromoacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of dibromoacetic acid, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

This compound is a hazardous chemical that requires careful handling. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1][2] It is also suspected of causing cancer.[3] Always handle this substance in a well-ventilated area or under a chemical fume hood.[1][4] Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory. Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from safety data sheets.

PropertyValueSource
Chemical Formula Br₂CHCOOH
CAS Number 631-64-1
Molecular Weight 217.84 g/mol
Appearance Hygroscopic crystals, White solid
Melting Point 32-38 °C
Boiling Point 128-130 °C at 16 mmHg
Density 2.382 g/mL at 25 °C
Flash Point 110 °C (230 °F)
pKa 1.48
Oral LD50 (Rat) 1,737 mg/kg
Dermal LD50 (Rat) 1,100 mg/kg
Inhalation LC50/4h (Rat) 1.5 mg/l

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be handled as hazardous waste. Do not dispose of it with household garbage or pour it down the drain. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

1. Waste Classification and Segregation:

  • Identify as Halogenated Organic Waste: this compound is a brominated organic compound and must be classified as halogenated organic waste.

  • Segregate Waste Streams: This waste must be collected separately from non-halogenated organic waste and inorganic waste streams like acids and bases. Never mix halogenated solvents with non-halogenated solvents; any such mixture must be treated as halogenated waste.

2. Containerization and Labeling:

  • Select an Appropriate Container: Use a designated, compatible, and leak-proof container with a secure, tight-fitting lid. The container must be in good condition.

  • Proper Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations. If it's a mixed halogenated waste container, a list of all chemical contents must be kept with the container. Label the container before the first drop of waste is added.

3. Safe Storage:

  • Store Securely: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.

  • Incompatible Materials: Keep the waste container away from incompatible materials, especially bases, oxidizing agents, and metals.

  • Authorized Access: The storage area should be locked or otherwise secured to prevent unauthorized access.

4. Spill Management:

  • Personnel Safety: In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation. Do not touch spilled material without appropriate PPE.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup: For solid spills, sweep up the material, place it in a sealed bag or container, and hold for waste disposal. Ventilate the area and wash the spill site after the material has been collected.

5. Final Disposal:

  • Professional Disposal Service: The ultimate disposal must be handled by a licensed professional waste disposal service.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, regional, and national regulations for hazardous waste. The waste generator is responsible for correctly classifying the waste and ensuring its proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Dibromoacetic_Acid_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Have this compound Waste ppe Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe classify Classify as Hazardous: Halogenated Organic Acid ppe->classify container Use Designated, Compatible, Sealed Waste Container classify->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container storage Store in Cool, Dry, Ventilated, Secure Area label_container->storage incompatibles Keep Away from Incompatible Materials (Bases, Oxidizers, Metals) storage->incompatibles contact_vendor Contact Licensed Hazardous Waste Disposal Service incompatibles->contact_vendor end Dispose via Controlled Incineration in Accordance with Regulations contact_vendor->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of Dibromoacetic acid, a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment to protect against the significant hazards posed by this chemical.

PPE CategoryItemSpecifications & Recommendations
Eye & Face Protection Safety GogglesTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[2]
Face ShieldIn addition to goggles, a face shield should be worn to provide a full barrier of protection for the face.[3]
Hand Protection Chemical-Resistant GlovesHandle with gloves that have been inspected prior to use.[2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] Nitrile or butyl rubber gloves are highly recommended for handling acids.
Body Protection Fire/Flame Resistant & Impervious ClothingWear protective clothing to prevent skin contact.
Laboratory CoatA standard laboratory coat should be worn over personal clothing.
Respiratory Protection Full-Face RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. A NIOSH-approved respirator with appropriate cartridges should be used when handling outside of a fume hood or in case of a spill.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe working environment. The following step-by-step plan outlines the key procedures.

1. Pre-Handling Preparations:

  • Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for signs of damage or degradation.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling to be familiar with the most current safety and hazard information.

2. Handling Procedures:

  • Dispensing: When transferring the chemical, use appropriate tools to minimize the generation of dust and aerosols. Avoid direct contact with skin and eyes.

  • Spill Management: In the event of a spill, evacuate personnel to a safe area. Wearing appropriate PPE, sweep up the spilled material, place it in a sealed bag, and hold for waste disposal. Ventilate the area and wash the spill site after the material pickup is complete. Do not let the chemical enter drains.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and plenty of water after handling.

  • Storage: Store this compound in a tightly closed container in a locked, well-ventilated area.

4. Disposal Plan:

  • Waste Collection: Dispose of contaminated material and its container as hazardous waste in accordance with local, regional, national, and international regulations.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.

Workflow for Safe Handling of this compound

cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Inspect PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe->prep_eng handle_ppe Don Appropriate PPE prep_eng->handle_ppe handle_work Work in Fume Hood handle_ppe->handle_work handle_dispense Dispense Chemical handle_work->handle_dispense post_decon Decontaminate & Wash Hands handle_dispense->post_decon em_spill Spill Response handle_dispense->em_spill If Spill Occurs em_first_aid First Aid handle_dispense->em_first_aid If Exposure Occurs post_store Store Securely post_decon->post_store disp_waste Collect Hazardous Waste post_store->disp_waste disp_dispose Dispose via Licensed Facility disp_waste->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromoacetic acid
Reactant of Route 2
Reactant of Route 2
Dibromoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.